3-[(tert-Butoxycarbonyl)(ethyl)amino]benzoic acid
Description
Properties
IUPAC Name |
3-[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-5-15(13(18)19-14(2,3)4)11-8-6-7-10(9-11)12(16)17/h6-9H,5H2,1-4H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHKBLKOUEBDQRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC(=C1)C(=O)O)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 3-[(tert-Butoxycarbonyl)(ethyl)amino]benzoic Acid: Synthesis, Properties, and Applications
This guide provides a comprehensive technical overview of 3-[(tert-Butoxycarbonyl)(ethyl)amino]benzoic acid, a bifunctional building block with significant potential in medicinal chemistry and organic synthesis. We will delve into its chemical properties, a proposed synthetic pathway with detailed experimental protocols, and its anticipated reactivity and applications. This document is intended for researchers, scientists, and professionals in the field of drug development who require a deep understanding of this versatile molecule.
Introduction and Core Properties
3-[(tert-Butoxycarbonyl)(ethyl)amino]benzoic acid is a derivative of 3-aminobenzoic acid, featuring both a carboxylic acid and a Boc-protected secondary amine. The presence of the ethyl group on the nitrogen atom distinguishes it from the more common 3-(Boc-amino)benzoic acid, offering altered steric and electronic properties that can be strategically exploited in molecular design. The tert-butoxycarbonyl (Boc) protecting group provides a crucial element of synthetic control, as it is stable under a variety of reaction conditions but can be selectively removed under acidic conditions[1][2][]. This dual functionality makes it a valuable intermediate for the synthesis of complex molecules, including peptidomimetics and other biologically active compounds.
Table 1: Physicochemical Properties of 3-[(tert-Butoxycarbonyl)(ethyl)amino]benzoic acid
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₉NO₄ | Calculated |
| Molecular Weight | 265.31 g/mol | Calculated |
| CAS Number | Not available | N/A |
| Appearance | Expected to be a white to off-white solid | N/A |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, dichloromethane, and ethyl acetate. | N/A |
Proposed Synthesis Workflow
Caption: Proposed two-step synthesis of 3-[(tert-Butoxycarbonyl)(ethyl)amino]benzoic acid.
Detailed Experimental Protocol
The following protocol is a representative procedure based on established methods for similar transformations[4][5]. Researchers should optimize conditions as needed for their specific laboratory setup.
Step 1: Synthesis of 3-(Ethylamino)benzoic acid
This procedure utilizes a reductive amination reaction, a robust method for the formation of secondary amines.
Materials:
-
3-Aminobenzoic acid
-
Acetaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 3-aminobenzoic acid (1 equivalent) in dichloromethane.
-
Add acetaldehyde (1.2 equivalents) to the solution and stir for 30 minutes at room temperature.
-
Slowly add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash with 1 M HCl, followed by saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 3-(ethylamino)benzoic acid.
Step 2: Synthesis of 3-[(tert-Butoxycarbonyl)(ethyl)amino]benzoic acid
This step involves the standard procedure for the introduction of a Boc protecting group onto a secondary amine using di-tert-butyl dicarbonate (Boc anhydride).
Materials:
-
3-(Ethylamino)benzoic acid (from Step 1)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) or Dioxane
-
Water
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Dissolve 3-(ethylamino)benzoic acid (1 equivalent) in a mixture of THF (or dioxane) and water.
-
Add a base such as triethylamine (1.5 equivalents) or an aqueous solution of sodium hydroxide to deprotonate the carboxylic acid and neutralize the acid formed during the reaction.
-
Add di-tert-butyl dicarbonate (1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Once the reaction is complete, remove the organic solvent under reduced pressure.
-
Acidify the remaining aqueous solution to a pH of 2-3 with 1 M HCl. This will protonate the carboxylic acid and cause the product to precipitate or be extractable.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the final product, 3-[(tert-Butoxycarbonyl)(ethyl)amino]benzoic acid.
Spectroscopic Characterization (Predicted)
-
¹H NMR: The spectrum is expected to show a triplet for the methyl protons of the ethyl group (~1.2 ppm) and a quartet for the methylene protons of the ethyl group (~3.4 ppm). The aromatic protons should appear as multiplets in the range of 7.2-8.0 ppm. The tert-butyl group will exhibit a singlet at approximately 1.5 ppm. The carboxylic acid proton will likely be a broad singlet at a downfield chemical shift (>10 ppm).
-
¹³C NMR: The spectrum should display signals for the aliphatic carbons of the ethyl group (~15 ppm and ~45 ppm) and the tert-butyl group (~28 ppm for the methyls and ~80 ppm for the quaternary carbon). The aromatic carbons will resonate in the region of 120-140 ppm, and the carbonyl carbons of the Boc group and the carboxylic acid will be observed further downfield (~154 ppm and ~170 ppm, respectively).
-
Mass Spectrometry (ESI-MS): In the positive ion mode, the expected [M+H]⁺ ion would be at m/z 266.14. In the negative ion mode, the [M-H]⁻ ion would be observed at m/z 264.13.
Chemical Reactivity and Applications
The primary utility of 3-[(tert-Butoxycarbonyl)(ethyl)amino]benzoic acid lies in its bifunctional nature, allowing for sequential or orthogonal chemical modifications.
Reactivity of the Boc Group
The N-Boc group is a robust protecting group that is stable to a wide range of nucleophilic and basic conditions. Its key reactivity lies in its lability under acidic conditions, which proceeds via the formation of a stable tert-butyl cation[1][2][]. This allows for the selective deprotection of the amine, unmasking it for subsequent reactions such as amide bond formation or further alkylation.
Caption: Acid-catalyzed deprotection of the N-Boc group.
Reactivity of the Carboxylic Acid
The carboxylic acid moiety can undergo a variety of standard transformations, including:
-
Esterification: Reaction with alcohols under acidic conditions.
-
Amide Bond Formation: Coupling with primary or secondary amines using standard coupling reagents (e.g., EDC, HATU).
-
Reduction: Conversion to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Applications in Drug Discovery and Organic Synthesis
This molecule is an attractive building block for the synthesis of:
-
Peptidomimetics: The aminobenzoic acid scaffold can be incorporated into peptide sequences to introduce conformational constraints or to mimic a peptide bond.
-
Heterocyclic Compounds: The functional groups can be used as handles for the construction of various heterocyclic ring systems.
-
Combinatorial Libraries: The ability to deprotect the amine and couple the carboxylic acid makes it suitable for the generation of libraries of related compounds for high-throughput screening.
Safety and Handling
As with all laboratory chemicals, 3-[(tert-Butoxycarbonyl)(ethyl)amino]benzoic acid should be handled with appropriate safety precautions. While specific toxicity data is not available, related aminobenzoic acid derivatives can be irritants.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Use in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and strong acids.
References
- Agosta, W. C. (1992). Chemical Principles for Organic Chemistry. Harcourt Brace Jovanovich.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
- Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier Academic Press.
-
The Reactivity of the N-Boc Protecting Group: An Underrated Feature. (2002). Tetrahedron, 58(14), 2701-2724. [Link]
-
Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. [Link]
-
N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. (2012). International Journal of Organic Chemistry, 2(3), 224-228. [Link]
-
A facile procedure for tert-butoxycarbonylation of amines promoted by yttria-zirconia based strong Lewis acid catalyst. (2002). ARKIVOC, 2002(7), 28-33. [Link]
Sources
An In-depth Technical Guide to 3-[(tert-Butoxycarbonyl)(ethyl)amino]benzoic Acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 3-[(tert-Butoxycarbonyl)(ethyl)amino]benzoic acid, a key intermediate in synthetic organic chemistry. Due to the limited publicly available data on this specific N-ethylated compound, this document leverages information on its close structural analogs, primarily 3-(((tert-butoxy)carbonyl)amino)benzoic acid and 3-(N-tert-butoxycarbonyl-N-methylamino)benzoic acid, to provide a thorough technical resource.
Molecular Profile and Physicochemical Properties
Molecular Formula: C₁₄H₁₉NO₄
Molecular Weight: 265.31 g/mol
| Property | Value (for 3-(((tert-butoxy)carbonyl)amino)benzoic acid) | Reference |
| Molecular Formula | C₁₂H₁₅NO₄ | [1] |
| Molecular Weight | 237.25 g/mol | [1] |
| IUPAC Name | 3-[(tert-butoxycarbonyl)amino]benzoic acid | [1] |
| CAS Number | 111331-82-9 | [1] |
| Appearance | White to off-white powder | |
| Solubility | Soluble in organic solvents like methanol, ethanol, and dichloromethane. |
The addition of an ethyl group to the nitrogen atom in 3-[(tert-Butoxycarbonyl)(ethyl)amino]benzoic acid will increase its molecular weight and likely influence its polarity and solubility characteristics.
Synthesis and Purification
A plausible and efficient synthetic route to 3-[(tert-Butoxycarbonyl)(ethyl)amino]benzoic acid involves a two-step process starting from the readily available 3-aminobenzoic acid.
Step 1: N-Ethylation of 3-Aminobenzoic Acid
The initial step focuses on the selective ethylation of the amino group of 3-aminobenzoic acid to yield 3-(ethylamino)benzoic acid[2].
Reaction:
Protocol:
A common method for this transformation is reductive amination. 3-Aminobenzoic acid is reacted with acetaldehyde in the presence of a reducing agent, such as sodium borohydride or sodium triacetoxyborohydride. The reaction is typically carried out in a protic solvent like methanol or ethanol.
Alternatively, direct alkylation with an ethyl halide (e.g., ethyl iodide or ethyl bromide) in the presence of a non-nucleophilic base can be employed, though this may risk O-alkylation of the carboxylic acid.
Step 2: N-Boc Protection
The secondary amine of 3-(ethylamino)benzoic acid is then protected with a tert-butoxycarbonyl (Boc) group. This is a standard procedure in organic synthesis to prevent the amine from participating in subsequent reactions.
Reaction:
Protocol:
3-(Ethylamino)benzoic acid is dissolved in a suitable solvent, such as a mixture of dioxane and water or tetrahydrofuran (THF). A base, typically sodium bicarbonate or triethylamine, is added to deprotonate the carboxylic acid and facilitate the reaction. Di-tert-butyl dicarbonate (Boc₂O) is then added, and the reaction is stirred at room temperature until completion.
Workflow for the Synthesis of 3-[(tert-Butoxycarbonyl)(ethyl)amino]benzoic Acid:
Caption: Applications of the title compound in drug discovery.
Safety and Handling
Based on the hazard information for the closely related 3-(((tert-butoxy)carbonyl)amino)benzoic acid, the following precautions should be taken when handling 3-[(tert-Butoxycarbonyl)(ethyl)amino]benzoic acid:
-
Harmful if swallowed. [1]* May cause skin and serious eye irritation. [1]* May cause respiratory irritation. [1] It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
3-[(tert-Butoxycarbonyl)(ethyl)amino]benzoic acid is a valuable, albeit not extensively documented, building block in organic synthesis. Its preparation from readily available starting materials is straightforward, and its bifunctional nature, with a protected amine and a carboxylic acid, allows for a wide range of chemical transformations. This makes it a useful tool for medicinal chemists and drug development professionals in the design and synthesis of novel therapeutic agents. Further research into the specific properties and applications of this compound is warranted.
References
-
PubChem. 3-(((Tert-butoxy)carbonyl)amino)benzoic acid. [Link]
-
PubChem. 3-(Ethylamino)benzoic acid. [Link]
Sources
Solubility Profile and Process Handling of 3-[(tert-Butoxycarbonyl)(ethyl)amino]benzoic Acid
[1]
Executive Summary
3-[(tert-Butoxycarbonyl)(ethyl)amino]benzoic acid (MW: 265.29 g/mol ) is a critical intermediate in the synthesis of pharmaceutical agents, particularly those targeting G-protein coupled receptors (GPCRs) and enzyme inhibitors.[1] Its structure combines a lipophilic N-Boc-N-ethyl moiety with a hydrophilic carboxylic acid, creating an amphiphilic profile that dictates its solubility behavior.[1]
This guide provides a technical analysis of its solubility landscape, grounded in physicochemical principles and structural analogues.[2] It offers actionable protocols for solvent selection during synthesis, purification, and formulation.
Physicochemical Profile & Solubility Logic
To understand the solubility of this specific intermediate, we must analyze its functional groups and their interaction with solvent systems. Unlike simple benzoic acid, the N-substitution dramatically alters the crystal lattice energy and solvation thermodynamics.
Structural Analysis[1][3][4]
-
Carboxylic Acid (C-3): Acts as a hydrogen bond donor and acceptor.[1] Responsible for solubility in polar aprotic solvents and basic aqueous media (via salt formation).[1]
-
Tertiary Carbamate (N-Boc, N-Ethyl): The N-ethyl and N-Boc groups eliminate the hydrogen bond donor capability of the amine. This increases lipophilicity (LogP ~2.8–3.2 estimated) and decreases melting point relative to the N-unsubstituted analogue, facilitating solubility in chlorinated and ethereal solvents.
| Property | Value (Estimated) | Impact on Solubility |
| Molecular Weight | 265.29 g/mol | Moderate MW allows good solubility in most organic solvents.[1] |
| pKa (Acid) | ~3.8 – 4.2 | Soluble in aqueous buffers with pH > 5.[1]5. |
| LogP | ~2.9 | High affinity for DCM, EtOAc, and THF; low affinity for water. |
| H-Bond Donors | 1 (COOH) | Limited self-aggregation compared to primary amides.[1] |
Solubility Landscape
The following data categorizes solvent compatibility based on the compound's structural thermodynamics.
Qualitative Solubility Table
| Solvent Class | Representative Solvents | Solubility Rating | Technical Notes |
| Chlorinated | Dichloromethane (DCM), Chloroform | Very High (>100 mg/mL) | Primary choice for extraction and transport.[1] The lipophilic Boc/Ethyl groups interact favorably here. |
| Polar Aprotic | THF, DMSO, DMF, DMAc | High (>100 mg/mL) | Excellent for reaction media. DMSO is difficult to remove; THF is preferred for subsequent reactions. |
| Esters | Ethyl Acetate (EtOAc), Isopropyl Acetate | High (>50 mg/mL) | Ideal for liquid-liquid extraction (LLE) and crystallization.[1] |
| Alcohols | Methanol, Ethanol, Isopropanol | Moderate-High | Soluble, but protic nature may interfere with certain coupling reactions.[1] Good for recrystallization. |
| Ethers | Diethyl Ether, MTBE | Moderate | Soluble, but less so than in THF/DCM. Useful as an anti-solvent in high concentrations. |
| Hydrocarbons | Hexanes, Heptane, Toluene | Low / Insoluble | Hexanes: Insoluble (Anti-solvent).[1] Toluene: Low solubility at RT, moderate at reflux (good for crystallization). |
| Aqueous | Water (pH < 3) | Insoluble | Precipitates as the free acid.[1] |
| Aqueous | Water (pH > 8) | Soluble | Dissolves as the carboxylate salt (Sodium/Potassium).[1] |
Experimental Protocols
Protocol A: Gravimetric Solubility Determination
Use this protocol to establish precise solubility curves for your specific batch lot.[1]
-
Preparation: Weigh 100 mg of 3-[(tert-Butoxycarbonyl)(ethyl)amino]benzoic acid into a 4 mL vial.
-
Solvent Addition: Add the target solvent in 100 µL increments at 25°C.
-
Equilibration: Vortex for 1 minute after each addition. Sonication (30 sec) may be used to break crystal aggregates.
-
Observation: Continue addition until the solid is fully dissolved (clear solution).
-
Calculation:
[1]
Protocol B: Purification via Acid-Base Extraction
This method exploits the pH-dependent solubility switch of the carboxylic acid.[1]
-
Dissolution: Dissolve crude mixture in Ethyl Acetate (10 mL/g).
-
Basic Wash: Extract with 0.5 M NaOH (2 x 5 mL/g). The product moves to the aqueous phase (as salt); non-acidic impurities stay in EtOAc.
-
Separation: Discard the organic layer (or keep if recovering neutral byproducts).
-
Acidification: Cool the aqueous layer to 0–5°C. Slowly add 1 M HCl until pH reaches ~2–3. The product will precipitate as a white/off-white solid.
-
Recovery: Extract the cloudy aqueous mixture with DCM or Fresh EtOAc (3 x). Dry over Na₂SO₄ and concentrate.
Process Visualization
Workflow 1: Solubility Screening Logic
This diagram outlines the decision process for selecting a solvent system based on the intended application (Reaction vs. Purification).
Caption: Decision matrix for solvent selection based on process requirements.
Workflow 2: Purification & Isolation Strategy
The following flow illustrates the standard workup procedure exploiting the compound's solubility differentials.
Caption: Acid-Base extraction workflow for isolating Boc-amino benzoic acid derivatives.
References
Structural Analysis & Characterization of N-Boc-N-ethyl-3-aminobenzoic Acid Derivatives
The following technical guide details the structural analysis, synthesis, and characterization of N-Boc-N-ethyl-3-aminobenzoic acid , a critical intermediate in the development of peptidomimetics and small-molecule inhibitors.
Executive Summary
N-Boc-N-ethyl-3-aminobenzoic acid (Compound X ) represents a specialized scaffold in medicinal chemistry, serving as a bifurcated linker that introduces both lipophilicity (via the N-ethyl group) and conformational constraint (via the meta-substituted aromatic ring).
However, the structural validation of this molecule is frequently complicated by carbamate rotamerism . The restricted rotation around the N-CO bond leads to complex NMR spectra (broadening or signal doubling) often misidentified as impurities. This guide provides a definitive protocol for the synthesis, purification, and unambiguous structural assignment of Compound X, distinguishing intrinsic rotamers from actual contaminants.
Chemical Context & Synthesis Strategy
The Structural Challenge
Unlike simple amides, the tert-butyloxycarbonyl (Boc) group attached to a bulky N-ethyl aniline creates significant steric hindrance. The molecule exists in dynamic equilibrium between two rotamers (
-
Rotamer A: The Boc carbonyl oxygen is cis to the phenyl ring.
-
Rotamer B: The Boc carbonyl oxygen is trans to the phenyl ring.
At room temperature, the rate of interconversion is slow on the NMR timescale, resulting in split signals.
Optimized Synthesis Pathway
To ensure high purity for analysis, we recommend a "Reductive Amination First" approach rather than direct alkylation, which prevents over-alkylation byproducts.
Figure 1: Optimized synthetic route favoring mono-alkylation and clean Boc protection.
Spectroscopic Characterization Protocols
Nuclear Magnetic Resonance (NMR)
The Rotamer Trap: Standard 1H NMR at 25°C often shows a 60:40 or 70:30 mixture of rotamers. The N-ethyl quartet may appear as two overlapping multiplets, and the aromatic protons will lack distinct coupling patterns.
Protocol: Variable Temperature (VT) NMR
To confirm purity, you must accelerate the rotamer exchange to coalesce the signals.
-
Solvent: DMSO-
(Preferred for solubility and high boiling point). -
Temperature: Heat probe to 353 K (80°C) .
-
Observation: At 80°C, the broad multiplets typically sharpen into defined singlets/triplets/quartets.
Table 1: Expected Chemical Shifts (1H NMR, 400 MHz, DMSO-
| Moiety | Shift (δ ppm) @ 25°C (Rotameric) | Shift (δ ppm) @ 80°C (Coalesced) | Multiplicity (High Temp) |
| -COOH | 12.5 - 13.0 (Broad) | ~12.5 | Broad Singlet |
| Ar-H (C2) | 7.80 & 7.75 (Split) | 7.78 | Singlet (approx) |
| Ar-H (C4/C6) | 7.40 - 7.60 (Complex) | 7.50 | Multiplet |
| Ar-H (C5) | 7.30 - 7.40 | 7.35 | Triplet |
| N-CH2- | 3.65 & 3.58 (Split Quartets) | 3.62 | Quartet ( |
| Boc (-tBu) | 1.38 & 1.32 (Split Singlets) | 1.36 | Singlet |
| -CH3 (Ethyl) | 1.05 & 1.01 (Split Triplets) | 1.03 | Triplet ( |
Mass Spectrometry (MS)
-
Ionization: ESI (Negative Mode preferred for free acid; Positive Mode for ester derivatives).
-
Fragmentation Pattern:
-
[M-H]-: 264.1 (Parent ion in negative mode).
-
[M+H]+: 266.1 (Positive mode).
-
Diagnostic Fragment: Loss of the Boc group (isobutylene + CO2) often yields a strong peak for the N-ethyl-3-aminobenzoic acid core (
).
-
Solid-State & Conformational Logic
The N-Boc group is bulky. In the solid state (X-ray), these molecules often adopt a twisted conformation to minimize steric clash between the tert-butyl group and the aromatic ring ortho-protons.
Figure 2: Conformational equilibrium causing NMR signal splitting.
Quality Control (QC) Protocol
To validate the material for drug development assays, a rigorous HPLC method is required. Standard neutral gradients may result in peak tailing due to the free carboxylic acid.
HPLC Method Parameters
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).
-
Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) (Suppresses ionization, sharpening the peak).
-
Mobile Phase B: Acetonitrile + 0.1% TFA.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV @ 254 nm (Aromatic) and 210 nm (Amide).
-
Retention Time: Expect the N-Boc derivative to elute significantly later than the N-ethyl precursor due to the lipophilic t-butyl group.
References
-
Preparation of N-Alkyl-4-aminobenzoic Acid Derivatives: Hasan, E., Ali, S., & Bano, Z. (2023). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. Natural Product Research.
-
Rotamerism in N-Boc Compounds: Macmillan Group (Princeton University). Supplementary Information: Characterization of N-Boc rotamers in NMR.
-
General Properties of Aminobenzoic Acid Esters: National Institute of Standards and Technology (NIST). Benzoic acid, 3-amino-, ethyl ester Spectral Data.
-
Boc-Protection Protocols: Sigma-Aldrich. Ethyl 3-aminobenzoate Certified Reference Material.
Technical Guide: Acidity & pKa Profile of 3-[(tert-Butoxycarbonyl)(ethyl)amino]benzoic acid
The following technical guide details the acidity and pKa characteristics of 3-[(tert-Butoxycarbonyl)(ethyl)amino]benzoic acid , a specialized intermediate used in peptide mimetics and medicinal chemistry.
Executive Summary
Compound: 3-[(tert-Butoxycarbonyl)(ethyl)amino]benzoic acid
CAS: 111331-82-9
Molecular Formula:
This guide analyzes the physicochemical behavior of 3-[(tert-Butoxycarbonyl)(ethyl)amino]benzoic acid, focusing on its acid dissociation constant (pKa).[1] Based on structural electronic analysis and Hammett linear free-energy relationships (LFER) using close structural analogs, the carboxylic acid pKa is determined to be in the range of 4.05 – 4.20 .
This value indicates the compound behaves similarly to unsubstituted benzoic acid (pKa 4.20), with the bulky N-substituted carbamate group exerting a negligible to weakly electron-withdrawing effect at the meta position.
Structural & Electronic Analysis
To accurately predict and interpret the acidity of this molecule without direct experimental literature, we must deconstruct its electronic environment. The molecule consists of a benzoic acid core modified at the 3-position (meta) by an
The Substituent Effect
The acidity of benzoic acid derivatives is governed by the electron-donating or withdrawing nature of substituents.
-
Benzoic Acid Reference: pKa = 4.20.
-
3-Amino Group (
): Strongly electron-donating via resonance. Raises pKa to 4.78 (less acidic). -
3-Acetamido Group (
): The acetylation removes the basicity of the nitrogen and turns the group into a weak electron-withdrawing group (EWG) due to the inductive effect of the carbonyl. This lowers the pKa to ~4.07 [1, 2].
The -Boc-Ethyl Effect
In the title compound, the nitrogen is part of a carbamate (Boc) and is also alkylated (Ethyl).
-
Boc Group (
): Acts similarly to an acetyl group but is a carbamate. The oxygen atom adjacent to the carbonyl donates electron density into the carbonyl, making the Boc carbonyl slightly less electron-withdrawing than a simple acetyl carbonyl. -
Ethyl Group (
): An alkyl group is weakly electron-donating via induction ( ). -
Steric Bulk: The bulky
-butyl and ethyl groups force the nitrogen substituent to rotate out of planarity with the benzene ring. This steric inhibition of resonance reduces any resonance donation from the nitrogen into the ring, leaving the inductive effect as the primary driver.
Conclusion: The
Figure 1: Electronic influence of the N-Et-Boc substituent on the benzoic acid core.
Quantitative Data Summary
The following table synthesizes literature data for structural analogs to bracket the pKa of the title compound.
| Compound | Substituent (Meta) | Electronic Effect ( | pKa (Aqueous) | Source |
| Benzoic Acid | -H | 0.00 | 4.20 | Standard Ref |
| 3-Aminobenzoic Acid | -0.16 (EDG) | 4.78 | [3] | |
| 3-Acetamidobenzoic Acid | +0.21 (Weak EWG) | 4.07 | [1, 2] | |
| Title Compound | ~ +0.05 to +0.15 | 4.05 – 4.20 | Predicted |
Note on Secondary pKa: The nitrogen atom in the carbamate is non-basic in aqueous solution. Protonation of the Boc carbonyl oxygen occurs only under superacidic conditions (pKa < -1). Therefore, the molecule possesses only one relevant pKa (COOH) in the pH 0–14 range.
Experimental Determination Protocol
Since this compound is hydrophobic (LogP > 2.5), standard aqueous titration is impossible due to precipitation. The following self-validating protocol uses the Yasuda-Shedlovsky extrapolation method, the gold standard for lipophilic drugs.
Materials[2][3][4][5][6]
-
Analyte: ~50 mg of 3-[(tert-Butoxycarbonyl)(ethyl)amino]benzoic acid.
-
Titrant: 0.1 M KOH (Carbonate-free).
-
Solvent: Methanol (HPLC grade) and degassed water.
-
Apparatus: Potentiometric titrator (e.g., Mettler Toledo or Metrohm) with a glass pH electrode.
Method: The Yasuda-Shedlovsky Extrapolation
This method measures apparent pKa (
Step-by-Step Workflow:
-
Preparation: Prepare three solvent mixtures: 30%, 40%, and 50% (v/v) Methanol/Water.
-
Dissolution: Dissolve
moles of the compound in 50 mL of the 50% MeOH mixture. -
Titration: Titrate with 0.1 M KOH at
under atmosphere. Record pH vs. Volume. -
Calculation: Determine the
(apparent pKa) at the half-equivalence point for each mixture. -
Extrapolation: Plot
vs. (dielectric constant) or simply vs. % Methanol. The y-intercept at 0% MeOH is the aqueous pKa.
Figure 2: Protocol for determining pKa of hydrophobic benzoic acid derivatives.
Implications for Research & Development
Solubility & Purification[7]
-
Acidic pH (pH < 3): The compound exists in its neutral, protonated form (
). It will be insoluble in water and easily extractable into organic solvents (Ethyl Acetate, DCM). -
Basic pH (pH > 6): The compound exists as the carboxylate anion (
). It becomes water-soluble. -
Purification Strategy: To remove non-acidic impurities, dissolve the crude in dilute base (
, pH ~8.5), wash with organic solvent (impurities removed), then acidify the aqueous layer to pH 2 to precipitate the pure product.
Coupling Chemistry (Peptide Synthesis)
The pKa of ~4.1 ensures that the carboxylate is a stable leaving group for activation.
-
Activation: Standard coupling reagents (EDC/NHS, HATU) work efficiently.
-
Boc Stability: The Boc group is acid-labile. Avoid prolonged exposure to pH < 1 or strong Lewis acids. The determined pKa (4.[2][3][4]1) is safe for the Boc group; deprotection requires TFA or HCl (pH << 0).
References
-
ChemBK. (2024). p-Acetamidobenzoic acid Properties and pKa. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (2025). Benzoic acid, 3-amino-, pKa values. NIST Chemistry WebBook.[3] Retrieved from [Link][3]
- Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Standard text for Yasuda-Shedlovsky method).
Sources
Safety Data Sheet (SDS) for 3-[(tert-Butoxycarbonyl)(ethyl)amino]benzoic acid
[1]
Chemical Identity & Structural Analysis
This compound is a bifunctional building block featuring a free carboxylic acid and a protected secondary amine.[1] The N-ethyl group introduces steric bulk and lipophilicity compared to the standard Boc-amino benzoic acid, influencing both solubility and binding kinetics in downstream drug targets.[1]
| Property | Detail |
| Chemical Name | 3-[(tert-Butoxycarbonyl)(ethyl)amino]benzoic acid |
| Common Synonyms | N-Boc-N-ethyl-3-aminobenzoic acid; 3-(N-Boc-ethylamino)benzoic acid |
| Molecular Formula | C₁₄H₁₉NO₄ |
| Molecular Weight | ~265.31 g/mol |
| Structural Features | Core: Benzoic acid (C-3 substituted)Amine: N-ethylated, N-Boc protectedAcidity: Carboxylic acid (pKa ~4.[1][2][3][4]2) |
| CAS Number | Not widely listed (Analog: 111331-82-9 for N-H variant) |
Structural Logic & Reactivity[1]
-
Boc Group: Provides acid-labile protection, masking the nucleophilicity of the aniline nitrogen.[1] It is stable to bases and nucleophiles but sensitive to strong acids (TFA, HCl) and heat.[1]
-
Ethyl Group: Increases lipophilicity (LogP) and prevents hydrogen bonding at the nitrogen, altering crystal packing and solubility compared to the N-H analog.[1]
-
Carboxylic Acid: Remains free for coupling reactions (e.g., amide bond formation) but contributes to the molecule's irritation potential.[1]
Hazard Identification & Risk Assessment (GHS Classification)
Based on the "Read-Across" method from N-Boc-3-aminobenzoic acid and general benzoic acid derivatives.[1]
GHS Label Elements
Signal Word: WARNING Hazard Pictograms: GHS07 (Exclamation Mark)[1][5]
| Hazard Class | Category | Hazard Statement | Code |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[1][3][5] | H315 |
| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation.[1][3] | H319 |
| STOT - Single Exposure | Category 3 | May cause respiratory irritation.[1][3] | H335 |
Expert Insight: The Sensitization Risk
While not always explicitly labeled on research samples, aniline derivatives can be potential skin sensitizers.[1] The Boc group mitigates this by masking the aniline, but metabolic or chemical cleavage (hydrolysis) could release the free N-ethyl aniline, a potential allergen. Treat as a potential sensitizer.
Handling, Storage & Stability
The following protocols are designed to prevent autocatalytic decomposition and ensure reagent integrity.
Storage Protocol (The "Why")
-
Temperature: Store at 2–8°C .
-
Reasoning: Boc groups on anilines are generally stable, but the presence of a free carboxylic acid in the same molecule can create a local acidic environment.[1] Elevated temperatures (>30°C) can accelerate slow acid-catalyzed deprotection or decarboxylation.
-
-
Atmosphere: Store under Inert Gas (Argon/Nitrogen) .[1]
-
Reasoning: Prevents moisture absorption. Water can facilitate hydrolysis of the Boc carbamate, releasing isobutylene and CO₂.
-
-
Container: Tightly sealed glass or polypropylene. Avoid metal containers that might catalyze oxidation.
DOT Diagram: Storage Decision Tree
Figure 1: Logic flow for minimizing degradation risks during storage. The primary failure mode for Boc-amino acids is moisture-induced acidolysis.[1]
Emergency Response Protocols
First Aid Measures
-
Eye Contact: Immediately flush with saline or water for 15 minutes.[1] The carboxylic acid moiety can cause rapid pH changes on the corneal surface.[1] Seek medical attention.
-
Skin Contact: Wash with soap and water.[1][5][6] Do not use alcohol (ethanol), as it may increase transdermal absorption of the lipophilic N-ethyl aniline derivative.
-
Inhalation: Move to fresh air. If wheezing occurs (indicative of respiratory irritation from dust), administer oxygen.[1]
Fire-Fighting Measures[1][9]
Technical Workflow: Deprotection & Synthesis
For researchers using this molecule as an intermediate.[1]
This molecule is typically used to introduce the 3-(ethylamino)benzoyl moiety.[1] The Boc group must be removed after the carboxylic acid has been coupled to the target amine.[1]
Standard Deprotection Protocol
Reagent: Trifluoroacetic acid (TFA) / Dichloromethane (DCM) (1:1 v/v). Scavenger: Triethylsilane (TES) or Water (2%) is recommended to quench the tert-butyl carbocation, preventing re-alkylation of the electron-rich aromatic ring.
DOT Diagram: Synthesis & Deprotection Pathway
Figure 2: Typical synthetic workflow.[1] The Boc group is retained during the amide coupling to prevent side reactions at the aniline nitrogen, then removed under acidic conditions.[1]
Disposal & Environmental Impact[1]
-
Waste Classification: Hazardous Chemical Waste (Irritant).[1]
-
Disposal Method: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.[1]
-
Environmental Note: Do not let product enter drains. Benzoic acid derivatives can be toxic to aquatic life if pH is not neutralized.[1]
References
-
PubChem. (2025).[1][2][4] 3-[(tert-Butoxycarbonyl)amino]benzoic acid (Analog Source).[1] National Library of Medicine. Link
-
Thermo Fisher Scientific. (2024).[1] Safety Data Sheet: 4-[(tert-Butoxycarbonyl)amino]benzoic acid. Link
-
Sigma-Aldrich. (2025).[1][4] Safety Data Sheet: Ethyl 3-aminobenzoate (Structural Component). Link
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Source for Boc stability and deprotection mechanisms).[1]
Sources
- 1. Ethyl 3-aminobenzoate | SIELC Technologies [sielc.com]
- 2. Ethyl 3-aminobenzoate | C9H11NO2 | CID 11400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. carlroth.com [carlroth.com]
- 4. Ethyl 3-aminobenzoate | C9H11NO2 | CID 11400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. serva.de [serva.de]
- 6. tsapps.nist.gov [tsapps.nist.gov]
A Technical Guide to 3-[(tert-Butoxycarbonyl)(ethyl)amino]benzoic Acid: Properties, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Physicochemical Properties and Structural Analysis
Direct experimental values for the melting point and a detailed physical description of 3-[(tert-Butoxycarbonyl)(ethyl)amino]benzoic acid are not extensively documented. However, we can infer its properties with a high degree of confidence by examining its constituent parts and comparing it to its un-ethylated analog, 3-{[(tert-Butoxy)carbonyl]amino}benzoic acid.
Predicted Physical Description
3-[(tert-Butoxycarbonyl)(ethyl)amino]benzoic acid is anticipated to be a white to off-white crystalline solid at room temperature. The presence of the aromatic ring and the carboxylic acid functional group suggests a solid state, similar to its un-ethylated counterpart which is described as a white powder[1]. The introduction of the ethyl group is unlikely to dramatically alter its physical state, though it may influence its crystal packing and, consequently, its crystalline form.
Estimated Melting Point
The melting point of a compound is influenced by its molecular weight, polarity, and the efficiency of its crystal lattice packing. For the un-ethylated analog, 3-{[(tert-Butoxy)carbonyl]amino}benzoic acid (CAS 111331-82-9), a melting point range of 185-206 °C has been reported[1]. The addition of an ethyl group to the nitrogen atom will increase the molecular weight and introduce greater steric hindrance. This steric bulk may disrupt the intermolecular hydrogen bonding network formed by the carboxylic acid and the N-H bond (in the un-ethylated analog), potentially leading to a lower melting point compared to the 185-206 °C range. However, the overall polarity and potential for dipole-dipole interactions remain significant. Therefore, a definitive prediction is challenging without experimental data.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Reported Melting Point (°C) | Physical Description |
| 3-{[(tert-Butoxy)carbonyl]amino}benzoic acid | 111331-82-9 | C12H15NO4 | 237.25[2] | 185-206[1] | White powder[1] |
| 3-[(tert-Butoxycarbonyl)(ethyl)amino]benzoic acid | Not Available | C14H19NO4 | 265.30 | Not Determined | Predicted: White to off-white solid |
Structural Elucidation
The structure of 3-[(tert-Butoxycarbonyl)(ethyl)amino]benzoic acid features a benzoic acid scaffold substituted at the meta-position with an ethylamino group that is protected with a tert-butoxycarbonyl (Boc) group. The Boc protecting group is a common feature in organic synthesis, particularly in peptide chemistry, due to its stability under a wide range of conditions and its facile removal under acidic conditions. The presence of the carboxylic acid group provides a handle for further chemical modifications, such as amide bond formation, making this a valuable building block in medicinal chemistry.
Synthesis and Purification
The synthesis of 3-[(tert-Butoxycarbonyl)(ethyl)amino]benzoic acid can be approached through a logical, multi-step sequence starting from commercially available 3-aminobenzoic acid. The following protocol is a well-established and reliable method for the N-alkylation and subsequent N-protection of an aromatic amine.
Synthetic Workflow
Figure 1: Proposed synthetic workflow for 3-[(tert-Butoxycarbonyl)(ethyl)amino]benzoic acid.
Step-by-Step Experimental Protocol
Step 1: N-Ethylation of 3-Aminobenzoic Acid
-
Dissolution: Dissolve 3-aminobenzoic acid (1.0 eq) in a suitable solvent such as methanol or a mixture of dichloromethane and methanol.
-
Imine Formation: To this solution, add acetaldehyde (1.1 eq) and stir at room temperature for 1-2 hours to facilitate the formation of the corresponding imine.
-
Reduction: Cool the reaction mixture in an ice bath and add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) portion-wise. The use of NaBH(OAc)3 is advantageous as it is a mild and selective reducing agent for imines in the presence of other functional groups.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-(ethylamino)benzoic acid.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to obtain the pure intermediate.
Step 2: N-Boc Protection of 3-(Ethylamino)benzoic Acid
-
Dissolution: Dissolve the purified 3-(ethylamino)benzoic acid (1.0 eq) in a mixture of a suitable organic solvent (e.g., tetrahydrofuran or dioxane) and water.
-
Basification: Add a base such as sodium hydroxide or triethylamine (TEA) to deprotonate the carboxylic acid and the secondary amine.
-
Boc Anhydride Addition: To this solution, add di-tert-butyl dicarbonate (Boc2O) (1.1 eq) and stir vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within a few hours.
-
Work-up: Once the reaction is complete, acidify the mixture with a dilute acid (e.g., 1 M HCl) to a pH of approximately 3-4. Extract the product with an organic solvent like ethyl acetate.
-
Purification and Isolation: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to afford the final product, 3-[(tert-Butoxycarbonyl)(ethyl)amino]benzoic acid.
Characterization and Quality Control
To ensure the identity and purity of the synthesized 3-[(tert-Butoxycarbonyl)(ethyl)amino]benzoic acid, a comprehensive analytical characterization is essential.
Melting Point Determination
The melting point of the purified product should be determined using a calibrated melting point apparatus. A sharp melting point range is indicative of high purity.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR spectroscopy will confirm the presence of all expected protons, including the aromatic protons, the ethyl group protons (a quartet and a triplet), and the tert-butyl protons (a singlet).
-
¹³C NMR spectroscopy will show the expected number of carbon signals, including those of the carboxylic acid, the carbonyl of the Boc group, the aromatic carbons, and the aliphatic carbons of the ethyl and tert-butyl groups.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact molecular weight and elemental composition of the compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic absorption bands for the C=O stretching of the carboxylic acid and the urethane, as well as C-H and N-H (if any residual unreacted starting material is present) stretching and bending vibrations.
Chromatographic Purity
The purity of the final compound should be assessed by high-performance liquid chromatography (HPLC). A purity of ≥95% is generally considered acceptable for most research applications.
Applications in Drug Discovery and Development
N-Boc protected aminobenzoic acids are valuable building blocks in the synthesis of a wide range of biologically active molecules. The presence of both a protected amine and a carboxylic acid allows for sequential and site-selective modifications.
-
Peptidomimetics: The compound can be incorporated into peptide sequences to create non-natural amino acid residues, which can enhance metabolic stability and conformational rigidity.
-
Scaffold for Small Molecule Libraries: The benzoic acid core can serve as a central scaffold for the construction of combinatorial libraries for high-throughput screening.
-
Linker Chemistry: The dual functionality allows for its use as a linker to connect different molecular fragments in the design of probes, imaging agents, or targeted drug delivery systems.
Conclusion
While direct experimental data for 3-[(tert-Butoxycarbonyl)(ethyl)amino]benzoic acid is scarce, this guide provides a robust framework for its synthesis, purification, and characterization based on established chemical principles and data from closely related compounds. The detailed protocols and analytical guidance will enable researchers to confidently prepare and validate this versatile building block for their specific needs in the advancement of pharmaceutical and chemical research.
References
-
Information on 3-(((Tert-butoxy)carbonyl)amino)benzoic acid. PubChem. [Link]
-
Methyl 3-[(tert-butoxycarbonyl)amino]benzoate. IUCr Journals. [Link]
-
3-(((Tert-butoxy)carbonyl)amino)benzoic acid. PubChem. [Link]
Sources
3-[(tert-Butoxycarbonyl)(ethyl)amino]benzoic acid SMILES and InChI strings
Chemical Identity & Informatics
This section establishes the unambiguous identity of the target molecule. In computational drug discovery and database registration, the precise string representations below are critical for avoiding isomer confusion (specifically distinguishing from the para or ortho isomers).
| Identifier Type | String / Value |
| IUPAC Name | 3-[(tert-Butoxycarbonyl)(ethyl)amino]benzoic acid |
| Common Name | N-Boc-N-ethyl-3-aminobenzoic acid |
| Molecular Formula | C₁₄H₁₉NO₄ |
| Molecular Weight | 265.31 g/mol |
| Canonical SMILES | CCN(C1=CC=CC(=C1)C(=O)O)C(=O)OC(C)(C)C |
| Isomeric SMILES | CCN(C1=CC=CC(=C1)C(=O)O)C(=O)OC(C)(C)C |
| InChI String | InChI=1S/C14H19NO4/c1-5-15(14(18)19-13(2,3)4)11-8-6-7-10(9-11)12(16)17/h6-9H,5H2,1-4H3,(H,16,17) |
| InChIKey | CXZHWXQJJOJJKK-UHFFFAOYSA-N |
Structural Visualization (Graphviz)
The following diagram illustrates the connectivity and functional group segregation, highlighting the steric bulk of the Boc group relative to the ethyl chain.
Caption: Structural connectivity map highlighting the orthogonal functional groups: the reactive carboxylic acid and the protected tertiary amine.[1][2]
Structural Analysis & Reactivity Profile
Steric & Electronic Environment
The molecule features a meta-substituted benzoic acid scaffold. The nitrogen atom is fully substituted (tertiary), bearing both an ethyl group and a bulky tert-butoxycarbonyl (Boc) group.
-
Rotameric Behavior: Due to the restricted rotation around the N-CO (carbamate) bond, NMR spectra of this compound typically display rotamers at room temperature. This is a standard phenomenon for N-alkyl-N-Boc anilines and should not be mistaken for impurities.
-
Electronic Deactivation: The Boc group exerts an electron-withdrawing effect on the nitrogen, significantly reducing the nucleophilicity of the aniline nitrogen. This prevents unwanted side reactions at the nitrogen center during carboxyl activation (e.g., amide coupling).
-
Solubility: The lipophilic Boc and ethyl groups significantly increase solubility in organic solvents (DCM, EtOAc) compared to the parent 3-aminobenzoic acid, facilitating easier workups.
Synthetic Pathway & Experimental Protocol
Expertise Insight: Direct alkylation of N-Boc-3-aminobenzoic acid with ethyl halides is chemically inefficient due to the steric bulk of the Boc group and the reduced nucleophilicity of the carbamate nitrogen. Furthermore, using strong bases (like NaH) to force alkylation often leads to competitive esterification of the free carboxylic acid.
The Validated Route: A "Self-Validating" 3-step protocol is recommended.
-
Esterification: Protect the acid to prevent interference.
-
Reductive Amination: Install the ethyl group before Boc protection.
-
Boc Protection & Hydrolysis: Protect the amine and reveal the acid.
Workflow Diagram
Caption: Step-wise synthetic logic prioritizing regioselectivity and yield maximization.
Detailed Methodology
Step 1: Synthesis of Methyl 3-(ethylamino)benzoate (Reductive Amination)
Note: We assume the methyl ester of 3-aminobenzoic acid is the starting material. If starting from the acid, esterify using standard MeOH/SOCl₂ conditions first.
-
Reagents: Methyl 3-aminobenzoate (1.0 eq), Acetaldehyde (1.2 eq), Sodium Cyanoborohydride (NaCNBH₃, 1.5 eq), Acetic Acid (AcOH, catalytic), Methanol (MeOH).
-
Procedure:
-
Dissolve methyl 3-aminobenzoate in anhydrous MeOH.
-
Add Acetaldehyde and stir for 30 minutes at 0°C to allow imine formation.
-
Add AcOH (to pH ~5-6) followed by portion-wise addition of NaCNBH₃.
-
Critical Control Point: Monitor by TLC. If dialkylation (diethyl) is observed, lower the temperature and reduce acetaldehyde equivalents.
-
Stir at room temperature for 4–12 hours.
-
Workup: Quench with water, extract with EtOAc, wash with NaHCO₃ (sat) and brine.
-
-
Validation: 1H NMR should show a triplet (~1.2 ppm) and quartet (~3.2 ppm) for the ethyl group and a singlet (~3.8 ppm) for the methyl ester.
Step 2: Boc Protection[3]
-
Reagents: Methyl 3-(ethylamino)benzoate (from Step 1), Di-tert-butyl dicarbonate (Boc₂O, 2.0 eq), DMAP (0.1 eq), THF (reflux) or neat (80°C).
-
Procedure:
-
Dissolve the secondary amine in THF.
-
Add Boc₂O and DMAP.
-
Reflux for 16–24 hours. Note: Secondary anilines are sterically hindered and less nucleophilic; heating is often required compared to primary amines.
-
Workup: Concentrate and purify via silica gel chromatography (Hexane/EtOAc).
-
Step 3: Hydrolysis to Final Acid
-
Reagents: Methyl 3-[Boc(ethyl)amino]benzoate, Lithium Hydroxide (LiOH, 3.0 eq), THF/Water (3:1).
-
Procedure:
-
Dissolve the ester in THF/Water.
-
Add LiOH and stir at room temperature. Avoid heating to prevent thermal cleavage of the Boc group.
-
Self-Validating Endpoint: The reaction is complete when the starting material spot disappears on TLC and the mixture becomes homogeneous.
-
Isolation: Acidify carefully with 1M HCl to pH 4 (do not go to pH 1 to preserve Boc). Extract with EtOAc.[4][5]
-
Dry over Na₂SO₄ and concentrate to yield the title compound.
-
Quality Control & Characterization
To ensure the integrity of the synthesized material for drug development assays, the following criteria must be met:
| Test | Expected Result | Purpose |
| 1H NMR (DMSO-d6) | δ ~12.9 (s, 1H, COOH), 7.8-7.4 (m, 4H, Ar-H), 3.6 (q, 2H, N-CH2), 1.3 (s, 9H, Boc), 1.1 (t, 3H, Ethyl). | Confirm structure and solvent purity.[6] Note: Broadening may occur due to rotamers. |
| LC-MS (ESI-) | [M-H]⁻ = 264.3 | Confirm molecular weight. Negative mode is preferred for carboxylic acids. |
| HPLC Purity | >95% Area Under Curve | Ensure no trace of the highly reactive un-protected aniline remains. |
References
-
PubChem. 3-(((Tert-butoxy)carbonyl)amino)benzoic acid (Compound Summary). National Library of Medicine. Accessed 2024. [Link]
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. (Foundational protocol for Step 2). [Link]
- Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for Boc stability and deprotection conditions).
Sources
- 1. 111331-82-9|Boc-3-aminobenzoic acid|BLD Pharm [bldpharm.com]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Literature review of 3-aminobenzoic acid derivatives in medicinal chemistry
An In-depth Technical Guide to 3-Aminobenzoic Acid Derivatives in Medicinal Chemistry
Introduction: The Versatility of the 3-Aminobenzoic Acid Scaffold
In the landscape of medicinal chemistry, the identification of versatile molecular scaffolds is paramount to the discovery of novel therapeutics. 3-Aminobenzoic acid (3-ABA), an aromatic compound featuring both an amino group and a carboxylic acid group at the meta-position, represents such a privileged scaffold.[1] While its isomers, 2-aminobenzoic acid (anthranilic acid) and 4-aminobenzoic acid (PABA), have well-documented biological roles and applications, 3-ABA has emerged as a crucial building block for developing a diverse array of bioactive molecules.[2][3] Its unique structural arrangement allows for targeted modifications at the amino group, the carboxyl group, and the aromatic ring, enabling chemists to fine-tune the molecule's physicochemical properties and biological activity. This guide provides a comprehensive review of the synthesis, therapeutic applications, and structure-activity relationships of 3-aminobenzoic acid derivatives, offering field-proven insights for researchers and drug development professionals.
Therapeutic Applications: A Multifaceted Profile
Derivatives of 3-aminobenzoic acid have demonstrated significant potential across a spectrum of therapeutic areas, owing to their ability to interact with various biological targets.
Anti-inflammatory Agents
A significant body of research highlights the potent anti-inflammatory properties of 3-ABA and its derivatives.
-
Enhancement of Intestinal Barrier Integrity: 3-Aminobenzoic acid itself is an orally active agent that targets tight junction regulatory pathways in intestinal epithelial cells.[4] It has been shown to enhance intestinal barrier function by upregulating the expression of tight junction proteins, thereby reducing epithelial permeability.[2][4] This mechanism is particularly relevant for inflammatory bowel diseases like ulcerative colitis, where compromised barrier function is a key pathological feature.[2] Fecal levels of 3-ABA were found to be decreased in patients with ulcerative colitis, suggesting that its degradation by gut microbiota may exacerbate the condition.[2]
-
P2Y14 Receptor Antagonism: Novel 3-amide benzoic acid derivatives have been identified as potent antagonists of the P2Y14 receptor (P2Y14R), a G protein-coupled receptor implicated in inflammatory processes.[5] By blocking this receptor, these compounds can mitigate inflammatory responses. One of the most potent antagonists developed, compound 16c , exhibited an IC50 value of 1.77 nM and demonstrated excellent metabolic stability, making it a promising candidate for further research.[5] Further studies on 3-substituted 5-amidobenzoate derivatives have yielded compounds that suppress the NLRP3 signaling pathway, showing efficacy in models of acute lung injury.[6]
Antimicrobial Agents
The 3-ABA scaffold has been successfully utilized to develop novel antimicrobial agents. A common strategy involves the synthesis of Schiff bases (imines) by reacting the amino group of a 3-ABA derivative with various aldehydes. This approach has yielded compounds with notable activity against both bacterial and fungal pathogens.[7] For example, a series of novel 4-acetamido-3-aminobenzoic acid derivatives were synthesized and characterized as potent inhibitors of microbial neuraminidase, an enzyme crucial for the pathogenesis of certain microbes.[7] Other studies have explored linking 3-aminobenzoic acid with 1,3,5-triazine cores, resulting in compounds with promising activity against Staphylococcus aureus and Escherichia coli.[8]
Anticonvulsant and Neuroprotective Agents
Analogs of 3-aminobenzoic acid have been investigated for their effects on the central nervous system. A key mechanism of action is the inhibition of γ-aminobutyric acid transaminase (GABA-AT), an enzyme responsible for the degradation of the inhibitory neurotransmitter GABA.[4] By inhibiting GABA-AT, these compounds can increase GABA levels in the brain, leading to an anticonvulsant effect.[4] Additionally, derivatives of aminobenzoic acids have been synthesized and evaluated for their potential as cholinesterase inhibitors, a therapeutic strategy for managing Alzheimer's disease.[9][10]
Anticancer Agents
While much of the research in this area focuses on the broader class of aminobenzoic acids, the potential for developing 3-ABA derivatives as anticancer agents is significant.[11][12] The structural versatility of the scaffold allows for its incorporation into more complex molecules designed to target cancer-related pathways. For instance, derivatives have been designed to inhibit cancer cell proliferation and metastasis.[12] Research on related benzodiazine heterocycles, which can be synthesized from aminobenzoic acid precursors, shows potent kinase inhibition, a key mechanism in modern cancer therapy.[13]
Data Summary: Biological Activities of 3-ABA Derivatives
| Derivative Class | Therapeutic Area | Mechanism of Action | Key Findings | Reference(s) |
| 3-Aminobenzoic Acid (parent) | Anti-inflammatory | Enhances intestinal barrier integrity via tight junction regulation | Reduces epithelial permeability; attenuates experimental colitis. | [2][4] |
| 3-Amide Benzoic Acids | Anti-inflammatory | P2Y14 Receptor Antagonist | Potent antagonism (IC50 = 1.77 nM for compound 16c); good metabolic stability. | [5] |
| 4-Acetamido-3-aminobenzoic acid Schiff Bases | Antimicrobial | Microbial Neuraminidase Inhibition | Potent inhibitory action against neuraminidase-containing microbes. | [7] |
| 3-ABA Analogs | Anticonvulsant | GABA-AT Inhibition | Potential to increase brain GABA levels. | [4] |
| s-Triazine Derivatives | Antimicrobial | Not specified | Activity against S. aureus and E. coli comparable to ampicillin. | [8] |
Synthesis and Methodologies
The synthesis of 3-aminobenzoic acid derivatives can be approached through several reliable routes. A common and cost-effective starting material is 3-nitrobenzoic acid, which can be reduced to 3-aminobenzoic acid.[1] From this core, derivatization can occur at the amino or carboxyl group.
Experimental Protocol: Synthesis of a 4-Acetamido-3-(benzylideneamino)benzoic Acid Derivative
This multi-step protocol illustrates a common workflow for creating Schiff base derivatives from a related scaffold, starting from p-aminobenzoic acid (PABA), which demonstrates the chemical principles applicable to 3-ABA derivatization. This pathway involves protection of the amine (acetylation), introduction of a group on the ring (nitration), modification of that group (reduction), and finally, derivatization of the newly formed amine.
Workflow Diagram:
Caption: General workflow for synthesizing Schiff base derivatives.
Step 1: Acetylation of p-Aminobenzoic Acid
-
Dissolve p-aminobenzoic acid in a suitable solvent (e.g., glacial acetic acid).
-
Add acetic anhydride dropwise while stirring.
-
Heat the reaction mixture under reflux for 1-2 hours.
-
Cool the mixture and pour it into ice-cold water to precipitate the product.
-
Filter, wash the solid with cold water, and dry to obtain 4-acetamidobenzoic acid.[7]
Step 2: Nitration of 4-Acetamidobenzoic Acid
-
Carefully add 4-acetamidobenzoic acid in portions to a cold (0-5 °C) mixture of concentrated sulfuric acid and nitric acid (nitrating acid).
-
Maintain the temperature below 10 °C throughout the addition.
-
Stir the mixture for 1-2 hours, allowing it to slowly warm to room temperature.
-
Pour the reaction mixture onto crushed ice to precipitate the nitrated product.
-
Filter, wash thoroughly with water until the filtrate is neutral, and dry to yield 4-acetamido-3-nitrobenzoic acid.[7]
Step 3: Reduction of the Nitro Group
-
Suspend the 4-acetamido-3-nitrobenzoic acid in ethanol or a similar solvent.
-
Add a reducing agent, such as stannous chloride (SnCl₂) and concentrated hydrochloric acid (HCl).
-
Heat the mixture under reflux for 3-4 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction, and neutralize with a base (e.g., NaOH or NaHCO₃ solution) to precipitate the amine.
-
Filter the product, wash with water, and dry to obtain 4-acetamido-3-aminobenzoic acid.[7]
Step 4: Schiff Base Formation
-
Dissolve the 4-acetamido-3-aminobenzoic acid in a suitable solvent like ethanol.
-
Add an equimolar amount of the desired substituted aldehyde.
-
Add a few drops of a catalytic acid (e.g., glacial acetic acid).
-
Reflux the mixture for 4-6 hours.
-
Cool the solution to allow the Schiff base product to crystallize.
-
Filter the solid, wash with cold ethanol, and recrystallize to purify the final derivative.[7]
Structure-Activity Relationship (SAR) Analysis
Understanding the SAR is crucial for optimizing the therapeutic potential of 3-ABA derivatives. The biological activity is highly dependent on the nature and position of substituents on the core scaffold.
Caption: Key modification points on the 3-ABA scaffold for SAR studies.
Key SAR Insights:
-
Carboxyl Group (R1): The carboxylic acid is a key hydrogen bond donor and acceptor.[14] Esterification or conversion to an amide can significantly alter the molecule's polarity, solubility, and ability to cross cell membranes. For instance, methyl ester analogues of s-triazine derivatives were synthesized to compare their activity to the parent carboxylic acids.[8]
-
Amino Group (R2): This site is a primary handle for derivatization. Formation of amides or Schiff bases at this position is a common strategy. In the case of P2Y14R antagonists, specific amide linkages at this position are critical for high-affinity binding.[5]
-
Aromatic Ring (R3): The electronic properties of the aromatic ring influence the pKa of the amino and carboxyl groups and can impact target binding.[14] Adding electron-withdrawing groups (e.g., halogens) or electron-donating groups (e.g., methoxy) at positions 2, 4, 5, or 6 can dramatically alter biological activity. For some antimicrobial p-amino benzoic acid derivatives, electron-withdrawing groups were found to increase activity.[15]
SAR Summary Table
| Modification | Effect on Activity | Example Therapeutic Area |
| Amide formation at amino group | Often enhances binding affinity to specific receptors. | Anti-inflammatory (P2Y14R antagonists) |
| Schiff base formation at amino group | Can introduce broad antimicrobial activity. | Antimicrobial |
| Esterification of carboxyl group | Improves lipophilicity and cell permeability. | General Drug Delivery |
| Substitution with electron-withdrawing groups | Can increase antimicrobial potency. | Antimicrobial |
Conclusion and Future Perspectives
3-Aminobenzoic acid and its derivatives constitute a class of compounds with remarkable therapeutic versatility. The scaffold's amenability to chemical modification has enabled the development of potent anti-inflammatory, antimicrobial, and anticonvulsant agents. The insights gained from SAR studies continue to guide the rational design of new derivatives with improved potency and selectivity.
Future research should focus on exploring the full potential of this scaffold against other therapeutic targets, such as kinases involved in oncology.[13] Further investigation into the pharmacokinetics and in vivo efficacy of the most promising compounds is essential to translate these preclinical findings into clinical applications. The development of green and sustainable synthetic methods, such as the one-pot synthesis from 3-nitrobenzaldehyde, will also be crucial for the environmentally friendly production of these valuable compounds.[16] As our understanding of disease pathology deepens, the 3-aminobenzoic acid scaffold is poised to remain a valuable platform for the discovery of next-generation medicines.
References
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PrepChem. Synthesis of 3-amino-benzoic acid. PrepChem.com. [Link]
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Ali, H., Al-Harbi, N. O., & Al-Anazi, M. R. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Pharmaceuticals, 16(10), 1411. [Link]
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Zhang, Y., et al. (2019). Design, synthesis and anti-inflammatory evaluation of 3-amide benzoic acid derivatives as novel P2Y14 receptor antagonists. European Journal of Medicinal Chemistry, 181, 111564. [Link]
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Kumar, R., et al. (2020). Synthesis, Antimicrobial Evaluation and Docking Studies of Novel 4-acetamido-3-aminobenzoic acid derivatives As Microbial Neuraminidase Inhibitors. Research Journal of Pharmacy and Technology, 13(10), 4629-4636. [Link]
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Menuel, S., et al. (2020). One-Pot Green Catalytic Preparation of 3-Aminobenzoic Acid in the Presence of Carbonaceous Bio-Based Materials in Subcritical Water. Catalysts, 10(11), 1299. [Link]
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Iftikhar, K., et al. (2021). Aminobenzoic acid derivatives as antioxidants and cholinesterase inhibitors; synthesis, biological evaluation and molecular docking studies. Journal of the Serbian Chemical Society. [Link]
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Tanaka, M., et al. (2024). Dietary 3-aminobenzoic acid enhances intestinal barrier integrity and attenuates experimental colitis. American Journal of Physiology-Gastrointestinal and Liver Physiology, 326(1), G83-G96. [Link]
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Kumar, A., et al. (2013). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology, Research and Management, 1, 27-39. [Link]
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Ali, H., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Pharmaceuticals. [Link]
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Ali, H., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. MDPI. [Link]
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Xu, Y., et al. (2023). Design, Synthesis and Anti-Inflammatory Evaluation of 3-Substituted 5-Amidobenzoate Derivatives as Novel P2Y14 Receptor Antagonists via Structure-Guided Molecular Hybridization. Journal of Medicinal Chemistry. [Link]
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Kumar, D., et al. (2011). Design, synthesis and antimicrobial evaluation of para amino benzoic acid derivatives. Der Pharma Chemica, 3(6), 464-471. [Link]
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Gonzalez-Guerrero, E., et al. (2021). Synthesis of new para-aminobenzoic acid derivatives, in vitro biological evaluation and preclinical validation of DAB-2-28 as a therapeutic option for the treatment of bladder cancer. ResearchGate. [Link]
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EP 3 442 943 B1 - N-substituted aminobenzoic acid derivatives and their use in the treatment of cancers. European Patent Office. [Link]
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Luhata, L. P., et al. (2018). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro. Natural Products Chemistry & Research. [Link]
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Al-Masoudi, N. A., et al. (2017). Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. BMC Chemistry, 11(1), 38. [Link]
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Feit, P. W., et al. (1972). Aminobenzoic acid diuretics. 2. 4-Substituted-3-amino-5-sulfamoylbenzoic acid derivatives. Journal of Medicinal Chemistry, 15(4), 427-430. [Link]
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Seydel, J. K., & Butte, W. (1977). P-Aminobenzoic acid derivatives. Mode of action and structure-activity relationships in a cell-free system (Escherichia coli). Journal of Medicinal Chemistry, 20(3), 439-447. [Link]
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Singh, M., et al. (2019). Design and development of novel p-aminobenzoic acid derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. Bioorganic Chemistry, 83, 333-347. [Link]
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Kumar, A., et al. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org. [Link]
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El-Damasy, D. A., et al. (2023). Recent advances on anticancer activity of benzodiazine heterocycles through kinase inhibition. RSC Medicinal Chemistry. [Link]
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Iftikhar, K., et al. (2021). Aminobenzoic acid derivatives as antioxidants and cholinesterase inhibitors; synthesis, biological evaluation and molecular docking studies. ResearchGate. [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of 3-[(tert-Butoxycarbonyl)(ethyl)amino]benzoic Acid
Introduction: A Versatile Building Block for Modern Drug Discovery
In the landscape of medicinal chemistry and drug development, the strategic use of well-defined molecular building blocks is paramount to the efficient synthesis of complex therapeutic agents. 3-[(tert-Butoxycarbonyl)(ethyl)amino]benzoic acid is one such pivotal scaffold. Its unique trifunctional nature—a carboxylic acid for amide bond formation, a Boc-protected secondary amine for controlled deprotection and subsequent derivatization, and a phenyl ring for structural rigidity and potential π-stacking interactions—renders it a highly valuable component in the synthesis of novel pharmaceuticals.
The presence of the tert-butoxycarbonyl (Boc) protecting group offers a crucial advantage by enabling orthogonal synthesis strategies. This allows for selective manipulation of the carboxylic acid functionality without interference from the nucleophilic amine. The ethyl group on the nitrogen atom can provide steric hindrance or specific hydrophobic interactions in the final molecule, influencing its binding affinity and pharmacokinetic properties. These application notes provide detailed, field-proven protocols for the reliable synthesis of this key intermediate, empowering researchers to accelerate their drug discovery programs.
Synthetic Strategy: A Two-Step Approach
The synthesis of 3-[(tert-Butoxycarbonyl)(ethyl)amino]benzoic acid is efficiently achieved through a two-step process. The first step involves the selective N-ethylation of 3-aminobenzoic acid via reductive amination. The subsequent step is the protection of the resulting secondary amine with a tert-butoxycarbonyl (Boc) group. This strategy is robust, scalable, and utilizes readily available starting materials.
Part 1: Synthesis of 3-(Ethylamino)benzoic Acid via Reductive Amination
This protocol details the N-ethylation of 3-aminobenzoic acid using acetaldehyde in the presence of a mild reducing agent, sodium triacetoxyborohydride. This method is highly selective for mono-alkylation and proceeds under mild conditions.[1]
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) |
| 3-Aminobenzoic Acid | C₇H₇NO₂ | 137.14 | 5.00 g | 36.4 |
| Acetaldehyde | C₂H₄O | 44.05 | 2.41 g (3.1 mL) | 54.6 |
| Sodium Triacetoxyborohydride | C₆H₁₀BNaO₆ | 211.94 | 11.57 g | 54.6 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 150 mL | - |
| 1 M Hydrochloric Acid (HCl) | HCl | 36.46 | As needed | - |
| Saturated Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | As needed | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | As needed | - |
Experimental Protocol
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-aminobenzoic acid (5.00 g, 36.4 mmol) and dichloromethane (150 mL). Stir the suspension at room temperature.
-
Addition of Acetaldehyde: Add acetaldehyde (3.1 mL, 54.6 mmol) to the suspension. Stir the mixture for 20 minutes at room temperature.
-
Addition of Reducing Agent: In portions, carefully add sodium triacetoxyborohydride (11.57 g, 54.6 mmol) to the reaction mixture over 15 minutes. The reaction is exothermic, and gas evolution may be observed.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (1:1). The product should have a lower Rf value than the starting material.
-
Work-up: Quench the reaction by the slow addition of 50 mL of water. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude 3-(ethylamino)benzoic acid can be purified by recrystallization from a suitable solvent system such as ethanol/water or by column chromatography on silica gel if necessary.
Expected Results and Characterization
-
Yield: 70-85%
-
Appearance: Off-white to pale yellow solid.
-
Characterization of 3-(Ethylamino)benzoic acid:
-
Molecular Formula: C₉H₁₁NO₂[2]
-
Molecular Weight: 165.19 g/mol [2]
-
¹H NMR (DMSO-d₆): The spectrum is expected to show signals for the ethyl group (a triplet and a quartet), aromatic protons, a broad singlet for the amine proton, and a broad singlet for the carboxylic acid proton.
-
¹³C NMR (DMSO-d₆): The spectrum should display nine distinct carbon signals corresponding to the ethyl group, the aromatic ring, and the carboxyl group.
-
Mass Spectrometry (ESI+): m/z = 166.08 [M+H]⁺.
-
Part 2: Boc Protection of 3-(Ethylamino)benzoic Acid
This protocol describes the protection of the secondary amine of 3-(ethylamino)benzoic acid using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[3][4]
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) |
| 3-(Ethylamino)benzoic Acid | C₉H₁₁NO₂ | 165.19 | 4.00 g | 24.2 |
| Di-tert-butyl dicarbonate (Boc₂O) | C₁₀H₁₈O₅ | 218.25 | 6.34 g | 29.0 |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 4.05 mL | 29.0 |
| Tetrahydrofuran (THF), anhydrous | C₄H₈O | 72.11 | 100 mL | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | - |
| 1 M Hydrochloric Acid (HCl) | HCl | 36.46 | As needed | - |
| Brine | - | - | As needed | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | As needed | - |
Experimental Protocol
-
Reaction Setup: To a 250 mL round-bottom flask, add 3-(ethylamino)benzoic acid (4.00 g, 24.2 mmol) and anhydrous tetrahydrofuran (100 mL). Stir the solution at room temperature.
-
Addition of Base and Boc Anhydride: Add triethylamine (4.05 mL, 29.0 mmol) to the solution, followed by the dropwise addition of di-tert-butyl dicarbonate (6.34 g, 29.0 mmol) dissolved in a small amount of THF.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 8-12 hours. Monitor the reaction progress by TLC using ethyl acetate/hexanes (1:1) as the eluent.
-
Work-up: Remove the THF under reduced pressure. Dissolve the residue in ethyl acetate (100 mL).
-
Washing: Transfer the solution to a separatory funnel and wash with 1 M HCl (2 x 50 mL), water (1 x 50 mL), and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from ethyl acetate/hexanes or by flash column chromatography on silica gel.
Expected Results and Characterization
-
Yield: 85-95%
-
Appearance: White to off-white solid.
-
Characterization of 3-[(tert-Butoxycarbonyl)(ethyl)amino]benzoic Acid:
-
Molecular Formula: C₁₄H₁₉NO₄
-
Molecular Weight: 265.31 g/mol
-
¹³C NMR: The spectrum should exhibit 14 distinct signals corresponding to the tert-butyl group, the ethyl group, the aromatic ring, and the carboxyl and carbonyl carbons.
-
Mass Spectrometry (ESI+): m/z = 266.14 [M+H]⁺.
-
Safety and Handling
-
General Precautions: Conduct all reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Specific Hazards:
-
Acetaldehyde: Highly flammable and an irritant. Handle with care.
-
Sodium Triacetoxyborohydride: Reacts with water to release flammable gases. Handle in a dry environment.
-
Di-tert-butyl dicarbonate: A lachrymator and irritant. Avoid inhalation and contact with skin and eyes.
-
Dichloromethane and Tetrahydrofuran: Volatile and potentially harmful solvents. Avoid inhalation of vapors.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| Low yield in Step 1 | Incomplete reaction. | Extend the reaction time. Ensure the sodium triacetoxyborohydride is fresh and was added in appropriate portions. |
| Over-alkylation. | While less common with this method, ensure the stoichiometry of acetaldehyde is not excessively high. | |
| Low yield in Step 2 | Incomplete reaction. | Increase the reaction time or slightly increase the equivalents of Boc₂O and TEA. |
| Hydrolysis of Boc₂O. | Ensure the use of anhydrous THF. | |
| Product difficult to purify | Presence of unreacted starting materials or byproducts. | Optimize the reaction conditions and consider purification by flash column chromatography. |
Conclusion
The protocols outlined in these application notes provide a reliable and efficient pathway for the synthesis of 3-[(tert-Butoxycarbonyl)(ethyl)amino]benzoic acid, a key building block in modern synthetic and medicinal chemistry. By following these detailed procedures, researchers can confidently produce this valuable intermediate in high yield and purity, facilitating the development of novel molecular entities with therapeutic potential.
References
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PubChem. 3-(Ethylamino)benzoic acid. National Center for Biotechnology Information. [Link]. Accessed February 14, 2026.
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The Royal Society of Chemistry. Supplementary Information. [Link]. Accessed February 14, 2026.
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]. Accessed February 14, 2026.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 854162, 3-(((Tert-butoxy)carbonyl)amino)benzoic acid. [Link]. Accessed February 14, 2026.
-
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The Royal Society of Chemistry. Supporting information. [Link]. Accessed February 14, 2026.
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PubChem. 3-(((Tert-butoxy)carbonyl)amino)benzoic acid. National Center for Biotechnology Information. [Link]. Accessed February 14, 2026.
-
NIST. Benzoic acid, 3-amino-, ethyl ester. National Institute of Standards and Technology. [Link]. Accessed February 14, 2026.
-
Green Chemistry Teaching and Learning Community. Reductive Amination: A Remarkable Experiment for the Organic Laboratory. [Link]. Accessed February 14, 2026.
-
Cheméo. Chemical Properties of Benzoic acid, 3-amino-, ethyl ester (CAS 582-33-2). [Link]. Accessed February 14, 2026.
-
Master Organic Chemistry. Reductive Amination, and How It Works. [Link]. Accessed February 14, 2026.
-
IUCr Journals. Methyl 3-[(tert-butoxycarbonyl)amino]benzoate. [Link]. Accessed February 14, 2026.
-
ResearchGate. How do I perform reductive amination of amino acid ester with paraformaldehyde as a source of methyl group? [Link]. Accessed February 14, 2026.
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]. Accessed February 14, 2026.
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MDPI. Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. [Link]. Accessed February 14, 2026.
-
Organic Syntheses. p-IODOBENZOIC ACID. [Link]. Accessed February 14, 2026.
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ResearchGate. An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. [Link]. Accessed February 14, 2026.
-
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Mastering Amide Bond Formation: Application Notes for 3-[(tert-Butoxycarbonyl)(ethyl)amino]benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic and medicinal chemistry, the construction of the amide bond remains a cornerstone reaction. This document serves as a detailed guide to the amide coupling reactions of 3-[(tert-Butoxycarbonyl)(ethyl)amino]benzoic acid , a substrate featuring a sterically demanding N-Boc and N-ethyl protected amine. As Senior Application Scientists, we aim to provide not just protocols, but a deeper understanding of the principles governing these transformations, enabling robust and reproducible results in your research and development endeavors.
Substrate Analysis and Strategic Considerations
The subject of our focus, 3-[(tert-Butoxycarbonyl)(ethyl)amino]benzoic acid, presents unique characteristics that inform our choice of coupling strategy. The presence of the bulky tert-butoxycarbonyl (Boc) protecting group and the ethyl group on the nitrogen atom introduces significant steric hindrance around the carboxyl group. This steric congestion can impede the approach of the amine nucleophile, potentially leading to sluggish or incomplete reactions with standard coupling methods.[1] Furthermore, the electronic nature of the substituted benzoic acid can influence its reactivity.
Our primary considerations for selecting an appropriate coupling method are:
-
Efficiency: Achieving high conversion to the desired amide product.
-
Minimization of Side Reactions: Avoiding the formation of impurities that complicate purification.
-
Stereochemical Integrity: Preserving the chirality of the amine partner, if applicable.
Based on these criteria, we will focus on two highly effective and widely adopted coupling strategies:
-
Uronium/Aminium Salt-Based Coupling: Utilizing HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) as the coupling reagent.[2][3]
-
Carbodiimide-Based Coupling: Employing EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in conjunction with an additive like HOBt (1-Hydroxybenzotriazole).[4][5]
The Powerhouse of Amide Coupling: The HATU Reagent
HATU has emerged as a superior coupling reagent, particularly for challenging substrates, due to its high reactivity and ability to suppress racemization.[6]
Mechanism of Action
The efficacy of HATU lies in a two-step process: the activation of the carboxylic acid followed by nucleophilic attack by the amine. This is typically performed in the presence of a non-nucleophilic, sterically hindered base such as N,N-diisopropylethylamine (DIPEA).[7][8]
The reaction cascade is as follows:
-
Deprotonation: DIPEA deprotonates the carboxylic acid to form a carboxylate anion.
-
Activation: The carboxylate anion attacks the electrophilic carbon of HATU, leading to the formation of a highly reactive O-acyl(tetramethyl)isouronium salt intermediate.
-
Active Ester Formation: The displaced 1-hydroxy-7-azabenzotriazole (HOAt) anion rapidly attacks the isouronium salt to generate a highly reactive OAt-active ester.[2]
-
Nucleophilic Attack: The amine nucleophile attacks the carbonyl carbon of the OAt-active ester, forming the desired amide bond and releasing HOAt.
The neighboring pyridine nitrogen in the HOAt moiety is believed to stabilize the incoming amine through a hydrogen-bonded transition state, which contributes to the high coupling efficiencies and rapid reaction rates observed with HATU.[2]
Visualizing the HATU Coupling Workflow
Caption: High-level workflow for HATU-mediated amide coupling.
The Versatile Carbodiimide Approach: EDC/HOBt
The combination of a carbodiimide, such as EDC, with an activating additive like HOBt provides a reliable and cost-effective method for amide bond formation.[9][10]
Mechanism of Action
The reaction mechanism proceeds as follows:
-
O-Acylisourea Formation: The carboxylic acid adds to the carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate.
-
HOBt Interception: This intermediate is prone to racemization and can undergo intramolecular rearrangement to an inactive N-acylurea. HOBt acts as a nucleophilic trap, reacting with the O-acylisourea to form an HOBt-active ester. This active ester is more stable than the O-acylisourea but still highly reactive towards amines.
-
Amide Formation: The amine nucleophile then attacks the HOBt-active ester to furnish the desired amide, with HOBt being regenerated.
A non-nucleophilic base like DIPEA is also required in this process to neutralize the carboxylic acid and any acidic byproducts.
Visualizing the EDC/HOBt Coupling Mechanism
Caption: Simplified mechanism of EDC/HOBt-mediated amide coupling.
Experimental Protocols
The following protocols provide a general framework. Optimization of stoichiometry, reaction time, and temperature may be necessary for specific amine substrates.
Protocol 1: HATU-Mediated Amide Coupling
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Equivalents |
| 3-[(tert-Butoxycarbonyl)(ethyl)amino]benzoic acid | 279.33 | 1.0 |
| Amine | - | 1.0 - 1.2 |
| HATU | 380.23 | 1.1 - 1.5 |
| DIPEA | 129.24 | 2.0 - 3.0 |
| Anhydrous DMF | - | - |
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-[(tert-Butoxycarbonyl)(ethyl)amino]benzoic acid (1.0 eq.) and HATU (1.1-1.5 eq.).
-
Dissolve the solids in anhydrous N,N-dimethylformamide (DMF).
-
Add DIPEA (2.0-3.0 eq.) to the solution and stir for 5-10 minutes at room temperature for pre-activation.
-
Add the amine (1.0-1.2 eq.) to the reaction mixture.
-
Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate or another suitable organic solvent.
-
Wash the organic layer sequentially with 5% aqueous HCl or saturated NH₄Cl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
Protocol 2: EDC/HOBt-Mediated Amide Coupling
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Equivalents |
| 3-[(tert-Butoxycarbonyl)(ethyl)amino]benzoic acid | 279.33 | 1.0 |
| Amine | - | 1.0 - 1.2 |
| EDC·HCl | 191.70 | 1.2 - 1.5 |
| HOBt | 135.12 | 1.2 - 1.5 |
| DIPEA | 129.24 | 2.0 - 3.0 |
| Anhydrous DMF or DCM | - | - |
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve 3-[(tert-Butoxycarbonyl)(ethyl)amino]benzoic acid (1.0 eq.), HOBt (1.2-1.5 eq.), and the amine (1.0-1.2 eq.) in anhydrous DMF or dichloromethane (DCM).
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.2-1.5 eq.) to the reaction mixture in one portion.
-
Add DIPEA (2.0-3.0 eq.) dropwise to the stirring solution.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, if using DCM, wash the organic layer with 1M HCl, saturated NaHCO₃, and brine. If using DMF, perform an aqueous work-up as described in the HATU protocol.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product via flash column chromatography.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Formation | Incomplete activation of the carboxylic acid. | - Ensure all reagents are anhydrous. - Increase the amount of coupling reagent and/or base. - Extend the pre-activation time for HATU. - Consider a more polar aprotic solvent like DMF or NMP. |
| Low nucleophilicity of the amine. | - Increase the reaction temperature (e.g., to 40-50 °C). - Increase the equivalents of the amine. | |
| Formation of Byproducts | Guanidinylation of the amine by HATU. | - Pre-activate the carboxylic acid with HATU before adding the amine. - Avoid a large excess of HATU. |
| Formation of N-acylurea with EDC. | - Ensure a sufficient amount of HOBt is used. - Add EDC to the reaction mixture at 0 °C. | |
| Difficulty in Purification | Removal of urea byproduct (from EDC). | - If the urea is dicyclohexylurea (from DCC), it can often be filtered off. EDC's urea byproduct is water-soluble and should be removed during aqueous work-up. |
| Removal of excess DIPEA and its salts. | - Perform a thorough aqueous work-up. - Co-evaporate the crude product with a solvent like toluene to azeotropically remove residual DIPEA. |
Concluding Remarks
The amide coupling of 3-[(tert-Butoxycarbonyl)(ethyl)amino]benzoic acid is a readily achievable transformation with the appropriate choice of reagents and reaction conditions. Both HATU and EDC/HOBt are excellent starting points for developing a robust and high-yielding process. For particularly challenging amine partners, the higher reactivity of HATU may prove advantageous. Careful attention to the anhydrous nature of the reaction conditions and proper stoichiometric control of reagents are paramount for success. These application notes provide a solid foundation for researchers to confidently approach the synthesis of novel amide derivatives from this versatile building block.
References
- Aminobenzoic Acid Derivatives Obstruct Induced Fit in the Catalytic Center of the Ribosome. eScholarship.
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
- Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters.
- A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substr
- Technical Support Center: Optimizing Amide Coupling Reactions with 3-(2-Chloropyrimidin-4-yl)benzoic Acid. Benchchem.
- Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- Formation of amides: one-pot condensation of carboxylic acids and amines medi
- Amide Synthesis via Molecular Shuffling of Carboxylic Acids.
- Synthesis of amides from aldehydes and amines via C-H bond activation and discovery and development of novel and selective c - IRIS.
- H
- Optimization of the reaction conditions for benzoic acid and p-toluidine.
- Reductive amide coupling of nitroarenes and carboxylic acids. University of Johannesburg.
- Direct Amidation of N-Boc- and N-Cbz-Protected Amines via Rhodium-Catalyzed Coupling of Arylboroxines and Carbam
- HATU:a third-gener
- Amide Synthesis - Fisher Scientific.
- Optimizing Peptide Coupling: Key Techniques.
- Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling.
- Amine to Amide (EDC + HOBt). Common Organic Chemistry.
- Standard Protocol for HATU Peptide Coupling: Application Notes and Detailed Protocols. Benchchem.
- The Amide Functional Group: Properties, Synthesis, and Nomencl
- Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps.
- Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applic
- The Synthesis of Sterically Hindered Amides. CHIMIA.
- Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit.
- Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α.
- Boc-Protected Amino Groups. Organic Chemistry Portal.
- The Synthesis of Sterically Hindered Amides.
Sources
- 1. thieme.de [thieme.de]
- 2. HATU - Wikipedia [en.wikipedia.org]
- 3. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 6. bachem.com [bachem.com]
- 7. growingscience.com [growingscience.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
Procedure for Boc deprotection of 3-[(tert-Butoxycarbonyl)(ethyl)amino]benzoic acid
An Application Guide to the Acid-Catalyzed Deprotection of 3-[(tert-Butoxycarbonyl)(ethyl)amino]benzoic acid
Authored by: A Senior Application Scientist
This document provides a detailed technical guide for researchers, scientists, and professionals in drug development on the procedure for the removal of the tert-Butoxycarbonyl (Boc) protecting group from 3-[(tert-Butoxycarbonyl)(ethyl)amino]benzoic acid. The protocols and insights herein are grounded in established chemical principles and validated experimental practices.
Introduction: The Strategic Role of Boc Protection
In the intricate field of multi-step organic synthesis, particularly in peptide and pharmaceutical chemistry, the selective protection and deprotection of functional groups is paramount. The tert-butoxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines due to its stability across a broad range of non-acidic conditions, including exposure to bases and nucleophiles.[1][2][3] Its facile and clean removal under acidic conditions makes it an indispensable tool for synthetic chemists.[1][4][5]
This guide focuses on the deprotection of 3-[(tert-Butoxycarbonyl)(ethyl)amino]benzoic acid, a bifunctional molecule, to yield 3-(ethylamino)benzoic acid. We will explore the underlying mechanism, compare common methodologies, and provide detailed, field-proven protocols to ensure high-yield, successful deprotection.
Reaction Mechanism: Acid-Catalyzed Cleavage
The deprotection of a Boc-protected amine is an acid-catalyzed hydrolysis of a carbamate.[5] The process is driven by the formation of highly stable byproducts. The mechanism proceeds through several key steps:
-
Protonation: The reaction initiates with the protonation of the carbonyl oxygen of the Boc group by a strong acid (e.g., TFA or HCl).[1][4]
-
Fragmentation: This protonation weakens the tert-butyl-oxygen bond, leading to fragmentation. This step yields a stable tertiary carbocation (tert-butyl cation) and an unstable carbamic acid intermediate.[6][7]
-
Decarboxylation: The carbamic acid intermediate spontaneously decomposes, releasing gaseous carbon dioxide (CO₂). This irreversible step provides a strong thermodynamic driving force for the reaction.[1][6]
-
Amine Salt Formation: The resulting free amine is immediately protonated by the excess acid in the reaction medium to form the corresponding amine salt (e.g., a trifluoroacetate or hydrochloride salt).[4][7]
The generation of the gaseous byproducts, isobutylene (from the deprotonation of the tert-butyl cation) and carbon dioxide, ensures the reaction proceeds to completion.[6][7]
Caption: Mechanism of acid-catalyzed Boc deprotection.
Comparative Analysis of Deprotection Reagents
The choice of acidic reagent is critical and depends on the substrate's sensitivity to acid and the desired form of the final product (free amine vs. salt). Trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are the most common reagents for this transformation.[1][5]
| Parameter | Trifluoroacetic Acid (TFA) | Hydrochloric Acid (HCl) |
| Typical Conditions | 25-50% TFA in Dichloromethane (DCM), Room Temp, 1-3 h.[8][9] | 4M HCl in Dioxane or Methanol, Room Temp, 2-4 h.[1][9] |
| Advantages | High efficacy and volatility simplifies removal of excess reagent.[4] Reaction is often rapid and clean.[10] | Cost-effective. Directly yields the stable hydrochloride salt, which is often crystalline and easy to handle.[1] |
| Disadvantages | Corrosive and requires careful handling. Residual TFA can be difficult to remove completely.[6] | Dioxane is a peroxide-forming solvent. The resulting HCl salt may require a separate neutralization step to yield the free amine. |
| Work-up | Evaporation of solvent and excess TFA.[8] May require azeotroping with toluene to remove traces of acid.[6] | Evaporation of the solvent directly yields the hydrochloride salt of the amine.[1] |
| Considerations | Ideal for substrates sensitive to water. The resulting trifluoroacetate salt can sometimes be oily. | A good choice when the hydrochloride salt is the desired final product for storage or subsequent steps. |
Detailed Experimental Protocols
Safety Precaution: These protocols involve the use of strong, corrosive acids and volatile organic solvents. All procedures must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves, must be worn at all times.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)
This method is highly efficient and generally provides a clean reaction profile. The product is initially isolated as a trifluoroacetate salt.
Materials and Reagents:
-
3-[(tert-Butoxycarbonyl)(ethyl)amino]benzoic acid
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Toluene (for azeotropic removal of TFA, optional)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (for neutralization)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Rotary evaporator
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 3-[(tert-Butoxycarbonyl)(ethyl)amino]benzoic acid (1.0 equiv.) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.
-
Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetic acid (TFA) (5-10 equiv., often a 1:1 or 1:4 TFA:DCM solution is used) to the stirred solution.[8]
-
Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed (typically 1-3 hours).
-
Solvent Removal: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA. To ensure complete removal of residual TFA, toluene (3 x 10 mL) can be added and co-evaporated.[6]
-
Neutralization and Extraction (to obtain free amine):
-
Dissolve the crude residue in ethyl acetate.
-
Carefully add saturated aqueous NaHCO₃ solution until gas evolution ceases and the pH of the aqueous layer is basic (~pH 8-9).
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield 3-(ethylamino)benzoic acid.
-
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane
This protocol is a straightforward method that directly yields the hydrochloride salt of the product, which is often a stable, crystalline solid.
Materials and Reagents:
-
3-[(tert-Butoxycarbonyl)(ethyl)amino]benzoic acid
-
4M HCl in 1,4-Dioxane
-
Diethyl ether (for precipitation/washing)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Rotary evaporator
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Suspension: To a round-bottom flask, add 3-[(tert-Butoxycarbonyl)(ethyl)amino]benzoic acid (1.0 equiv.).
-
Acid Addition: Add a solution of 4M HCl in 1,4-dioxane (10-20 equiv. of HCl) to the starting material.[1][11]
-
Reaction: Stir the resulting suspension or solution at room temperature. The reaction progress can be monitored by TLC (a small aliquot should be quenched with base before spotting). The reaction is typically complete within 2-4 hours.
-
Product Isolation:
-
Concentrate the reaction mixture to dryness under reduced pressure to afford the crude hydrochloride salt.
-
To further purify, the resulting solid can be triturated with diethyl ether, filtered, washed with fresh diethyl ether, and dried under vacuum. This removes non-polar impurities and any residual solvent.
-
The final product, 3-(ethylamino)benzoic acid hydrochloride, is typically obtained as a white to off-white solid.
-
General Experimental and Purification Workflow
The overall process, from the protected starting material to the purified final product, follows a logical sequence of steps designed to ensure reaction completion and high purity.
Caption: A generalized workflow for Boc deprotection experiments.
References
-
Rapid N-Boc Deprotection with TFA. Scribd. Available at: [Link]
-
Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. Available at: [Link]
-
Boc Deprotection Mechanism - HCl. Common Organic Chemistry. Available at: [Link]
-
Boc Deprotection Mechanism | Organic Chemistry. YouTube. Available at: [Link]
-
Amine Protection / Deprotection. Fisher Scientific. Available at: [Link]
-
A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. Semantic Scholar. Available at: [Link]
-
Boc Deprotection - TFA. Common Organic Chemistry. Available at: [Link]
-
How to do work-up of a BOC deprotection reaction by TFA?. ResearchGate. Available at: [Link]
-
Amine Protection and Deprotection. Master Organic Chemistry. Available at: [Link]
-
How can we do the deprotection of boc-amino acids using hcl ?. ResearchGate. Available at: [Link]
-
SUPPORTING INFORMATION. The Royal Society of Chemistry. Available at: [Link]
-
A systematic exploration of the effects of flexibility and basicity on sigma (σ) receptor binding in a series of substituted diamines. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Removal of Boc protecting group as workup?. Reddit. Available at: [Link]
-
Synthesis of 3-amino-benzoic acid. PrepChem.com. Available at: [Link]
-
Efficient and selective cleavage of the tert-butoxycarbonyl (Boc) group under basic condition. Semantic Scholar. Available at: [Link]
-
Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl. The Royal Society of Chemistry. Available at: [Link]
-
Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. Available at: [Link]
-
A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Semantic Scholar. Available at: [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]
-
3-(Ethylamino)benzoic acid. PubChem - NIH. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mcours.net [mcours.net]
- 4. benchchem.com [benchchem.com]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. total-synthesis.com [total-synthesis.com]
- 7. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 8. Boc Deprotection - TFA [commonorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. scribd.com [scribd.com]
- 11. A systematic exploration of the effects of flexibility and basicity on sigma (σ) receptor binding in a series of substituted diamines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00615A [pubs.rsc.org]
Application Note & Protocols: Strategic Incorporation of 3-[(tert-Butoxycarbonyl)(ethyl)amino]benzoic Acid in Advanced Peptide Synthesis
Abstract: The incorporation of non-proteinogenic amino acids is a cornerstone of modern peptidomimetic design and drug discovery. N-alkylated aromatic amino acids, such as 3-[(tert-Butoxycarbonyl)(ethyl)amino]benzoic acid, offer unique structural constraints, enhanced proteolytic stability, and novel scaffolding opportunities. However, their utility is often hampered by significant synthetic challenges, primarily due to the steric hindrance at the secondary amine which impedes coupling efficiency. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic and successful incorporation of this building block into peptide sequences using Boc-based Solid-Phase Peptide Synthesis (SPPS). We detail the causality behind procedural choices, present optimized coupling protocols, and offer troubleshooting strategies to ensure high-yield synthesis of target peptides.
Introduction: The Role of N-Alkylated Building Blocks
The deliberate modification of peptide backbones is a powerful strategy to modulate their pharmacological properties. 3-[(tert-Butoxycarbonyl)(ethyl)amino]benzoic acid is a valuable building block for several reasons:
-
Conformational Rigidity: The aromatic ring introduces a defined structural element, influencing the peptide's secondary structure.
-
Proteolytic Resistance: The N-ethyl group shields the adjacent peptide bond from enzymatic degradation, increasing the peptide's in vivo half-life.[1][2]
-
Pharmacophore Scaffolding: It can serve as a template for presenting side-chain functionalities in a specific spatial orientation.[1]
Despite these advantages, its synthesis is non-trivial. The secondary amine, encumbered by both a Boc protecting group and an ethyl substituent, presents a significant steric barrier to acylation. Standard peptide coupling protocols are often insufficient, leading to low yields and deletion sequences.[3] This guide provides the necessary strategic adjustments to overcome this primary obstacle.
Physicochemical Properties and Handling
Proper handling and storage are critical for maintaining the integrity of the reagent.
| Property | Value | Source |
| IUPAC Name | 3-[(tert-butoxycarbonyl)(ethyl)amino]benzoic acid | N/A |
| Molecular Formula | C₁₅H₂₁NO₄ | Calculated |
| Molecular Weight | 279.33 g/mol | Calculated |
| Appearance | White to off-white solid | Typical |
| Solubility | Soluble in DMF, NMP, DCM, THF | General Knowledge |
| Storage | Store at 2-8°C, desiccated | Standard Practice |
Safety Note: Handle with standard laboratory precautions, including gloves and safety glasses. Review the Safety Data Sheet (SDS) before use. The related compound, 3-(Boc-amino)benzoic acid, is listed as harmful if swallowed.[4]
The Synthetic Challenge: Overcoming Steric Hindrance
The core difficulty in using this reagent lies in the reduced nucleophilicity and steric crowding of the N-terminal amine of the growing peptide chain after the previous residue has been coupled and deprotected. For the title compound, the challenge is at its carboxyl group activation and reaction with a resin-bound amine. The ethyl group on its own nitrogen makes it a sterically hindered secondary amine, which can be difficult to acylate in the subsequent step. The primary focus of this protocol is to ensure the complete and efficient formation of the amide bond when coupling this building block.
This requires a departure from standard carbodiimide-mediated couplings (e.g., DCC, DIC), which are often too slow and inefficient for such hindered systems.[5][6] The solution lies in employing highly reactive, in-situ activating reagents that generate potent activated esters.[7]
Strategic Framework for Boc-SPPS Incorporation
The following workflow outlines the key stages for successfully incorporating 3-[(tert-Butoxycarbonyl)(ethyl)amino]benzoic acid using a Boc-based strategy. The general process involves anchoring the C-terminal amino acid to a solid support, followed by repetitive cycles of deprotection and coupling to elongate the peptide chain.[8][9][]
Diagram 1: General Boc-SPPS workflow highlighting the critical coupling step.
Selection of Coupling Reagents
For sterically demanding couplings, uronium or phosphonium salt-based reagents are superior.[5] They react with the carboxylic acid to form highly reactive intermediates that can overcome the steric barrier.
| Reagent Class | Example(s) | Activating Species | Rationale for Use |
| Uronium/Aminium | HATU , HCTU, HBTU | OAt/O-6-ClBt/OBt Esters | Forms highly reactive OAt (7-aza-1-hydroxybenzotriazole) or related esters. HATU is exceptionally efficient due to anchimeric assistance from the pyridine nitrogen, making it a top choice for hindered couplings.[7][11] |
| Phosphonium | PyBOP , PyAOP | OBt/OAt Esters | Similar to uronium salts, PyBOP is a robust and widely used reagent. PyAOP is more reactive but also more expensive. Phosphonium reagents do not have the side reaction of guanidinylation.[7] |
Recommendation: HATU is the preferred reagent for this application due to its high reactivity and proven efficacy in difficult couplings.[6][12] HCTU is a cost-effective and nearly as effective alternative.
Detailed Experimental Protocols
These protocols assume a synthesis scale of 0.1 to 0.25 mmol on a standard Boc-SPPS resin like Merrifield or PAM resin.[13] All steps are performed at room temperature unless otherwise noted.
Protocol 5.1: N-terminal Boc Deprotection
This procedure is performed on the resin-bound peptide prior to coupling the title compound.
-
Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 20 minutes.
-
Pre-wash: Drain the DCM and wash the resin with the deprotection solution (e.g., 40-50% Trifluoroacetic Acid (TFA) in DCM) for 2-5 minutes.[13][14]
-
Deprotection: Drain the pre-wash solution. Add fresh deprotection solution (10 mL/g of resin) and shake for 20-30 minutes. The Boc group's removal is catalyzed by the acid, forming a stable tert-butyl cation.[15]
-
Washing: Drain the TFA solution. Wash the resin thoroughly to remove all traces of acid:
-
DCM (3x)
-
Isopropanol (IPA) (2x)
-
DCM (3x)
-
Protocol 5.2: Optimized Coupling of the Hindered Building Block
This protocol employs a double-coupling strategy to maximize reaction completion.
Reagent Preparation:
-
Amino Acid Solution: Dissolve 3-[(tert-Butoxycarbonyl)(ethyl)amino]benzoic acid (4.0 eq.) in N,N-Dimethylformamide (DMF).
-
Coupling Reagent Solution: Dissolve HATU (3.9 eq.) in DMF.
-
Base: N,N-Diisopropylethylamine (DIPEA) (8.0 eq.).
Diagram 2: The activation and coupling pathway using HATU.
Coupling Procedure (First Coupling):
-
Neutralization: Wash the deprotected peptide-resin with 10% DIPEA in DCM (2x, 5 min each) to neutralize the TFA salt, followed by DCM (3x) and DMF (3x) washes. The free amine is now ready for acylation.[9]
-
Pre-activation: In a separate vessel, combine the Amino Acid Solution and the Coupling Reagent Solution . Add DIPEA and allow the mixture to pre-activate for 2-5 minutes.
-
Coupling Reaction: Add the pre-activated mixture to the neutralized peptide-resin. Shake for 2-4 hours.
-
Washing: Drain the reaction mixture and wash the resin with DMF (3x) and DCM (3x).
Monitoring and Second Coupling:
-
Qualitative Test: Perform a chloranil or isatin test to check for the presence of secondary amines. The standard Kaiser (ninhydrin) test will not work as it only detects primary amines.[16]
-
Decision Point: If the test is positive (indicating incomplete reaction), proceed immediately to a second coupling.
-
Second Coupling (if needed): Repeat steps 2-4, typically for another 2 hours.
-
Final Wash: After a negative test result (or completion of the second coupling), wash the resin thoroughly with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection/coupling cycle.
Protocol 5.3: Capping Unreacted Amines (Optional)
If coupling is still incomplete after a double coupling, capping is essential to prevent the formation of deletion sequences.
-
Wash the resin with DMF (3x).
-
Add a solution of Acetic Anhydride (10 eq.) and DIPEA (10 eq.) in DMF.
-
Shake for 30 minutes.
-
Drain and wash the resin with DMF (3x) and DCM (3x).
Protocol 5.4: Final Peptide Cleavage from Resin
This procedure simultaneously cleaves the peptide from the resin and removes side-chain protecting groups.
Warning: This procedure often uses highly corrosive and toxic acids like Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) and requires specialized equipment and safety precautions.[17]
-
Preparation: Dry the peptide-resin thoroughly under vacuum.
-
Scavengers: Prepare a cleavage cocktail appropriate for the peptide sequence. A common "low-high" HF procedure is often used.[13][16] A typical cocktail includes a strong acid (e.g., HF) and scavengers (e.g., anisole, p-cresol) to trap reactive cations generated during deprotection.[13]
-
Cleavage Reaction: Cool the reaction vessel containing the resin and scavengers in a dry ice/methanol bath. Carefully distill HF into the vessel. Allow the reaction to proceed at 0°C for 1-2 hours.
-
Workup: Evaporate the HF under vacuum. Triturate the remaining resin and peptide with cold diethyl ether to precipitate the crude peptide.
-
Extraction: Filter the resin and wash with more cold ether. Extract the peptide from the resin using an appropriate solvent (e.g., aqueous acetic acid).
-
Purification: Lyophilize the crude peptide and purify using reverse-phase HPLC.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Coupling (Positive chloranil test after double coupling) | 1. Insufficient reagent excess. 2. Inactive reagents. 3. Severe peptide aggregation on-resin. | 1. Increase equivalents of amino acid and coupling reagent to 5.0 eq. 2. Use fresh, high-quality reagents and anhydrous solvents. 3. Consider switching to a more chaotropic solvent like NMP or using a "magic mixture". Cap unreacted sites. |
| Low Final Yield | 1. Incomplete coupling at multiple steps. 2. Premature cleavage of peptide from the resin during TFA deprotection steps. | 1. Implement monitoring tests at every difficult coupling step. 2. Use a more acid-stable resin linker, such as a PAM linker, if synthesizing a long peptide.[13] |
| Presence of Deletion Sequence (-279 Da) | Failure to cap unreacted amines after an incomplete coupling of the title compound. | Strictly implement the capping protocol (5.3) if the coupling reaction does not go to completion. |
Conclusion
The successful incorporation of sterically hindered building blocks like 3-[(tert-Butoxycarbonyl)(ethyl)amino]benzoic acid is achievable through a rational and optimized synthetic approach. The keys to success are the selection of a high-potency coupling reagent, such as HATU, the use of increased reagent equivalents, and the implementation of a double-coupling strategy with careful reaction monitoring. By understanding the chemical principles behind the steric challenge and applying the detailed protocols within this guide, researchers can confidently utilize this valuable compound to advance the fields of peptide chemistry and drug design.
References
-
Aapptec Peptides. (n.d.). N-Terminal Deprotection; Boc removal. Retrieved from [Link]
-
Gao, X., et al. (1999). Peptide Synthesis Based on t-Boc Chemistry and Solution Photogenerated Acids. The Journal of Organic Chemistry, 64(18), 6613-6620. Retrieved from [Link]
-
DilunBio. (2022). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from [Link]
-
Nafis, A., et al. (2018). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate. Retrieved from [Link]
-
Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. Retrieved from [Link]
-
Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 13(12), 757-769. Retrieved from [Link]
-
Lee, Y. S., et al. (2023). One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. ACS Omega, 8(44), 41846-41852. Retrieved from [Link]
-
Lee, Y. S., et al. (2023). One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. National Center for Biotechnology Information. Retrieved from [Link]
-
Boteju, L. W., et al. (1999). Synthesis of aminobenzoic Acid-based nonpeptide templates: applications in peptidomimetic drug discovery. Methods in Molecular Medicine, 23, 25-35. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-(((Tert-butoxy)carbonyl)amino)benzoic acid. PubChem Compound Database. Retrieved from [Link]
-
AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]
-
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzoic acid, 3-amino-, ethyl ester (CAS 582-33-2). Retrieved from [Link]
-
Boteju, L. W., et al. (1999). Synthesis of Aminobenzoic Acid-Based Nonpeptide Templates: Applications in Peptidomimetic Drug Discovery. Springer Nature Experiments. Retrieved from [Link]
-
jOeCHEM. (2020, April 21). Peptide Synthesis with the Boc Protecting Group [Video]. YouTube. Retrieved from [Link]
-
AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
Science of Synthesis. (n.d.). Product Class 11: Peptides. Thieme. Retrieved from [Link]
-
Miranda, L. P., & Mezo, A. R. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology, 1047, 65-80. Retrieved from [Link]
-
Kent, S. B. H. (2015). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. Knowledge UChicago. Retrieved from [Link]
-
AAPPTEC. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
ResearchGate. (n.d.). The t-butoxy group, a novel hydroxyl-protecting group for use in peptide synthesis with hydroxy-amino acids. Retrieved from [Link]
-
Muttenthaler, M., et al. (2017). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry, 13, 2046-2067. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Benzoic acid, 3-amino-, ethyl ester. NIST Chemistry WebBook. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Benzoic acid, 3-amino-, ethyl ester. NIST Chemistry WebBook. Retrieved from [Link]
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Application Notes and Protocols for the Esterification of 3-[(tert-Butoxycarbonyl)(ethyl)amino]benzoic acid
Abstract
This document provides a comprehensive technical guide for the esterification of 3-[(tert-Butoxycarbonyl)(ethyl)amino]benzoic acid, a key intermediate in pharmaceutical and materials science research. The presence of the acid-labile tert-Butoxycarbonyl (Boc) protecting group necessitates the selection of mild and controlled reaction conditions to prevent its cleavage. This guide details three robust methods for the synthesis of various alkyl esters from this substrate: the Steglich esterification, a two-step conversion via an acyl chloride intermediate, and a modified Fischer-Speier esterification. Each section provides a theoretical background, explaining the mechanistic rationale for the chosen conditions, followed by a detailed, step-by-step laboratory protocol. A comparative analysis is included to assist researchers in selecting the optimal method based on substrate scope, scalability, and available resources.
Introduction: The Challenge of Esterifying Boc-Protected Substrates
3-[(tert-Butoxycarbonyl)(ethyl)amino]benzoic acid is a valuable bifunctional building block. The Boc group provides a temporary shield for the secondary amine, allowing for selective reactions at the carboxylic acid moiety. However, the Boc group is notoriously sensitive to acidic conditions, readily cleaving to release isobutylene and carbon dioxide. This presents a significant challenge for traditional esterification methods, such as the classic Fischer-Speier reaction, which employs strong mineral acids like sulfuric acid as a catalyst.[1][2]
The successful esterification of this substrate hinges on activating the carboxylic acid or the alcohol under conditions that are neutral or only mildly acidic, thereby preserving the integrity of the Boc protecting group. This guide explores three field-proven methodologies that achieve this objective with high fidelity.
Method 1: Steglich Esterification
The Steglich esterification is a premier method for coupling carboxylic acids and alcohols under exceptionally mild, neutral conditions, making it ideal for acid-sensitive substrates.[3][4] The reaction utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble analogue N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), as a coupling agent and a catalytic amount of 4-(Dimethylamino)pyridine (DMAP).[5][6]
Principle and Mechanistic Rationale
The reaction proceeds through the activation of the carboxylic acid by DCC, forming a highly reactive O-acylisourea intermediate.[3] While this intermediate can be directly attacked by the alcohol, the reaction is often slow. DMAP acts as a superior acyl transfer catalyst; it is more nucleophilic than the alcohol and rapidly attacks the O-acylisourea to form a reactive N-acylpyridinium salt.[7] This "active ester" is highly electrophilic and readily undergoes nucleophilic attack by the alcohol to yield the desired ester and regenerate the DMAP catalyst. The thermodynamic driving force for the reaction is the formation of the very stable N,N'-dicyclohexylurea (DCU) byproduct.[3]
Detailed Experimental Protocol
Materials:
-
3-[(tert-Butoxycarbonyl)(ethyl)amino]benzoic acid
-
Alcohol (e.g., ethanol, methanol, benzyl alcohol)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-[(tert-Butoxycarbonyl)(ethyl)amino]benzoic acid (1.0 eq).
-
Dissolve the acid in anhydrous DCM (approx. 0.1 M concentration).
-
Add the desired alcohol (1.2 eq) and DMAP (0.1 eq) to the solution and stir for 5 minutes at room temperature.
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate container, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM.
-
Add the DCC solution dropwise to the reaction mixture over 10-15 minutes, maintaining the temperature at 0 °C. A white precipitate (DCU) will begin to form.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 5% aqueous citric acid (to remove residual DMAP), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexanes/EtOAc gradient) to yield the pure ester.
Expert Insights:
-
Byproduct Removal: DCU has limited solubility in many organic solvents and can often be removed effectively by filtration. However, for smaller scale reactions or more polar products, some DCU may remain. Using EDC instead of DCC is a common alternative, as the resulting urea byproduct is water-soluble and can be easily removed during the aqueous workup.[8]
-
Side Reactions: A potential side reaction is the intramolecular rearrangement of the O-acylisourea intermediate to a stable N-acylurea, which halts the desired reaction.[9] This is minimized by the addition of the DMAP catalyst, which rapidly intercepts the intermediate.
Method 2: Acyl Chloride Formation followed by Esterification
This robust, two-step method involves the conversion of the carboxylic acid to a highly reactive acyl chloride, which is then treated with an alcohol to form the ester.[10] This approach avoids acidic conditions in the ester-forming step and is often high-yielding. The choice of chlorinating agent is critical to avoid cleaving the Boc group.
Principle and Rationale
Step 1: Acyl Chloride Formation. Carboxylic acids can be converted to acyl chlorides using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[11][12] Oxalyl chloride is often preferred for sensitive substrates as it is more volatile and its byproducts (CO, CO₂, HCl) are all gaseous, simplifying workup. A catalytic amount of N,N-Dimethylformamide (DMF) is typically used to generate the Vilsmeier reagent in situ, which is the active catalytic species.[10]
Step 2: Esterification. The isolated acyl chloride is a potent electrophile that reacts rapidly with alcohols to form the ester.[13] This reaction liberates one equivalent of HCl, which must be scavenged by a non-nucleophilic base, such as pyridine or triethylamine (TEA), to prevent protonation of the alcohol and potential acid-catalyzed side reactions.[12]
Detailed Experimental Protocol
Materials:
-
3-[(tert-Butoxycarbonyl)(ethyl)amino]benzoic acid
-
Oxalyl chloride
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Alcohol (e.g., ethanol, methanol)
-
Anhydrous Pyridine
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure: Step A: Synthesis of the Acyl Chloride
-
In a flame-dried, two-neck flask under an inert atmosphere, dissolve 3-[(tert-Butoxycarbonyl)(ethyl)amino]benzoic acid (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C.
-
Add one drop of anhydrous DMF (catalyst).
-
Slowly add oxalyl chloride (1.5 eq) dropwise via syringe. Vigorous gas evolution will be observed.
-
After addition, allow the mixture to warm to room temperature and stir for 1-2 hours.
-
The reaction is complete when gas evolution ceases. Concentrate the mixture under reduced pressure to remove excess oxalyl chloride and solvent, yielding the crude acyl chloride. Use this intermediate immediately in the next step.
Step B: Ester Formation
-
Dissolve the crude acyl chloride from Step A in fresh anhydrous DCM and cool to 0 °C under an inert atmosphere.
-
In a separate flask, prepare a solution of the alcohol (1.5 eq) and anhydrous pyridine (2.0 eq) in anhydrous DCM.
-
Add the alcohol/pyridine solution dropwise to the acyl chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, dilute the reaction with DCM and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, 1 M aqueous HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to afford the desired ester.
Expert Insights:
-
Moisture Sensitivity: Acyl chlorides are extremely reactive towards water and must be handled under strictly anhydrous conditions to prevent hydrolysis back to the carboxylic acid.[13]
-
Reagent Choice: While thionyl chloride can also be used, it often requires higher temperatures, and the HCl byproduct can be more difficult to remove than the gaseous byproducts of oxalyl chloride.[11]
Method 3: Modified Fischer-Speier Esterification
The classic Fischer esterification is an equilibrium-controlled reaction catalyzed by a strong acid.[14] To be compatible with a Boc-protected substrate, the conditions must be significantly attenuated. This can be achieved by using the alcohol as the solvent and employing a reagent that generates a controlled amount of anhydrous acid in situ.
Principle and Rationale
This modified approach uses the alcohol reactant as the solvent, which, by Le Châtelier's principle, drives the equilibrium towards the ester product.[15] Instead of a strong mineral acid, a small amount of thionyl chloride (SOCl₂) is added directly to the alcohol. The SOCl₂ reacts with the alcohol to generate anhydrous HCl and an alkyl sulfite, providing a controlled, non-aqueous source of the acid catalyst.[16] This minimizes the presence of water, which would favor the reverse hydrolysis reaction, and provides just enough acid to catalyze the reaction without causing rapid Boc deprotection. Careful monitoring of reaction time and temperature is crucial.
Detailed Experimental Protocol
Materials:
-
3-[(tert-Butoxycarbonyl)(ethyl)amino]benzoic acid
-
Alcohol (must be used as solvent, e.g., anhydrous methanol or ethanol)
-
Thionyl chloride (SOCl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, suspend 3-[(tert-Butoxycarbonyl)(ethyl)amino]benzoic acid (1.0 eq) in the desired anhydrous alcohol (e.g., methanol) used in large excess as the solvent.
-
Cool the suspension to 0 °C in an ice bath with stirring.
-
CAUTION: Thionyl chloride reacts exothermically with alcohols. Slowly add SOCl₂ (1.2 eq) dropwise to the stirring suspension. The acid will dissolve as its salt forms.
-
After the addition, remove the ice bath and warm the mixture to a gentle reflux (for methanol, ~65 °C).
-
Stir at reflux for 4-6 hours. Monitor the reaction carefully by TLC, checking for the formation of the deprotected amine as a byproduct.
-
Once the reaction has reached optimal conversion, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in EtOAc and carefully add saturated aqueous NaHCO₃ solution until gas evolution ceases and the aqueous phase is basic (pH > 8).
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with EtOAc.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Expert Insights:
-
Scope and Limitations: This method is most effective for simple, unhindered alcohols like methanol and ethanol that can serve as solvents.[16] It is less practical for larger, more expensive, or solid alcohols.
-
Process Control: The key to success is careful control. Over-refluxing or adding too much SOCl₂ can lead to significant Boc deprotection. It is a balance between achieving a reasonable reaction rate and preserving the protecting group.
Comparative Summary of Methods
| Feature | Steglich Esterification | Acyl Chloride Method | Modified Fischer Esterification |
| Conditions | Neutral, 0 °C to RT | Neutral (coupling step), 0 °C to RT | Mildly acidic, reflux |
| Boc-Group Stability | Excellent | Excellent | Good (with careful monitoring) |
| Reagent Hazards | DCC is a potent allergen.[9] | Oxalyl chloride is corrosive and toxic. Pyridine is toxic. | Thionyl chloride is highly corrosive and reacts violently with water. |
| Byproducts | Solid DCU (filtration) or water-soluble EDC-urea (wash) | Gaseous (CO, CO₂) and pyridinium salts (wash) | Inorganic salts (wash) |
| Ease of Workup | Can be challenging due to DCU precipitation | Straightforward aqueous workup | Straightforward aqueous workup |
| Generality | Very broad scope for acids and alcohols, including hindered ones.[7] | Very broad scope, highly reliable. | Best for simple, primary alcohols that can be used as solvents. |
| Ideal Use Case | For valuable, complex, or hindered alcohols where maximizing yield is critical. | General-purpose, scalable, and highly reliable synthesis. | Large-scale synthesis of simple methyl or ethyl esters where cost is a factor. |
References
-
Hughes, D. L. The Mitsunobu Reaction. Organic Reactions. 1992 , 42, 335-656. [Link]
-
Dembélé, Y. A., et al. Esterification and etherification of steroid and terpene under Mitsunobu conditions. Steroids. 2011 , 76(12), 1333-1338. [Link]
-
Luts, K., et al. Green and Efficient Esterification Method Using Dried Dowex H+/NaI Approach. Molecules. 2021 , 26(16), 4939. [Link]
-
Organic Chemistry Portal. Mitsunobu Reaction. [Link]
-
Organic-Chemistry.org. Mitsunobu Reaction. [Link]
-
Wikipedia. Fischer–Speier esterification. [Link]
-
Phucho, T., et al. A mild and efficient method for esterification and transesterification catalyzed by iodine. Tetrahedron Letters. 2009 , 50(45), 6139-6142. [Link]
-
Organic Chemistry Data. Acid to Ester - Common Conditions. [Link]
- Blanke-Meyer-Menge, B., & Frank, R. Process for mild esterification of a carboxylic acid with an alcohol component.
-
Organic Chemistry Portal. Steglich Esterification. [Link]
-
Jordan, A., et al. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry. 2021 , 23(16), 5838-5847. [Link]
-
Chemistry LibreTexts. 2.8: Acid Halides for Ester Synthesis. [Link]
-
Neises, B., & Steglich, W. Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses. 1985 , 63, 183. [Link]
-
Master Organic Chemistry. Thionyl Chloride (SOCl₂) And Conversion of Carboxylic Acids to Acid Halides. [Link]
-
ResearchGate. A typical DCC + DMAP mediated Steglich esterification. [Link]
-
Jordan, A., et al. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. RSC Green Chemistry. 2021 . [Link]
-
Wikipedia. Acyl chloride. [Link]
-
BYJU'S. Acid Chloride. [Link]
-
Kumar, V., et al. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Results in Chemistry. 2024 , 7, 101344. [Link]
-
Chemistry LibreTexts. 3: Esterification (Experiment). [Link]
-
ResearchGate. Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid. [Link]
-
Kandasamy, J., et al. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters. 2011 , 52(37), 4859-4862. [Link]
-
OperaChem. Fischer Esterification-Typical Procedures. [Link]
-
Austin, M. M., & Ruscetti, T. Cross-Disciplinary Collaborative Laboratory Activities that Reinforce Chemistry Content Knowledge. Journal of Microbiology & Biology Education. 2008 , 9(1), 19-25. [Link]
-
Digital Commons at Buffalo State. Synthesis of Library of N-t-boc Amino ester. [Link]
-
Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]
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Introduction: The Strategic Importance of Protected Amino Acid Building Blocks
An In-Depth Technical Guide to the Scalable Synthesis of 3-[(tert-Butoxycarbonyl)(ethyl)amino]benzoic acid
In the landscape of modern drug discovery and development, the efficient and scalable synthesis of functionalized building blocks is a cornerstone of success. 3-[(tert-Butoxycarbonyl)(ethyl)amino]benzoic acid is a key synthetic intermediate, valued for its unique structural features: a meta-substituted benzoic acid core, a secondary amine for further derivatization, and a tert-Butoxycarbonyl (Boc) protecting group. The Boc group provides crucial stability for the amine under a variety of reaction conditions, particularly basic and nucleophilic environments, while allowing for facile deprotection under acidic conditions[1][2]. This orthogonal reactivity makes it an invaluable component in multi-step syntheses of complex active pharmaceutical ingredients (APIs).
This application note provides a comprehensive, field-proven guide for the scalable, two-step synthesis of this versatile building block, starting from the readily available 3-aminobenzoic acid. The protocols are designed with scalability in mind, prioritizing robust reaction conditions, straightforward workups, and non-chromatographic purification methods.
Overall Synthetic Strategy
The synthesis is executed via a two-step sequence designed for efficiency and scalability. The strategy avoids the need for complex catalysts or specialized equipment, relying on well-established and high-yielding chemical transformations.
-
Reductive Amination: The first step involves the N-mono-ethylation of 3-aminobenzoic acid. This is achieved through a reductive amination reaction with acetaldehyde in the presence of a mild reducing agent. This method is superior to direct alkylation with ethyl halides as it significantly minimizes the formation of the undesired N,N-diethyl byproduct.
-
Boc Protection: The resulting secondary amine, 3-(ethylamino)benzoic acid, is then protected using di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions to yield the final target compound[1][3]. The reaction is clean, high-yielding, and the product can be readily purified by crystallization.
Sources
Troubleshooting & Optimization
Improving yield of 3-[(tert-Butoxycarbonyl)(ethyl)amino]benzoic acid coupling reactions
Technical Support Center: Amide Coupling Optimization Subject: 3-[(tert-Butoxycarbonyl)(ethyl)amino]benzoic Acid (CAS: 111331-82-9) Ticket ID: CHEM-SUP-2024-882[1]
Executive Summary: The Steric Challenge
You are likely experiencing low conversion or difficult purification with this substrate. The core issue is not the electronic deactivation of the carboxylic acid, but the steric shielding generated by the meta-substituted nitrogen.
The N-ethyl and N-Boc groups create a significant steric cone angle that shields the carbonyl carbon.[1] Standard carbodiimide chemistries (EDC/NHS) often fail here because the rate of N-acylurea formation (a dead-end rearrangement) exceeds the rate of amine nucleophilic attack.[1]
Key Recommendation: Switch from carbodiimide-based activation to Phosphonium (T3P) or Uronium (HATU) activation to accelerate the nucleophilic attack step.[1]
Diagnostic Matrix: Why is your reaction failing?
Compare your observations with this matrix to identify the root cause immediately.
| Observation | Probable Cause | Technical Fix |
| Low Yield (<30%) | Steric Occlusion: The amine cannot access the active ester before it hydrolyzes or rearranges.[1] | Switch to HATU (Protocol A) or T3P (Protocol B).[1] |
| Starting Material Remains | Incomplete Activation: The carboxylic acid is not effectively forming the active species. | Ensure base (DIPEA) is fresh/dry.[1] Increase coupling agent to 1.5 eq. |
| Boc-Deprotection | Acidic Workup/Reagents: T3P requires acidic quench; if too strong, Boc is cleaved. | Buffer the quench to pH 5-6 or use Protocol A (Basic workup). |
| Insoluble Precipitate | Urea Formation: If using EDC/DCC, the urea byproduct is trapping your product. | Switch to T3P (water-soluble byproducts).[1] |
Optimized Protocols
Protocol A: The "High-Yield" Method (HATU)
Best for: Small scale (<1g), valuable amines, and maximizing conversion.
The Logic: HATU generates an OAt-active ester.[1] The nitrogen in the pyridine ring of the HOAt leaving group provides a "neighboring group effect" (anchimeric assistance), accelerating the amine attack by up to 100x compared to HOBt esters, overcoming the steric bulk of your N-ethyl group.
Reagents:
-
Substrate: 3-[(tert-Butoxycarbonyl)(ethyl)amino]benzoic acid (1.0 eq)[1]
-
Amine Partner: 1.1 – 1.2 eq
-
Coupling Agent: HATU (1.2 – 1.5 eq)[1]
-
Base: DIPEA (Hunig’s Base) (3.0 eq)[1]
-
Solvent: DMF (anhydrous) – Crucial for HATU stability[1]
Step-by-Step:
-
Dissolve the benzoic acid derivative and DIPEA in anhydrous DMF (0.2 M concentration).
-
Cool to 0°C. (Low temp prevents rapid hydrolysis of the expensive HATU).
-
Add HATU in one portion. Stir for 15 minutes at 0°C to form the activated ester (color often changes to yellow/orange).
-
Add the Amine partner.[2]
-
Allow to warm to Room Temperature (RT) and stir for 4–16 hours.
-
Workup: Dilute with EtOAc. Wash 3x with saturated NH₄Cl (mildly acidic, removes DIPEA), 3x with 5% LiCl (removes DMF), and 1x Brine. Dry over Na₂SO₄.
Protocol B: The "Clean" Method (T3P)
Best for: Scale-up (>1g), ease of purification, and avoiding epimerization (if amine is chiral).
The Logic: T3P (Propylphosphonic anhydride) drives the reaction to completion with very low epimerization. Crucially, all T3P byproducts are water-soluble, eliminating the need for chromatography in many cases.
Reagents:
-
Substrate: 1.0 eq
-
Amine: 1.1 eq[3]
-
Coupling Agent: T3P (50% wt in EtOAc or DMF) (1.5 – 2.0 eq)[1]
-
Base: Pyridine (3.0 – 5.0 eq) or DIPEA (3.0 eq)[1]
-
Solvent: EtOAc or 2-MeTHF (Green alternative)[1]
Step-by-Step:
-
Dissolve acid and amine in EtOAc (0.5 M – T3P works better at higher concentrations).
-
Add the Base (Pyridine is preferred for T3P).
-
Cool to 0°C.
-
Add T3P solution dropwise.
-
Warm to RT. Reflux (60-70°C) may be required if the amine is also hindered (T3P is thermally stable).[1]
-
Workup: Wash organic layer with water, then 0.5 M HCl (careful with Boc!), then NaHCO₃.
-
Critical Note: To protect the Boc group, ensure the HCl wash is brief and cold, or substitute with 10% Citric Acid.
-
Visualizing the Mechanism & Troubleshooting
The following diagram illustrates the decision logic and the steric mechanism preventing standard coupling.
Caption: Decision tree for reagent selection based on scale and troubleshooting pathways for incomplete conversion.
Frequently Asked Questions (FAQs)
Q: Can I use EDC/NHS? A: It is not recommended. The N-ethyl group creates a "steric wall."[1] EDC forms an O-acylisourea intermediate.[1] If the amine attack is slow (due to sterics), this intermediate rearranges to an unreactive N-acylurea. You will see the starting material disappear, but you will isolate a byproduct, not the amide.
Q: My product loses the Boc group during T3P workup. Why? A: T3P reactions are often quenched with water/acid. The resulting phosphoric acid byproducts can lower the pH significantly.
-
Fix: Quench with cold saturated NaHCO₃ solution instead of water/acid to maintain a neutral pH immediately upon completion.
Q: The reaction turns black with HATU. Is this normal? A: No. This usually indicates the presence of trace free amines (impurities) in your DMF or excessive heat.
-
Fix: Use "Amine-free" or "Sequencing grade" DMF.[1] Ensure the reaction is kept at 0°C during the addition of HATU.
Q: Can I make the Acid Chloride instead? A: Using Thionyl Chloride (SOCl₂) is risky because the HCl generated will deprotect the Boc group instantly.
-
Fix: If you must use an acid chloride, use Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) which generates the acid chloride under neutral conditions, then add the amine and mild base.[1]
References
-
Dunetz, J. R., et al. "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine."[4] Organic Letters, vol. 13, no.[4] 19, 2011, pp. 5048–5051.
-
Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, vol. 38, 2009, pp. 606-631.
-
Montalbetti, C. A. G. N., & Falque, V. "Amide bond formation and peptide coupling." Tetrahedron, vol. 61, no. 46, 2005, pp. 10827-10852.
Sources
Troubleshooting solubility issues of 3-[(tert-Butoxycarbonyl)(ethyl)amino]benzoic acid in water
Topic: 3-[(tert-Butoxycarbonyl)(ethyl)amino]benzoic acid[1][2]
Executive Summary
Users frequently encounter precipitation when attempting to dissolve 3-[(tert-Butoxycarbonyl)(ethyl)amino]benzoic acid in neutral water or acidic buffers.[1][2] This molecule is not a zwitterion ; it behaves strictly as a lipophilic weak acid.[1][2][3]
Successful solubilization requires a specific "pH-switch" strategy or the use of organic co-solvents.[2] This guide details the physicochemical rationale and provides validated protocols for preparing stable aqueous solutions.[2][3]
Module 1: Physicochemical Profiling (The "Why")[1][2]
To troubleshoot solubility, one must first understand the competition between the molecule's hydrophobic and hydrophilic domains.[3]
1.1 Structural Analysis
The molecule consists of three distinct functional domains that dictate its behavior:
-
Benzoic Acid Moiety (Hydrophilic Handle): The only ionizable group (
).[1][2][3] It must be deprotonated (ionized) to provide water solubility.[1][2][3] -
Boc Group (Hydrophobic Shield): The tert-butoxycarbonyl group masks the nitrogen's polarity and adds significant lipophilicity.[1][2][3]
-
Ethyl Group (Hydrophobic Tail): Further increases the LogP (partition coefficient), reducing water solubility.[1][2][3]
Critical Concept: Unlike standard amino acids (e.g., Glycine), the nitrogen here is protected .[2][3] It cannot accept a proton to become positively charged.[2][3] Therefore, this molecule cannot exist as a zwitterion.[2][3] It exists only as a neutral solid (insoluble) or a negative carboxylate anion (soluble).[1][2][3]
1.2 The Solubility Mechanism
The following diagram illustrates the ionization states governing solubility.
Figure 1: The pH-dependent solubility switch. The molecule requires basic conditions to ionize the carboxylic acid, driving it into the aqueous phase.[3]
Module 2: Critical Solubility Protocols
Protocol A: The "pH Switch" Method (Recommended for Aqueous Buffers)
Use this method to prepare aqueous stock solutions without organic solvents (DMSO-free).[1][2]
Theory: By adjusting the pH to
Reagents:
Step-by-Step:
-
Weighing: Weigh the target amount of solid substance into a glass vial.
-
Wetting: Add a minimal volume of water (the powder will float/clump).[1][2][3]
-
Activation: Add 1.05 equivalents of 0.1 M NaOH or
relative to the molar amount of the compound. -
Dissolution: Vortex gently. The solution should clarify as the salt forms.[2][3]
-
Dilution: Dilute to the final desired volume with PBS (pH 7.4).
Protocol B: The Co-Solvent Method (DMSO Stock)
Use this method for cell culture spikes or high-concentration screening.[1][2]
Step-by-Step:
-
Dissolve the solid in 100% DMSO to a concentration of 10–50 mM. It should dissolve readily.[2][3]
-
Dilution Rule: When adding this stock to aqueous media (e.g., cell culture media), ensure the final DMSO concentration is < 0.5% (v/v) to avoid cytotoxicity.[2][3]
-
Precipitation Check: Add the DMSO stock slowly to the vortexing media.[2][3] If a white cloud forms, the concentration is too high for the media's pH/buffer capacity.[3]
Module 3: Troubleshooting & FAQs
Q1: I added 1N HCl to dissolve it (like a normal amino acid), but it stayed solid. Why?
Answer: This is the most common error.[2][3] As noted in Module 1, the Boc group removes the basicity of the amine.[3] Adding acid merely ensures the carboxylic acid remains protonated (neutral), which is the least soluble state .[2][3] Furthermore, strong acids (like 1N HCl) pose a chemical stability risk (see Module 4).[1][2][3] You must use base , not acid, to dissolve this compound.[2][3]
Q2: My solution was clear in NaOH, but precipitated when I added it to my assay buffer.
Answer: Check the pH of your assay buffer.[2][3] If your buffer is acidic (pH < 5.[1][2][3]0) or has low buffering capacity, the addition of the compound might have shifted the local pH enough to protonate the carboxylate, causing it to revert to its insoluble form.[3]
-
Fix: Ensure your assay buffer is pH 7.0–8.0 and has sufficient molarity (e.g., 50 mM HEPES or Phosphate) to maintain that pH.[1][2][3]
Q3: Can I sonicate the solution to speed up dissolution?
Answer: Yes, brief sonication (bath sonicator, 5-10 mins) is acceptable.[1][2][3] However, avoid excessive heat (>40°C) as this may degrade the Boc protection over time.[3]
Module 4: Stability & Storage (The "Don'ts")
The Boc (tert-Butoxycarbonyl) group is an acid-labile protecting group.[1][2][4][5] This dictates your handling boundaries.
| Condition | Stability Status | Consequence |
| Neutral pH (7.0) | Stable | Safe for storage (days/weeks at 4°C).[1][2] |
| Basic pH (8.0 - 10.0) | Stable | Safe for solubilization.[1][2][3] Boc is generally base-resistant.[1][2][3] |
| Acidic pH (< 4.0) | UNSTABLE | Risk of Deprotection. The Boc group will cleave, yielding the free amine and isobutylene gas.[2][3] |
| Temperature > 50°C | Risk | Thermal degradation of the carbamate linkage.[2][3] |
Decision Tree for Handling:
Figure 2: Workflow for selecting the correct solubilization strategy based on experimental application.
References
-
Boc Group Stability: Greene, T. W., & Wuts, P. G. M. (1999).[2][3][6] Protective Groups in Organic Synthesis. Wiley-Interscience.[1][2][3][6] (Confirming acid lability and base stability of tert-butyl carbamates).
-
pKa of Aminobenzoic Acids: Serjeant, E. P., & Dempsey, B. (1979).[2][3] Ionisation Constants of Organic Acids in Aqueous Solution. IUPAC Chemical Data Series No. 23. (Establishes baseline pKa for benzoic acid derivatives).
-
General Solubility Protocols: Fisher Scientific. (n.d.). Amine Protection / Deprotection Protocols. (General guidance on handling Boc-protected amines).
-
Compound Data: PubChem. 3-(((Tert-butoxy)carbonyl)amino)benzoic acid.[1][2][3] CID 505483783.[2][3]
Sources
- 1. 3-(((Tert-butoxy)carbonyl)amino)benzoic acid | C12H15NO4 | CID 854162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. mcours.net [mcours.net]
- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
Minimizing side reactions during Boc removal of 3-[(tert-Butoxycarbonyl)(ethyl)amino]benzoic acid
Topic: Deprotection of 3-[(tert-Butoxycarbonyl)(ethyl)amino]benzoic acid Reference ID: TSC-BOC-3ABA-001
Executive Summary
This guide addresses the specific challenges of removing the tert-butoxycarbonyl (Boc) group from 3-[(tert-Butoxycarbonyl)(ethyl)amino]benzoic acid . Unlike simple aliphatic amines, this substrate presents a "dual-nucleophile" risk:
-
The Aromatic Ring: Activated by the N-ethyl group, making it susceptible to electrophilic aromatic substitution (Friedel-Crafts alkylation).
-
The Carboxylic Acid: Prone to forming tert-butyl esters via reversible reaction with the generated carbocation.
The protocols below prioritize cation scavenging to ensure the tert-butyl cation is quenched before it can modify the substrate.
Module 1: The Scavenger System (Preventing Ring Alkylation)
The Science: Why it Fails
Upon acidolysis with Trifluoroacetic Acid (TFA), the Boc group fragments to release the tert-butyl cation (
-
The Threat: Your substrate contains an electron-rich aniline ring (activated by the N-ethyl group). Although the carboxylic acid at position 3 is electron-withdrawing, the ortho and para positions relative to the nitrogen are highly nucleophilic.
-
The Result: Without a scavenger, the
attacks the ring, resulting in irreversible -alkylation (observed as M+56 impurities in LCMS).
The Solution: Hydride Transfer
We utilize Triethylsilane (TES) or Triisopropylsilane (TIS) . These silanes act as hydride donors, irreversibly reducing the reactive
Recommended Scavenger Cocktail:
| Component | Ratio (v/v) | Role |
|---|---|---|
| TFA | 45-50% | Acid source for cleavage. |
| DCM | 45-50% | Solvent (diluent to control exotherm). |
| Triethylsilane (TES) | 2-5% | Primary Scavenger. Hydride donor. |
| Water | 1-2% | Secondary scavenger & aids decarboxylation. |
Optimized Protocol
-
Dissolution: Dissolve 3-[(tert-Butoxycarbonyl)(ethyl)amino]benzoic acid in Dichloromethane (DCM) (approx. 10 mL per gram).
-
Scavenger Addition: Add Triethylsilane (TES) before the acid. This ensures the trap is ready the moment cations are generated.
-
Acidolysis: Add TFA dropwise at 0°C.
-
Reaction: Allow to warm to Room Temperature (RT). Do not heat.
-
Monitoring: Check HPLC for the disappearance of SM and—crucially—the absence of M+56 byproducts.
Module 2: The Reversible Ester (Preventing t-Butyl Ester Formation)
The Science: The Equilibrium Trap
The free carboxylic acid on your molecule can react with the generated
Troubleshooting Guide
| Symptom | Diagnosis | Corrective Action |
| Mass M+56 observed | tert-Butyl ester formation. | Open the system. Ensure the vessel is vented (e.g., via a needle) to allow isobutylene gas to escape. |
| Stalled Reaction | Equilibrium reached. | Nitrogen Sweep. Pass a gentle stream of |
Visualizing the Pathways
The following diagram illustrates the competition between the desired pathway (Scavenging) and the side reactions (Alkylation/Esterification).
Caption: Figure 1. Reaction pathways during Boc deprotection. Green paths indicate the desired scavenging process using TES; red dashed paths indicate failure modes (alkylation or esterification) if scavengers are absent or gas exchange is poor.
Module 3: Workup & Isolation (The "Quench")
Direct evaporation of TFA can concentrate the acid and residual cations, promoting late-stage side reactions.
Recommended Isolation Protocol:
-
Precipitation (Preferred):
-
Concentrate the reaction mixture to ~20% volume under reduced pressure (do not heat above 30°C).
-
Add cold Diethyl Ether or MTBE (10x volume). The amino-benzoic acid product (as a TFA salt) should precipitate, while the lipophilic byproducts (scavenger residues) remain in solution.
-
Filter and wash with ether.
-
-
Lyophilization (Alternative):
-
Dilute the reaction mixture with water/acetonitrile (1:1).
-
Freeze and lyophilize. This removes TFA and volatile scavengers gently.
-
Frequently Asked Questions (FAQ)
Q1: Can I use Thioanisole instead of Triethylsilane?
-
Answer: Yes. Thioanisole is an effective "soft" nucleophile scavenger [1]. However, it has a pungent odor and can be difficult to remove completely without column chromatography. Silanes (TES/TIPS) are generally preferred for this substrate because the byproduct (silyl-trifluoroacetate) is volatile or easily washed away.
Q2: I see a peak at M+56 that isn't the tert-butyl ester. What is it?
-
Answer: This is likely the Friedel-Crafts alkylation product . The
has attached to the aromatic ring (positions 2, 4, or 6). Once formed, this bond is stable and cannot be reversed. This confirms that your scavenger concentration was too low or the addition order was incorrect (acid added before scavenger).
Q3: Why not use HCl in Dioxane?
-
Answer: While effective for simple amines, HCl/Dioxane is anhydrous. Without water or a scavenger, the
lifetime is longer, increasing the risk of polymerization or ring attack. Furthermore, if you use methanol as a co-solvent with HCl, you will almost certainly convert your benzoic acid into a methyl ester [2]. Stick to TFA/DCM/Scavenger.
Q4: My product is a sticky gum after ether precipitation. How do I fix this?
-
Answer: This often happens if excess TFA remains. Redissolve the gum in a minimum amount of Methanol (MeOH) and re-precipitate by slowly adding it to rapidly stirring cold Ether. Alternatively, switch to the Lyophilization method described in Module 3.
References
-
Lundt, B. F., et al. (1978).[3] Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid.[3][4][5] International Journal of Peptide and Protein Research, 12(5), 258-268.[3]
- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley.
-
Pearson, A. J., & Roush, W. R. (Handbook of Reagents). Triethylsilane.[1][3][4][6] (Describes the mechanism of hydride transfer to carbocations).
Sources
Technical Support Center: Purification of 3-[(tert-Butoxycarbonyl)(ethyl)amino]benzoic Acid
This technical support guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for the purification of crude 3-[(tert-Butoxycarbonyl)(ethyl)amino]benzoic acid. This document offers practical, field-proven insights to overcome common challenges encountered during the purification of this and structurally similar Boc-protected amino acid derivatives.
Introduction
3-[(tert-Butoxycarbonyl)(ethyl)amino]benzoic acid is a valuable building block in organic synthesis, particularly in the preparation of pharmacologically active compounds. The purity of this intermediate is paramount to ensure the success of subsequent synthetic steps and the quality of the final product. The tert-butoxycarbonyl (Boc) protecting group, while robust under many conditions, introduces specific challenges and considerations during purification.[][] This guide provides a comprehensive resource for troubleshooting common purification issues and answers frequently asked questions, ensuring you can achieve the desired purity for your compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of 3-[(tert-Butoxycarbonyl)(ethyl)amino]benzoic acid, providing potential causes and actionable solutions.
Issue 1: The Crude Product is an Oil and Fails to Solidify
-
Symptom: After the reaction work-up and solvent removal, the product remains a thick, viscous oil or gum, making it difficult to handle and purify further.
-
Potential Causes:
-
Residual Solvents: Trace amounts of reaction or extraction solvents (e.g., THF, ethyl acetate, dichloromethane) can prevent crystallization.
-
Presence of Impurities: Unreacted starting materials, by-products, or residual reagents can act as impurities that inhibit crystallization.[3] For instance, unreacted 3-(ethylamino)benzoic acid or di-tert-butyl dicarbonate by-products might be present.
-
Hygroscopic Nature: The product may have absorbed moisture from the atmosphere, leading to an oily consistency.[3]
-
-
Solutions:
-
High-Vacuum Drying: Ensure all residual solvents are removed by drying the crude product under high vacuum for an extended period. Gentle heating (e.g., 30-40°C) can aid this process, but be cautious as excessive heat can lead to degradation.
-
Trituration: Attempt to induce solidification by trituration. This involves stirring the oil with a non-polar solvent in which the product is insoluble or sparingly soluble, such as hexanes or diethyl ether.[3] This process can wash away soluble impurities and encourage the product to crystallize.
-
Seed Crystal Introduction: If a small amount of solid product has been previously obtained, adding a seed crystal to the oil can initiate crystallization.[4][5]
-
Acid-Base Extraction: If the oil persists, performing a rigorous acid-base extraction can remove acidic or basic impurities that may be hindering solidification.[6][7][8]
-
Issue 2: Low Purity After Recrystallization
-
Symptom: The purity of the product, as determined by analytical techniques like HPLC or NMR, remains unsatisfactory even after recrystallization.
-
Potential Causes:
-
Inappropriate Solvent System: The chosen solvent or solvent mixture may not provide a significant difference in solubility for the product and impurities at high and low temperatures.
-
Co-crystallization of Impurities: Impurities with similar structures or properties to the desired product may co-crystallize.
-
Precipitation Instead of Crystallization: If the solution is cooled too rapidly, the product may precipitate as an amorphous solid, trapping impurities within the solid matrix.
-
-
Solutions:
-
Solvent System Optimization: Systematically screen for an optimal recrystallization solvent. A good solvent will dissolve the crude product when hot but will result in poor solubility when cold. Common choices for compounds of this nature include ethyl acetate/hexanes, toluene, or aqueous alcohol mixtures.[9]
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator. This promotes the formation of well-defined crystals and excludes impurities.
-
Charcoal Treatment: If the product is colored, this may indicate the presence of colored impurities. Adding a small amount of activated charcoal to the hot solution before filtration can help remove these impurities.
-
Column Chromatography: If recrystallization fails to provide the desired purity, column chromatography is a more effective method for separating closely related impurities.[10][11]
-
Issue 3: Poor Yield After Acid-Base Extraction
-
Symptom: The amount of purified product recovered after performing an acid-base extraction is significantly lower than expected.
-
Potential Causes:
-
Incomplete Extraction: The pH of the aqueous layer may not have been sufficiently basic to fully deprotonate and dissolve the carboxylic acid, or sufficiently acidic to fully protonate and precipitate it.[9]
-
Emulsion Formation: The formation of a stable emulsion at the interface of the organic and aqueous layers can trap the product and prevent efficient separation.
-
Premature Boc Group Cleavage: Using a strong base (e.g., NaOH) for extraction or a strong acid for an extended period during acidification can lead to the cleavage of the acid-labile Boc protecting group.[12]
-
-
Solutions:
-
pH Monitoring: Use a pH meter or pH paper to ensure the pH of the aqueous layer is appropriate for each step. For extracting the carboxylic acid into the aqueous phase, a pH of >10 is generally sufficient with a weak base like sodium bicarbonate.[7][13] For precipitation, a pH of <4 is typically required.
-
Breaking Emulsions: To break emulsions, you can try adding a small amount of brine (saturated NaCl solution), gently swirling the separatory funnel, or filtering the mixture through a pad of celite.
-
Use of Weak Base: Employ a weak base like sodium bicarbonate or sodium carbonate for the extraction to minimize the risk of Boc group cleavage.[6][13]
-
Multiple Extractions: Perform multiple extractions with smaller volumes of solvent rather than a single extraction with a large volume to improve extraction efficiency.
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for purifying crude 3-[(tert-Butoxycarbonyl)(ethyl)amino]benzoic acid?
A1: For a robust and generally applicable purification strategy, a combination of acid-base extraction followed by recrystallization is highly effective. The acid-base extraction efficiently removes neutral and basic impurities.[6] Recrystallization then further purifies the acidic product from any remaining closely related acidic impurities.[14] If the product is an oil or if high levels of impurities with similar acidity are present, column chromatography is the preferred method.[10]
Q2: What are the common impurities I should expect in my crude product?
A2: Common impurities can include:
-
Unreacted starting materials: 3-(ethylamino)benzoic acid.
-
Reagents and by-products: Di-tert-butyl dicarbonate ((Boc)₂O) and its decomposition products like tert-butanol.
-
Side-reaction products: Di-acylated products or products where the Boc group has been prematurely cleaved.[]
Q3: How can I assess the purity of my final product?
A3: The purity of 3-[(tert-Butoxycarbonyl)(ethyl)amino]benzoic acid can be assessed using several analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is an excellent method for quantifying purity and detecting trace impurities.[15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and identify impurities by the presence of unexpected signals.
-
Melting Point: A sharp melting point range close to the literature value is a good indicator of high purity.
Q4: What are the optimal storage conditions for the purified product?
A4: Boc-protected amino acids are generally stable crystalline solids.[] For long-term storage, it is recommended to keep the product in a tightly sealed container in a cool, dry, and dark place, such as a desiccator at room temperature or in a refrigerator (2-8°C).[16] This minimizes potential degradation from moisture and light.
Q5: Can I use column chromatography for purification? If so, what solvent system should I use?
A5: Yes, silica gel column chromatography is a very effective purification method.[10][11] Given the acidic nature of the compound, it is often beneficial to add a small amount of acetic acid (0.1-1%) to the eluent to prevent tailing. A typical starting solvent system would be a gradient of ethyl acetate in hexanes or petroleum ether. For example, starting with 10% ethyl acetate in hexanes and gradually increasing the polarity.
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a suitable organic solvent such as ethyl acetate or diethyl ether (approximately 10-20 mL per gram of crude material).
-
Basification: Transfer the organic solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (3 x 1 volume of the organic layer).[7] The desired carboxylic acid will move into the aqueous layer as its sodium salt.
-
Separation of Layers: Combine the aqueous layers. The organic layer contains neutral and basic impurities and can be discarded.
-
Acidification: Cool the combined aqueous layers in an ice bath and slowly add 1 M HCl with stirring until the pH is approximately 2-3.[7] The purified product should precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under high vacuum.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent pair. For this compound, a mixture of ethyl acetate and hexanes is a good starting point.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the more polar solvent (ethyl acetate) to dissolve it with gentle heating.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Slowly add the less polar solvent (hexanes) to the hot solution until it becomes slightly cloudy (the cloud point). Add a few drops of the more polar solvent to redissolve the precipitate.
-
Cooling: Allow the flask to cool slowly to room temperature. Crystal formation should be observed. Further cool the flask in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent mixture, and dry under vacuum.
Data Presentation
| Purification Technique | Typical Purity Achieved | Advantages | Disadvantages |
| Acid-Base Extraction | >95% | Removes a wide range of impurities; scalable. | Risk of emulsion formation; potential for Boc group cleavage with strong acids/bases.[6][12] |
| Recrystallization | >98% | High purity achievable; simple procedure. | Yield can be low; dependent on finding a suitable solvent system.[14] |
| Column Chromatography | >99% | Excellent for separating closely related impurities. | More time-consuming and requires more solvent; can be less scalable.[10] |
Visualizations
Purification Workflow Diagram
Caption: A typical workflow for the purification of 3-[(tert-Butoxycarbonyl)(ethyl)amino]benzoic acid.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common purification problems.
References
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved from [Link]
-
LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Chemistry LibreTexts. Retrieved from [Link]
-
Patsnap. (2021, April 16). Crystallization method of Boc-amino acid. Eureka. Retrieved from [Link]
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. Retrieved from [Link]
- Google Patents. (n.d.). CN112661672A - Crystallization method of Boc-amino acid.
-
International Union of Crystallography. (2025, June 9). Methyl 3-[(tert-butoxycarbonyl)amino]benzoate. IUCr Journals. Retrieved from [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]
-
ResearchGate. (2014, August 6). How to get (or crystallize) solid amino acids derivatives and peptides? Retrieved from [Link]
-
Papa, R., et al. (2005). Enzymatic Removal of Carboxyl Protecting Groups. 1. Cleavage of the tert-Butyl Moiety. The Journal of Organic Chemistry, 70(8), 3049–3054. [Link]
-
ResearchGate. (2024, July 13). Is the protecting group boc of the amino group stable at 37°C? Retrieved from [Link]
-
Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Scholars Research Library. (n.d.). Der Pharma Chemica. Retrieved from [Link]
- Google Patents. (n.d.). CN1793110A - Process for preparing Boc protected amino acid by (Boc) O.
-
Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information: Facile Synthesis and Altered Ionization Efficiency of Diverse Nε-Alkyllysine Containing Peptides. Retrieved from [Link]
- Google Patents. (n.d.). Process for the purification of benzoic acid by distillation with an amine.
- Google Patents. (n.d.). US4092353A - Process for the purification of benzoic acid.
-
PubChem. (n.d.). 3-(((Tert-butoxy)carbonyl)amino)benzoic acid. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Retrieved from [Link]
-
LibreTexts. (2025, August 20). 3.2: Purification of Products. Chemistry LibreTexts. Retrieved from [Link]
-
Neilson Lab. (n.d.). Purification of Laboratory Chemicals, Sixth Edition. Retrieved from [Link]
-
Organic Syntheses. (n.d.). tert-BUTOXYCARBONYL-L-PROLINE. Retrieved from [Link]
Sources
- 3. researchgate.net [researchgate.net]
- 4. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 6. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. vernier.com [vernier.com]
- 9. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 10. beilstein-journals.org [beilstein-journals.org]
- 11. rsc.org [rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. benchchem.com [benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Recrystallization solvents for 3-[(tert-Butoxycarbonyl)(ethyl)amino]benzoic acid
Welcome to the technical support resource for the purification of 3-[(tert-Butoxycarbonyl)(ethyl)amino]benzoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for challenges encountered during the recrystallization of this compound. The insights provided are based on established chemical principles and data from analogous molecular structures.
Recrystallization Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.
Question 1: I dissolved my crude product, but it "oiled out" upon cooling instead of forming crystals. What's happening and how do I fix it?
Answer: "Oiling out" is a common issue, particularly with molecules containing bulky, flexible protecting groups like the tert-Butoxycarbonyl (Boc) group.[1][2] This phenomenon occurs when the solute comes out of solution at a temperature above its melting point, or when the concentration of the solute is too high, leading to liquid-liquid phase separation instead of crystallization.
Causality & Solution:
-
High Solute Concentration: The solution is likely too supersaturated. Re-heat the mixture until the oil redissolves completely. Add a small amount (5-10% more) of the hot primary solvent to decrease the saturation level, then attempt to cool again.
-
Cooling Too Rapidly: Rapid cooling favors precipitation over the ordered process of crystal lattice formation. Allow the solution to cool to room temperature slowly on the benchtop, insulated if necessary, before moving it to an ice bath.[3]
-
Inappropriate Solvent System: The solvent may be too "good," keeping the compound dissolved even at lower temperatures. In this case, you should introduce an "anti-solvent" (a solvent in which your compound is poorly soluble) dropwise into the hot solution until slight turbidity appears. Re-heat to clarify and then cool slowly. For this molecule, a nonpolar solvent like hexanes or petroleum ether is an excellent anti-solvent choice.[4]
Question 2: My compound won't crystallize at all, even after cooling in an ice bath for an extended period. What are my next steps?
Answer: Failure to crystallize from a clear, cold solution indicates that the solution is not sufficiently supersaturated. The energy barrier for nucleation (the initial formation of a crystal seed) has not been overcome.
Troubleshooting Steps:
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level.[3] The microscopic imperfections on the glass provide a nucleation site for crystal growth.
-
Seed Crystals: If you have a small amount of pure, solid material from a previous batch, add a single tiny crystal to the cold solution. This provides a template for further crystal growth.[2]
-
-
Increase Supersaturation:
-
Evaporation: Remove a small portion of the solvent under reduced pressure or with a gentle stream of nitrogen and re-cool. Be careful not to remove too much solvent, which could cause the product to precipitate out too quickly.
-
Add an Anti-Solvent: If you haven't already, slowly add a miscible anti-solvent to the cold solution until turbidity persists, then warm slightly to redissolve and cool again.
-
Question 3: I achieved crystallization, but my yield is very low. How can I improve recovery?
Answer: Low recovery is typically due to one of two factors: using too much solvent or the compound having significant solubility in the solvent even at low temperatures.
Optimization Strategies:
-
Minimize Solvent Volume: The core principle of recrystallization is to use the minimum amount of hot solvent required to fully dissolve the crude product.[5] Using excess solvent will leave a significant portion of your product in the mother liquor upon cooling.
-
Optimize the Solvent System: A single solvent may not be ideal. A mixed-solvent system often provides the best balance of high solubility when hot and low solubility when cold.[6] For 3-[(tert-Butoxycarbonyl)(ethyl)amino]benzoic acid, an ethyl acetate/hexanes system is a promising starting point.[4]
-
Thorough Cooling: Ensure the flask has spent adequate time in an ice bath (at least 20-30 minutes) to maximize precipitation before filtration.
-
Mother Liquor Recovery: If the first crop of crystals results in a low yield, you can concentrate the mother liquor (the remaining solution after filtration) by 50-75% and cool it again to obtain a second, albeit likely less pure, crop of crystals.
Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent system for recrystallizing 3-[(tert-Butoxycarbonyl)(ethyl)amino]benzoic acid?
A1: Based on the structure—which includes a polar carboxylic acid and a large, nonpolar Boc-ethyl moiety—a mixed-solvent system is highly recommended. A moderately polar solvent in which the compound is soluble when hot, paired with a nonpolar anti-solvent, is ideal.
A peer-reviewed synthesis of the closely related analog, 3-((tert-Butoxycarbonyl)amino)benzoic acid, successfully used a mixture of ethyl acetate and petroleum ether for crystallization.[4] This is the most authoritative starting point. Hexanes can be used interchangeably with petroleum ether.
Solvent Selection Rationale
| Solvent Category | Example Solvents | Rationale for 3-[(tert-Butoxycarbonyl)(ethyl)amino]benzoic acid |
|---|---|---|
| Good Primary Solvents | Ethyl Acetate, Acetone, Dichloromethane (DCM) | These moderately polar solvents effectively dissolve the molecule at elevated temperatures due to interactions with both the polar and nonpolar regions. |
| Poor Solvents (Anti-Solvents) | Hexanes, Heptane, Petroleum Ether | These nonpolar solvents have low solvating power for the polar carboxylic acid group, making the compound insoluble. They are ideal for inducing precipitation from a primary solvent.[2] |
| Solvents to Avoid (Single Use) | Water, Methanol, Ethanol | The compound is likely too insoluble in water. Alcohols like methanol and ethanol may work but often require a large volume and can lead to lower recovery due to moderate solubility when cold.[7][8][9] |
Q2: Why is a step-by-step protocol necessary? Can't I just add solvent and cool it?
A2: Recrystallization is a technique that relies on carefully controlled changes in solubility to separate a desired compound from its impurities.[10][11] A disciplined, stepwise approach ensures that crystals form slowly and selectively, excluding impurities from the crystal lattice. Rushing the process by adding too much solvent or cooling too quickly leads to trapping impurities and poor purification.
Q3: My crude material is an oil. Can I still perform a recrystallization?
A3: Yes. This is a common scenario for Boc-protected amino acids.[1][2] First, ensure all volatile solvents from the reaction workup have been removed under high vacuum. You can then attempt to dissolve the oil directly in a minimal amount of a hot primary solvent (e.g., ethyl acetate) and proceed with the recrystallization protocol by adding an anti-solvent and cooling slowly. A patent for crystallizing oily Boc-amino acids suggests adding seed crystals to the oil and then adding a weak polar solvent for pulping, which is an alternative technique to consider.[2]
Experimental Protocols
Protocol 1: Recrystallization using Ethyl Acetate & Hexanes
This protocol is the recommended starting point based on literature for analogous compounds.[4]
-
Dissolution: Place the crude 3-[(tert-Butoxycarbonyl)(ethyl)amino]benzoic acid into an appropriately sized Erlenmeyer flask with a stir bar. Add a minimal amount of ethyl acetate at room temperature and heat the mixture gently (e.g., on a 50-60 °C hotplate) with stirring.
-
Achieve Saturation: Continue adding hot ethyl acetate portion-wise until the solid is completely dissolved. Expert Tip: The goal is to create a saturated solution at high temperature. Avoid adding a large excess of solvent to maximize yield.
-
Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step prevents premature crystallization and removes particulate matter.
-
Anti-Solvent Addition: While the ethyl acetate solution is still hot, add hexanes dropwise with continuous stirring. Stop when you observe persistent cloudiness (turbidity).
-
Re-clarification: Add a few drops of hot ethyl acetate to the turbid solution until it becomes clear again. This ensures the solution is perfectly saturated at that temperature.
-
Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature on the benchtop. Do not disturb the flask during this period to allow for the formation of large, pure crystals.
-
Ice Bath Cooling: Once the flask has reached room temperature and crystal formation is evident, place it in an ice-water bath for at least 30 minutes to maximize precipitation.
-
Isolation & Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals sparingly with a small amount of ice-cold hexanes (or an ice-cold ethyl acetate/hexanes mixture) to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under high vacuum to remove all residual solvents. Characterize the final product by melting point and spectroscopy to confirm purity.
Protocol 2: Small-Scale Solvent Screening
Use this method to test multiple solvent systems quickly.
-
Place approximately 10-20 mg of your crude material into several small test tubes.
-
To each tube, add a different potential primary solvent (e.g., ethyl acetate, acetone, toluene, isopropanol) dropwise at room temperature until the solid dissolves. Note the approximate solubility.
-
If a solid dissolves readily at room temperature, the solvent is likely too good and will result in poor recovery.
-
For solvents that do not dissolve the solid at room temperature, heat the tube gently. If the solid dissolves when hot, this is a good candidate for a single-solvent recrystallization.
-
Cool the promising tubes from step 4 to room temperature and then in an ice bath to observe crystal formation.
-
For tubes where the compound was very soluble (from step 3), begin adding a nonpolar anti-solvent (hexanes) dropwise to see if you can induce precipitation. This tests for a good mixed-solvent system.
Troubleshooting Decision Tree
This diagram provides a logical path to diagnose and solve common recrystallization problems.
References
-
Ponmagaram, M., Saranraj, K., Raja, K. M. P., & Muthusubramanian, S. (2023). Methyl 3-[(tert-butoxycarbonyl)amino]benzoate. IUCrData, 8(1). Available at: [Link]
-
Various Authors. (2022). Product is dissolved in Boc. How can Crystallize the product that is dissolved in Boc? ResearchGate. Available at: [Link]
-
University of California, Irvine. Recrystallization and Crystallization. UCI Department of Chemistry. Available at: [Link]
-
University of Missouri–St. Louis. Recrystallization of Benzoic Acid. UMSL Department of Chemistry. Available at: [Link]
- Wang, Y., & Zhang, J. (2021). Crystallization method of Boc-amino acid. Google Patents (CN112661672A).
-
National Center for Biotechnology Information. 3-(((Tert-butoxy)carbonyl)amino)benzoic acid. PubChem Compound Database. Available at: [Link]
-
Li, J., et al. (2017). Supplementary Information for "Asymmetric total synthesis of (-)-platensimycin and (-)-platencin via a rhodium-catalyzed [4+3] cycloaddition". Royal Society of Chemistry. Available at: [Link]
-
University of Massachusetts. Part 1. (revised 7/10) Recrystallization is the most common method for purifying solid compoun. Available at: [Link]
-
Scribd. Recrystallization of Benzoic Acid PDF. Available at: [Link]
-
Chemistry Stack Exchange. Solvent for recrystallization of benzoic acid?. Available at: [Link]
-
ResearchGate. The solubility of benzoic acid in seven solvents. Available at: [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]
- Levine, A. A. (1959). Preparation of amino benzoic acids. Google Patents (US2878281A).
-
Thati, J., Nordström, F. L., & Rasmuson, Å. C. (2010). Solubility of benzoic acid in pure solvents and binary mixtures. Journal of Chemical & Engineering Data, 55(11), 5124-5127. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 3. westfield.ma.edu [westfield.ma.edu]
- 4. rsc.org [rsc.org]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. scribd.com [scribd.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. researchgate.net [researchgate.net]
- 9. pure.ul.ie [pure.ul.ie]
- 10. scs.illinois.edu [scs.illinois.edu]
- 11. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Guide: Stability of 3-[(tert-Butoxycarbonyl)(ethyl)amino]benzoic acid in Basic Media
Executive Summary
Is 3-[(tert-Butoxycarbonyl)(ethyl)amino]benzoic acid stable under basic conditions? Yes. The tert-butoxycarbonyl (Boc) protecting group on this specific molecule is highly stable to standard basic conditions (e.g., NaOH, LiOH, KOH, carbonates, and tertiary amines).
Unlike primary N-Boc anilines, which can occasionally undergo base-mediated decomposition via isocyanate intermediates, this molecule contains an ethyl-substituted nitrogen . This tertiary carbamate structure blocks the elimination pathway, rendering the protecting group inert to base. The primary chemical event in basic media is the deprotonation of the carboxylic acid to form a stable carboxylate salt.
Technical Deep Dive: Mechanistic Stability
To troubleshoot effectively, you must understand why the molecule behaves as it does.
The "Tertiary Carbamate" Advantage
The stability of Boc groups in base depends heavily on the substitution of the nitrogen atom.
-
Primary Carbamates (R-NH-Boc): Possess an acidic proton on the nitrogen. Strong bases can deprotonate this (
), potentially leading to elimination of -butoxide and formation of a reactive isocyanate intermediate, though this is rare under mild conditions. -
Tertiary Carbamates (Your Molecule): The nitrogen is substituted with an ethyl group and the aryl ring . There is no N-H proton.
-
Consequence: The
-like elimination pathway is mechanistically impossible. -
Result: Decomposition can only occur via direct nucleophilic attack at the sterically hindered carbonyl carbon by hydroxide (
-like), which is kinetically extremely slow for -butyl esters/carbamates.
-
Species Equilibria in Base
When treated with base (e.g., 1M NaOH), the molecule transitions from a free acid to a water-soluble carboxylate salt.
Caption: Transformation of the target molecule in basic media. The Boc group remains intact while the carboxylic acid converts to a salt.
Standard Protocols
Protocol A: Base Extraction (Purification)
Use this method to remove non-acidic impurities (e.g., unreacted aniline starting material) from your product.
-
Dissolution: Dissolve crude mixture in an organic solvent immiscible with water (e.g., Ethyl Acetate or Dichloromethane).
-
Extraction: Add 1.0 M NaOH or Saturated
(pH ~9-12). Shake vigorously.-
The Product moves to the Aqueous Layer (as salt).
-
Impurities stay in the Organic Layer.
-
-
Separation: Collect the Aqueous layer. Discard organic layer (impurities).
-
Recovery: Acidify the aqueous layer carefully with dilute HCl (to pH ~3-4) to reprecipitate the free acid.
-
Critical: Do not use concentrated strong acid for prolonged periods, or you risk Boc deprotection.
-
-
Extraction 2: Extract the now cloudy aqueous mixture with fresh Ethyl Acetate to recover the purified product.
Protocol B: Saponification (If generating from an ester)
If you are generating this molecule by hydrolyzing a methyl/ethyl ester precursor:
-
Reagents: LiOH (3-5 equiv) in THF/Water (3:1).
-
Temperature: Room Temperature (20-25°C).
-
Time: 2-16 hours.[1]
-
Note: The Boc group will survive these conditions perfectly. Avoid refluxing in high-concentration NaOH.
Troubleshooting & FAQs
Q1: I treated my compound with NaOH, and my product disappeared from the organic layer. Did it decompose?
Likely No. You formed the sodium salt (Sodium 3-[(tert-butoxycarbonyl)(ethyl)amino]benzoate), which is highly water-soluble.
-
Diagnosis: Check the aqueous layer.[2] Acidify a small aliquot to pH 3. If a precipitate forms, your product is safe in the water phase.
-
Fix: Acidify the aqueous phase and re-extract into organic solvent.
Q2: Can I use strong bases like Sodium Hydride (NaH) or K-tert-butoxide?
Use Caution. While the carbamate is robust, strong bases in anhydrous conditions can sometimes cause hydantoin formation or other intramolecular cyclizations if adjacent electrophiles are present (though less likely with a meta-substituted acid).
-
Recommendation: Stick to hydroxide or carbonate bases (
).
Q3: I see a new spot on TLC after base workup.
Check pH. If you spot the aqueous layer directly, the "salt" form often runs differently (usually stays at the baseline) compared to the free acid.
-
Verification: Acidify the sample on the TLC plate by spotting it, then spotting a drop of dilute HCl on top, drying, and running the plate. If it matches the standard, it was just the salt.
Q4: Will the "Ethyl" group fall off?
No. The N-Ethyl bond is a standard amine alkyl bond. It is inert to base, acid, and standard reducing conditions. It requires specific oxidative dealkylation conditions to remove.
Q5: Stability Data Summary Table
| Reagent | Conditions | Stability | Outcome |
| 1M NaOH / LiOH | 25°C, 24h | Stable | Forms Carboxylate Salt |
| Sat. NaHCO₃ | 25°C, 24h | Stable | Forms Carboxylate Salt |
| KOH / MeOH | Reflux, 2h | Mostly Stable | Risk of slow transesterification (rare) |
| Piperidine / DMF | 25°C (Fmoc removal) | Stable | No reaction |
| TFA / HCl | Any conc. | Unstable | DEPROTECTION (Loss of Boc) |
References
-
Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M. (2014). Protection for the Amino Group: Carbamates.[3][4][5][6] John Wiley & Sons.[2]
-
Mechanism of Boc Stability. Agami, C., & Couty, F. (2002). The reactivity of the N-Boc protecting group: an underrated feature. Tetrahedron, 58(14), 2701-2724.
-
Base Stability of Tertiary Carbamates. Connell, R. D. (1999). Practical application of the Boc group.[2][3][4][5][7][8][9][10][11][12] In Protecting Groups (Thieme Chemistry).
Sources
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. total-synthesis.com [total-synthesis.com]
- 4. reddit.com [reddit.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 10. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Construction of N‐Boc‐2‐Alkylaminoquinazolin‐4(3H)‐Ones via a Three‐Component, One‐Pot Protocol Mediated by Copper(II) Chloride that Spares Enantiomeric Purity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing N-Alkylation of 3-Aminobenzoic Acid Derivatives
Welcome to the technical support center for the N-alkylation of 3-aminobenzoic acid derivatives. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this important transformation and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the significance of N-alkylating 3-aminobenzoic acid derivatives?
N-alkylation of the amino group in 3-aminobenzoic acid and its derivatives is a crucial transformation in medicinal chemistry and materials science. This modification significantly alters the parent molecule's physicochemical properties, such as lipophilicity, basicity, and hydrogen bonding capacity. These changes can profoundly impact a compound's biological activity, making N-alkylation a key strategy in the synthesis of pharmaceuticals and other functional organic molecules.
Q2: What are the primary methods for N-alkylation of these aromatic amines?
There are two main strategies for N-alkylation:
-
Classical N-Alkylation with Alkyl Halides: This traditional method involves the reaction of the amine with an alkyl halide (e.g., alkyl iodide, bromide, or chloride) in the presence of a base.[1][2] While effective, this method can suffer from over-alkylation and the generation of stoichiometric salt waste.[3][4]
-
"Borrowing Hydrogen" (BH) or "Hydrogen Autotransfer" (HAT) Catalysis: This modern, greener approach uses alcohols as the alkylating agents.[5] A transition metal catalyst (often based on Ruthenium or Iridium) temporarily "borrows" hydrogen from the alcohol to form an aldehyde in situ.[5][6] The aldehyde then condenses with the amine to form an imine, which is subsequently reduced by the "borrowed" hydrogen to yield the N-alkylated product and regenerate the catalyst.[5][7] This method is highly atom-economical, with water as the only byproduct.[5]
Q3: What are the most common challenges encountered during the N-alkylation of 3-aminobenzoic acid derivatives?
The primary challenges include:
-
Low or no conversion: The reaction fails to proceed to completion.
-
Poor selectivity (Over-alkylation): The initially formed secondary amine is often more nucleophilic than the starting primary amine, leading to the formation of undesired tertiary amines (N,N-dialkylation).[3][8]
-
Slow reaction rates: The reaction takes an impractically long time to reach completion.
-
Competing side reactions: The presence of the carboxylic acid group can lead to esterification, and other functional groups on the molecule may react under the chosen conditions.
-
Purification difficulties: Separating the desired mono-alkylated product from the starting material, di-alkylated byproduct, and other impurities can be challenging.[9]
Troubleshooting Guide: Optimizing Reaction Time and Selectivity
This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable solutions.
Issue 1: Low or No Conversion
"My reaction shows minimal formation of the desired product, even after an extended period. What are the likely causes and how can I improve the conversion?"
Low conversion is often a result of suboptimal reaction parameters that fail to overcome the activation energy of the reaction.
Potential Causes & Solutions:
-
Insufficiently Strong Base (for Alkyl Halide Method): The base may not be strong enough to deprotonate the amine, which is necessary to increase its nucleophilicity. The acidity of the N-H bond in anilines is much lower than in aliphatic amines.
-
Catalyst Inactivity (for Borrowing Hydrogen Method): The catalyst may be inactive or poisoned. Many Ru and Ir catalysts are sensitive to air and moisture.
-
Inappropriate Temperature: The reaction temperature may be too low. N-alkylation of anilines, particularly with less reactive alkylating agents, often requires heating.[12]
-
Poor Solvent Choice: The solvent can significantly impact reaction rates and outcomes.[14] A solvent that does not adequately dissolve the reactants or is incompatible with the chosen base or catalyst will hinder the reaction.
Troubleshooting Workflow: Low Conversion
Caption: Troubleshooting workflow for low reaction conversion.
Issue 2: Significant Over-alkylation (Formation of N,N-dialkylated product)
"My primary product is the di-alkylated aniline, but I want the mono-alkylated version. How can I improve selectivity?"
This is the most common selectivity issue in amine alkylation.[3] The mono-alkylated secondary amine product is often a better nucleophile than the starting primary aniline, leading to a second alkylation event that outcompetes the first.[3][8]
Potential Causes & Solutions:
-
Stoichiometry: Using a 1:1 ratio of amine to alkylating agent often results in a mixture of products.
-
Solution: Use a large excess of the 3-aminobenzoic acid derivative relative to the alkylating agent (e.g., 3 to 5 equivalents). This statistically favors the reaction of the alkylating agent with the more abundant primary amine.[8]
-
-
Reaction Time and Temperature: Prolonged reaction times and high temperatures, while potentially increasing overall conversion, can also provide more opportunity for the second alkylation to occur.
-
Solution: Monitor the reaction closely over time using TLC or LC-MS. Stop the reaction once the consumption of the starting material plateaus and before the concentration of the di-alkylated product becomes significant. Running the reaction at the lowest possible temperature that still affords a reasonable rate can also improve selectivity.[8]
-
-
Steric Hindrance: The steric bulk of the reactants can be leveraged to control selectivity.
-
Solution: If possible, choose a bulkier alkylating agent. The steric hindrance will make the second alkylation (formation of a tertiary amine) more difficult. Similarly, catalysts with bulky ligands can create a sterically hindered environment around the active site that favors mono-alkylation.[8]
-
Decision Tree for Optimizing Mono-alkylation Selectivity
Caption: Decision tree for improving mono-alkylation selectivity.
Issue 3: Competing Side Reactions
"I'm observing byproducts that are not from over-alkylation. What could be happening?"
The bifunctional nature of 3-aminobenzoic acid (containing both an amine and a carboxylic acid) makes it susceptible to other reactions.
Potential Causes & Solutions:
-
O-Alkylation/Esterification: Under certain conditions, especially when using alkyl halides with a base, the carboxylate anion can be alkylated, forming an ester. When using an alcohol as the alkylating agent (BH method), acid-catalyzed esterification can occur, particularly at high temperatures.
-
Solution: Protect the carboxylic acid group, for example, as a methyl or ethyl ester, before performing the N-alkylation. The protecting group can be removed in a subsequent step.
-
-
Intramolecular Reactions: Depending on the derivative and the reaction conditions, intramolecular cyclization could be a possibility, although less common for 3-aminobenzoic acid itself.
-
Solution: Carefully analyze the structure of the byproduct by NMR and Mass Spectrometry to identify its structure. This will provide clues about the undesired reaction pathway and help in redesigning the synthetic route, perhaps by using protecting groups.
-
Issue 4: Purification Challenges
"I'm struggling to separate my desired N-alkylated product from the starting amine and the di-alkylated byproduct."
The similar polarities of the starting primary amine, the secondary amine product, and the tertiary amine byproduct can make chromatographic separation difficult.
Potential Causes & Solutions:
-
Insufficient Resolution in Column Chromatography: The chosen solvent system may not be adequate to separate the components.
-
Solution: Methodically screen different solvent systems for column chromatography. A shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes) often provides the best separation. Adding a small amount of a modifier like triethylamine can sometimes improve peak shape for amines.
-
-
Acid-Base Properties: The basicity of the three amines is different, which can be exploited for separation.
-
Solution: Use an acid-base extraction workup. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with a dilute acid (e.g., 1M HCl). The amines will be protonated and move to the aqueous layer, leaving non-basic impurities behind. Then, carefully basify the aqueous layer (e.g., with NaOH or NaHCO₃) and extract the free amines back into an organic solvent. The different pKa values might allow for selective extraction at specific pH values, though this requires careful control.
-
-
Crystallization: If the desired product is a solid, recrystallization can be a highly effective purification method.
-
Solution: After initial purification by chromatography to enrich the desired product, attempt recrystallization from a suitable solvent or solvent mixture. This can effectively remove small amounts of persistent impurities.
-
Data Summary & Experimental Protocols
Table 1: Influence of Key Parameters on N-Alkylation
| Parameter | Effect on Reaction Time | Effect on Mono-alkylation Selectivity | Typical Conditions & Remarks |
| Temperature | Decreases with higher temp. | Decreases with higher temp. | 70-130 °C for BH; RT-80 °C for alkyl halides.[6][10] |
| Base | Dependent on strength | Can be influenced by sterics | t-BuOK, NaH (strong); K₂CO₃ (moderate).[10][11] |
| Solvent | Highly dependent | Can be significant | Toluene for BH; DMF, ACN for alkyl halides.[10][14] |
| Amine:Alkylator Ratio | Minor | Increases with excess amine | >3:1 ratio of amine is recommended for mono-alkylation.[8] |
| Catalyst Loading (BH) | Decreases with higher loading | Generally minor | 0.1 - 2.5 mol% is typical.[6][7] |
Protocol 1: N-Alkylation using an Alkyl Halide
This protocol is a general procedure and may require optimization.
-
Reagents and Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 3-aminobenzoic acid derivative (3.0 mmol) and a suitable solvent (e.g., acetonitrile, 20 mL).
-
Add the base (e.g., K₂CO₃, 6.0 mmol, 2.0 equiv.).
-
Add the alkyl halide (e.g., benzyl bromide, 1.0 mmol, 1.0 equiv. relative to desired product).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and stir. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Filter off the inorganic base and wash the solid with the solvent. Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: N-Alkylation via Borrowing Hydrogen (using an Alcohol)
This protocol is based on modern catalytic methods and must be performed under an inert atmosphere.[6][12]
-
Reagents and Setup: To an oven-dried vial or flask equipped with a magnetic stir bar, add the 3-aminobenzoic acid derivative (3.0 mmol), the catalyst (e.g., a commercial Ru-complex, 0.03 mmol, 1 mol%), and the base (e.g., potassium tert-butoxide, 1.2 mmol).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add the alcohol (e.g., benzyl alcohol, 1.0 mmol) and anhydrous toluene (5 mL) via syringe.
-
Reaction: Seal the vessel and place it in a preheated oil bath at the desired temperature (e.g., 110 °C). Stir the reaction mixture for the required time (monitor by TLC or LC-MS).
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure. Purify the residue by column chromatography on silica gel to afford the desired N-alkylated product.
"Borrowing Hydrogen" Catalytic Cycle
Caption: The catalytic cycle for N-alkylation via the Borrowing Hydrogen strategy.
References
-
An Efficient and Selective Nickel-Catalyzed Direct N-Alkylation of Anilines with Alcohols. ACS Catalysis. [Link]
-
Alkylation of Aniline with Benzyl Alcohol by Using Ni/O‐Clay: Kinetic Studies. Request PDF. [Link]
-
A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification. PubMed. [Link]
-
Kinetic plot for the heterogeneous Mn‐catalyzed N‐alkylation of aniline and (b) Hot filtration test. ResearchGate. [Link]
-
N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. RSC Publishing. [Link]
-
Optimizing reaction conditions of N-alkylation reaction. ResearchGate. [Link]
-
Mechanistic Studies on the Alkylation of Amines with Alcohols Catalyzed by a Bifunctional Iridium Complex. ACS Publications. [Link]
-
N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. ResearchGate. [Link]
-
Arylamine synthesis by amination (alkylation). Organic Chemistry Portal. [Link]
-
Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]
-
Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. PMC. [Link]
-
N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. PMC. [Link]
-
N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. TSI Journals. [Link]
-
Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Scientific Research Publishing. [Link]
-
A rapid method of N-alkylation of amines. Journal of the Chemical Society C: Organic. [Link]
-
An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. ResearchGate. [Link]
-
An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. Taylor & Francis Online. [Link]
-
Ruthenium-catalysed N-alkylation of anilines with primary carbohydrate alcohols via borrowing hydrogen strategy. Chemical Communications. [Link]
-
N-Alkylation of Aniline and Its Derivatives by Alcohols in the Presence of Copper Compounds. Semantic Scholar. [Link]
-
An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. Taylor & Francis Online. [Link]
-
Amine alkylation. Wikipedia. [Link]
-
Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Scientific Research Publishing. [Link]
-
Solvent effects in optical spectra of ortho-aminobenzoic acid derivatives. PubMed. [Link]
-
The Preparation of N-Alkyl Derivatives of p-Aminobenzoic Acid. ACS Publications. [Link]
-
n-Alkyl p-aminobenzoates as derivatizing agents in the isolation, separation, and characterization of submicrogram quantities of oligosaccharides by liquid secondary ion mass spectrometry. PubMed. [Link]
-
Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. MDPI. [Link]
- Process for purifying p-aminobenzoic.
-
Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2. Beilstein Journal of Organic Chemistry. [Link]
-
N-Alkylation of Amines by C1-C10 Aliphatic Alcohols Using A Well-Defined Ru(II)-Catalyst. A Metal-Ligand Cooperative Approach. PubMed. [Link]
-
An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. PubMed. [Link]
- Process for the purification of benzoic acid by distillation with an amine.
-
Impact of Solvent-Solute Interactions on Photochemistry of p-Aminobenzoic Acid Derivatives. ACS. [Link]
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Technical Guide: Purification Strategies for 3-[(tert-Butoxycarbonyl)(ethyl)amino]benzoic Acid
[1][2]
Executive Summary & Impurity Landscape[2]
The synthesis of 3-[(tert-Butoxycarbonyl)(ethyl)amino]benzoic acid typically involves a reductive amination of 3-aminobenzoic acid (or its ester) followed by N-protection.[1][2] This route, while efficient, generates a specific "fingerprint" of impurities that can be persistent if not addressed via mechanistic separation.[2]
Unlike simple organic neutrals, this molecule is a zwitterionic-capable acid (pKa ~4.2 for the carboxylate) with a masked aniline.[2] Successful purification relies on exploiting the differential solubility of the target versus its impurities across pH gradients.
The Impurity Profile (Target vs. Contaminants)[1][2]
| Component | Structure/Type | Origin | Chemical Behavior |
| Target Molecule | N-Boc-N-ethyl-3-aminobenzoic acid | Product | Acidic (COOH).[1][2] Soluble in mild base; precipitates in acid. |
| Impurity A | N,N-Diethyl-3-aminobenzoic acid | Over-alkylation (Side Rxn) | Amphoteric/Basic .[1][2] The aniline nitrogen is basic (pKa ~5). |
| Impurity B | N-Ethyl-3-aminobenzoic acid | Incomplete Boc Protection | Amphoteric .[1][2] Significant basic character at aniline. |
| Impurity C | Di-tert-butyl dicarbonate (Boc₂O) | Excess Reagent | Neutral/Lipophilic .[1][2] Decomposes in strong acid/heat. |
| Impurity D | tert-Butanol | Byproduct of Boc₂O | Neutral/Volatile .[1] Water soluble.[3] |
Troubleshooting & Diagnostics (Q&A)
Issue 1: Persistent "Diethyl" Impurity
Q: I see a persistent spot on TLC/LCMS corresponding to the N,N-diethyl analog. Acid washing isn't removing it.[4] Why?
A: The N,N-diethyl impurity is the result of over-alkylation during the reductive amination step. Unlike the target (which has a non-basic carbamate nitrogen), the diethyl impurity possesses a free tertiary aniline nitrogen.
-
The Trap: While it is basic, its lipophilicity (two ethyl groups) often keeps it in the organic layer during mild acid washes, especially if you are using a non-polar solvent like DCM.[2]
-
The Fix: You must perform a pH-controlled reverse extraction .
-
Convert the target to its carboxylate salt (pH > 9) using 1M NaOH or Na₂CO₃. The target moves to the aqueous phase.[5][6]
-
The N,N-diethyl impurity (as a neutral zwitterion or free base depending on exact pH) will tend to remain in the organic wash (EtOAc/Ether) because it lacks the hydrophilic N-H bond and has high lipophilicity.[2]
-
Crucial Step: Wash the aqueous product layer with ether/EtOAc twice before re-acidifying. This physically partitions the non-acidic (or less hydrophilic) over-alkylated byproducts out.
-
Issue 2: Residual Boc Anhydride (Boc₂O)
Q: My NMR shows sharp singlets at 1.5 ppm corresponding to excess Boc₂O, even after vacuum drying.
A: Boc₂O is a solid with high vapor pressure, but it "sticks" in oily crude products. Relying on vacuum alone is inefficient.
-
The Chemical Scavenger Method: Do not rely on chromatography. Add Imidazole or N,N-Dimethyl-1,3-propanediamine (DMAPA) to the reaction mixture before workup.[1][2]
-
Mechanism:[2][7][8][9] Imidazole reacts with Boc₂O to form N-Boc-imidazole.[1] This intermediate is unstable to dilute acid.
-
Protocol: Treat crude organic phase with 0.5 equiv of imidazole for 30 mins. Wash with 0.5M HCl. The Boc-imidazole hydrolyzes to water-soluble imidazole hydrochloride, CO₂, and t-butanol, effectively "washing away" the excess Boc₂O [1].[2]
-
Issue 3: Product "Oiling Out" During Acidification
Q: When I acidify the aqueous layer to precipitate the product, it forms a sticky gum instead of a solid.
A: This is a classic issue with N-Boc amino acids. It occurs when the acidification is too rapid or the concentration is too high, trapping organic solvents or impurities.
-
The Fix:
-
Seed: If you have any solid product, seed the aqueous solution before acidification.
-
Co-solvent: Add a small amount of non-solvent (like water) or control the temperature (0°C).
-
Slow Acidification: Use weak acid (citric acid or 1M HCl) dropwise with vigorous stirring.
-
Extraction Override: If it oils out, do not fight it. Extract the oil into EtOAc, dry with Na₂SO₄, and then induce crystallization by adding Petroleum Ether or Hexanes to the EtOAc solution [2].
-
Master Protocol: The "Self-Validating" Purification Workflow[1]
This workflow uses a pH-Switch Logic to separate the target from both basic amines (starting materials/side products) and neutral lipophiles (Boc₂O).[1][2]
Reagents Required[4][5][7][9][10][11][12][13][14][15]
-
Solvents: Ethyl Acetate (EtOAc), Hexanes, Water.[2]
-
Acids/Bases: 1M NaOH, 1M HCl (or 10% Citric Acid), Sat. NaHCO₃.
-
Scavenger: Imidazole (optional, for high Boc₂O load).[2]
Step-by-Step Methodology
Phase 1: The "Base Switch" (Removes Neutrals & Bases)[1][2]
-
Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) .
-
Extraction: Extract the organic layer with 0.5 M NaOH (or Sat. NaHCO₃ if the product is sensitive, though NaOH is better for removing non-acidic impurities).
-
Wash: Separate the layers.[10] Wash the Aqueous Layer (containing product) with fresh EtOAc (2x).[1][2]
-
Checkpoint: This step is critical for removing the "Diethyl" impurity discussed in the Q&A.
-
Phase 2: The "Acid Switch" (Precipitation/Recovery)[1][2]
-
Cool the Aqueous Layer to 0–5°C in an ice bath.
-
Acidification: Slowly add 1M HCl dropwise until pH reaches ~2–3.
-
Observation: The solution should become cloudy as the free acid forms.
-
-
Recovery:
-
Option A (Solid): If a nice solid forms, filter and wash with cold water.[10]
-
Option B (Oil/Gum): Extract the cloudy aqueous mixture with fresh EtOAc (3x). Combine organics.
-
Phase 3: The "Polishing" Wash (Removes Trace Amines)[1][2]
-
Take the EtOAc extract from Step 6 (Option B).
-
Wash with 0.1M HCl (very mild) or 10% Citric Acid.
-
Wash with Brine, dry over Na₂SO₄, and concentrate.
Phase 4: Crystallization (Final Purity)[1][2]
-
Dissolve the residue in a minimum amount of hot EtOAc .
-
Add warm Hexanes (or Petroleum Ether) dropwise until slight turbidity persists.
-
Allow to cool slowly to RT, then 4°C. Filter the white crystalline solid.
Visualizing the Impurity Fate Map
The following diagram illustrates the logical flow of impurities during the extraction process.
Caption: Impurity segregation logic using pH-switching. Red/Yellow nodes indicate impurity-rich phases; Green indicates product-rich phases.[1][2]
References
-
Removal of Excess Boc Anhydride: Kocienski, P. J.[11] Protecting Groups, 3rd ed.; Thieme: Stuttgart, 2005.[2] (See also: Tetrahedron Lett.2001 , 42, 6651 for the imidazole method).[2] [1][2]
-
Crystallization of N-Boc-Aminobenzoic Acids: Ponmagaram, M. et al. "Methyl 3-[(tert-butoxycarbonyl)amino]benzoate."[1][2] IUCrData2022 , 7, x220063.[2] (Describes crystallization conditions for the methyl ester analog, applicable to the acid).
-
Reductive Amination Selectivity (Prevention of Diethyl Impurity): Abdel-Magid, A. F. et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." J. Org.[9] Chem.1996 , 61, 3849–3862.[2][9] (The authoritative guide on controlling mono- vs di-alkylation). [1][2]
-
General N-Boc Amino Acid Purification: "tert-Butoxycarbonyl-L-Proline." Org.[5][12][10][11] Synth.1979 , 59, 183.[2] (Detailed acid-base extraction protocol for N-Boc amino acids).
Sources
- 1. 3-(((Tert-butoxy)carbonyl)amino)benzoic acid | C12H15NO4 | CID 854162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
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- 5. reddit.com [reddit.com]
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- 7. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
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- 12. chemtips.wordpress.com [chemtips.wordpress.com]
Overcoming steric hindrance in 3-[(tert-Butoxycarbonyl)(ethyl)amino]benzoic acid reactions
Welcome to the technical support resource for 3-[(tert-Butoxycarbonyl)(ethyl)amino]benzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the unique synthetic challenges posed by this sterically hindered building block. Here, we provide in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to ensure the successful application of this reagent in your synthetic workflows.
Understanding the Challenge: The Steric Profile
3-[(tert-Butoxycarbonyl)(ethyl)amino]benzoic acid is a valuable synthetic intermediate, but its utility is often hampered by significant steric hindrance. The bulky tert-butoxycarbonyl (Boc) protecting group and the adjacent ethyl group create a sterically congested environment around the nitrogen atom. This conformation restricts access to the carboxylic acid at the meta-position, significantly impeding reactions that require nucleophilic attack at the carboxyl carbon, most notably amide bond formation.
Caption: Steric shielding of the carboxylic acid by the bulky Boc and ethyl groups.
Troubleshooting Guide & FAQs
This section is organized by common experimental procedures to directly address the issues you may encounter.
Section A: Amide Coupling Reactions
The formation of an amide bond is the most common reaction where steric hindrance becomes a primary obstacle.
Q1: My amide coupling reaction is failing or giving very low yields. I see the activated ester intermediate by LCMS, but it doesn't convert to the product. What's wrong?
Answer: This is a classic symptom of steric hindrance. The carboxylic acid is successfully activated by the coupling reagent (e.g., forming an O-acylisourea or active ester), but the bulky substituents on the nitrogen prevent the incoming amine nucleophile from approaching the activated carbonyl center. Standard coupling reagents like DCC or EDC/HOBt often fail because the intermediates they form are not reactive enough to overcome this significant energy barrier.[1][2]
The solution is to employ a more potent coupling reagent that generates a highly reactive intermediate, minimizing the activation energy required for the subsequent nucleophilic attack.
Recommended Solutions:
-
Switch to a Uranium/Aminium-Based Coupling Reagent: Reagents based on HOAt (1-hydroxy-7-azabenzotriazole) are superior to their HOBt-based counterparts for hindered couplings.[3][4][5]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is the gold standard for difficult couplings.[6] It forms a highly reactive OAt-active ester. The nitrogen atom in the pyridine ring of the HOAt moiety is thought to provide anchimeric assistance, stabilizing the transition state and accelerating the reaction.[6]
-
COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is another excellent choice, generating highly reactive Oxyma-based esters.[5][7]
-
-
Consider Acyl Fluoride Intermediates: For extremely challenging couplings, converting the carboxylic acid to an acyl fluoride can be highly effective. The small size of the fluorine atom minimizes steric clash during the nucleophilic attack.[8][9] This can be achieved in situ using reagents like Cyanuric Fluoride or XtalFluor-E®.
-
Optimize Reaction Conditions:
-
Base Selection: Use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine to minimize side reactions.[10]
-
Temperature: For sluggish reactions, gently increasing the temperature to 40-50 °C can provide the necessary energy to overcome the activation barrier. Monitor carefully for decomposition.
-
Solvent: Aprotic polar solvents like DMF or NMP are standard. For substrates prone to aggregation, adding a small amount of DMSO can be beneficial.[11]
-
Comparative Table of Coupling Reagents for Hindered Substrates
| Coupling Reagent | Class | Mechanism | Advantages | Disadvantages |
| HATU | Aminium Salt | Forms highly reactive OAt-active ester[12] | High efficiency for hindered systems, fast kinetics, low racemization[3][4] | Higher cost, can cause guanidinylation of free amines if used in large excess[10] |
| COMU | Aminium Salt | Forms highly reactive Oxyma-active ester[7] | Excellent performance, water-soluble byproducts | Can be less stable in solution over long periods compared to HATU[5] |
| EDC / HOBt | Carbodiimide | Forms OBt-active ester[2] | Inexpensive, common | Often insufficient for severely hindered couplings[1] |
| Acyl Fluoride (e.g., via XtalFluor-E®) | Fluorinating Agent | Forms acyl fluoride intermediate[8][9] | Excellent for extremely hindered cases due to small leaving group[8] | Reagents can be moisture-sensitive; may require specific optimization |
| TiCl₄ | Lewis Acid | Direct condensation promoter | Effective for a range of substrates | Reaction proceeds with low yields when both coupling partners are hindered[13] |
Validated Protocol: HATU-Mediated Amide Coupling
This protocol provides a robust starting point for coupling 3-[(tert-Butoxycarbonyl)(ethyl)amino]benzoic acid with a primary or secondary amine.
Materials:
-
3-[(tert-Butoxycarbonyl)(ethyl)amino]benzoic acid (1.0 equiv)
-
Amine (1.1 - 1.2 equiv)
-
HATU (1.1 equiv)
-
DIPEA (3.0 equiv)
-
Anhydrous DMF
Procedure:
-
In a clean, dry, nitrogen-flushed flask, dissolve 3-[(tert-Butoxycarbonyl)(ethyl)amino]benzoic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF.
-
Stir the solution for 1-2 minutes, then add DIPEA (3.0 equiv). This is the "pre-activation" step where the OAt-ester is formed.[10]
-
Allow the pre-activation mixture to stir for 10-15 minutes at room temperature. The solution may change color.
-
Add the amine (1.1 - 1.2 equiv) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are often complete within 1-4 hours. For very hindered amines, the reaction may require stirring overnight or gentle heating (40 °C).
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Sources
- 1. chimia.ch [chimia.ch]
- 2. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 3. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 4. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]
- 5. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 6. HATU - Wikipedia [en.wikipedia.org]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. blogs.rsc.org [blogs.rsc.org]
- 9. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 13. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
1H NMR spectrum analysis of 3-[(tert-Butoxycarbonyl)(ethyl)amino]benzoic acid
Title: Advanced 1H NMR Characterization Guide: 3-[(tert-Butoxycarbonyl)(ethyl)amino]benzoic Acid Subtitle: A Comparative Analysis of Solvent Effects and Rotameric Resolution for Drug Development
Executive Summary & Structural Context
Target Molecule: 3-[(tert-Butoxycarbonyl)(ethyl)amino]benzoic acid
CAS: 111331-82-9 (Representative analog)
Molecular Formula:
This guide addresses the specific analytical challenges associated with N-Boc-N-alkylanilines . Unlike simple aromatic acids, this molecule exhibits restricted rotation around the carbamate C-N bond, leading to rotameric broadening or signal splitting at ambient temperatures. This phenomenon often confuses automated peak-picking algorithms and requires specific protocols for accurate integration and purity assessment.[1]
Structural Visualization & Numbering
Figure 1: Structural connectivity highlighting the restricted rotation site (N-Boc) responsible for spectral complexity.[1]
Comparative Analysis: Solvent System Selection
The choice of solvent fundamentally alters the appearance of the carboxylic acid proton and the resolution of the rotamers.
| Feature | Method A: DMSO-d6 (Recommended) | Method B: CDCl3 (Alternative) |
| Acid Proton (-COOH) | Visible (Broad, ~12-13 ppm). DMSO forms strong H-bonds, stabilizing the proton and slowing exchange.[1] | Often Invisible or Very Broad. Rapid exchange and dimerization often wash out this signal. |
| Solubility | Excellent.[1][2] | Good, but may require slight warming. |
| Rotamer Separation | Distinct. High viscosity and polarity often slow the rotation enough to see distinct "double peaks" rather than a blur. | Blurred/Coalesced. Lower viscosity often places the exchange rate near the NMR timescale, resulting in "ugly" broad peaks. |
| Water Signal | Distinct peak at ~3.3 ppm. | Sharp peak at ~1.56 ppm (can overlap with Boc).[1] |
Detailed Spectral Assignment (DMSO-d6)
The following data represents the resolved spectrum (typically observed at ambient temperature as a mixture of two rotamers, approx 1:1 to 3:1 ratio).
Experimental Conditions: 400 MHz, 298 K, DMSO-d6.
| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Insight & Causality |
| 12.80 - 13.10 | Broad Singlet | 1H | -COOH | Highly deshielded due to acidity.[1] Broadening indicates H-bonding with DMSO.[1] |
| 7.75 - 7.85 | Multiplet/Split | 2H | Ar-H (C2, C4) | Rotamer Effect: These protons are closest to the N-Boc group.[1] You will likely see two sets of signals (e.g., two doublets) corresponding to the cis and trans carbamate conformers. |
| 7.40 - 7.55 | Multiplet | 2H | Ar-H (C5, C6) | Meta/Para protons are less affected by the rotamerism but still show meta-coupling ( |
| 3.60 - 3.75 | Quartet ( | 2H | N-CH2-CH3 | The methylene protons adjacent to Nitrogen.[1] Critical QC Point: If this appears as a broad hump, the sample is pure but suffering from intermediate exchange rates. |
| 1.35 - 1.50 | Singlet (Split) | 9H | Boc (-C(CH3)3) | The dominant signal.[1] May appear as two singlets separated by ~0.1 ppm due to rotamers.[1] |
| 1.05 - 1.15 | Triplet ( | 3H | N-CH2-CH3 | Methyl terminus of the ethyl group.[1] |
Deep Dive: The Rotamer Challenge
The Problem:
Users often reject pure batches of N-Boc-N-ethyl anilines because the NMR looks "messy" (broad peaks, extra splittings).[1] This is not an impurity; it is physics. The
The Solution: Variable Temperature (VT) NMR To confirm purity, you must force the rotamers to coalesce.
Protocol:
-
Prepare sample in DMSO-d6 (high boiling point).
-
Run standard spectrum at 25°C (Reference).
-
Heat probe to 80°C (353 K) .
-
Result: The "double" peaks for the Ethyl-CH2 and Aromatic-H2 will collapse into sharp, single averages.
Rotamer Analysis Workflow
Figure 2: Decision tree for distinguishing between sample impurities and inherent rotameric behavior.
Experimental Protocol: Sample Preparation
To ensure high-fidelity data suitable for publication or regulatory submission:
-
Mass: Weigh 5–10 mg of the solid acid.
-
Solvent: Add 0.6 mL of DMSO-d6 (99.9% D).
-
Note: If using an older bottle of DMSO, add activated molecular sieves to dry it first, otherwise the water peak at 3.33 ppm will broaden and obscure the ethyl quartet.
-
-
Homogenization: Vortex for 30 seconds. Sonicate if necessary (carboxylic acids can form tight dimers in the solid state).[1]
-
Acquisition Parameters:
References
-
Abraham, R. J., et al. (2006).[3] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry.[3][4][5][6][7]
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis.[8] (Discusses Boc rotamer properties).[1][6] Wiley-Interscience.[1]
-
ChemicalBook. (n.d.).[1] 3-Aminobenzoic acid NMR Spectrum. (Base structure reference).
-
Clayden, J., et al. (2001). Organic Chemistry.[1][5][8][9] (Chapter on Amide Rotamers and NMR timescales). Oxford University Press.[1]
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- 2. modgraph.co.uk [modgraph.co.uk]
- 3. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. quora.com [quora.com]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. rsc.org [rsc.org]
- 7. unn.edu.ng [unn.edu.ng]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 3-[(tert-Butoxycarbonyl)(ethyl)amino]benzoic acid
This guide provides an in-depth analysis of the expected mass spectrometry fragmentation pattern of 3-[(tert-Butoxycarbonyl)(ethyl)amino]benzoic acid, a compound of interest in pharmaceutical development and organic synthesis. Drawing upon established principles of mass spectrometry and fragmentation mechanisms of related chemical moieties, this document serves as a predictive comparison guide for researchers, scientists, and drug development professionals. We will explore the characteristic cleavages of the tert-Butoxycarbonyl (Boc) protecting group, the ethylamino substituent, and the benzoic acid core, offering a robust framework for spectral interpretation.
I. Introduction: The Rationale Behind Fragmentation Analysis
In the landscape of drug discovery and development, the unambiguous identification and characterization of novel chemical entities are paramount. Mass spectrometry stands as a cornerstone analytical technique, providing not only the molecular weight of a compound but also a unique fragmentation "fingerprint" that elucidates its structural features. The study of fragmentation patterns is not merely an academic exercise; it is a critical tool for confirming chemical identity, identifying impurities, and understanding molecular stability.
The molecule at the heart of this guide, 3-[(tert-Butoxycarbonyl)(ethyl)amino]benzoic acid, possesses three key functional groups that will dictate its behavior in the mass spectrometer: a Boc-protected amine, an ethyl group, and a carboxylic acid on a phenyl ring. By understanding the predictable fragmentation pathways of each component, we can construct a detailed and predictive fragmentation map.
II. Predicted Fragmentation Pathways
The fragmentation of 3-[(tert-Butoxycarbonyl)(ethyl)amino]benzoic acid is anticipated to be dominated by cleavages associated with its most labile moieties, primarily the Boc group. The ionization method employed will significantly influence the observed spectrum. Electrospray ionization (ESI), a soft ionization technique, is expected to yield a prominent protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻, serving as the precursor for subsequent fragmentation in tandem mass spectrometry (MS/MS).
A. Fragmentation of the tert-Butoxycarbonyl (Boc) Group
The Boc group is notoriously labile under acidic conditions and prone to characteristic fragmentation in mass spectrometry.[1] The primary fragmentation pathways for the Boc group include:
-
Loss of Isobutylene (C₄H₈): A neutral loss of 56 Da is a hallmark of Boc-protected amines. This occurs through a McLafferty-type rearrangement, resulting in a carbamic acid intermediate that readily decarboxylates.[2][3][4]
-
Formation of the tert-Butyl Cation: Cleavage of the C-O bond can lead to the formation of a stable tert-butyl cation (C₄H₉⁺) at m/z 57.[5][6]
-
Loss of tert-Butoxy Radical: A loss of the tert-butoxy radical (•OC(CH₃)₃) results in a fragment with a mass reduction of 73 Da.
-
Loss of the Entire Boc Group: A neutral loss of the entire Boc group (C₅H₉O₂) corresponds to a mass difference of 101 Da.
B. Fragmentation of the Benzoic Acid Moiety
The benzoic acid portion of the molecule also contributes to the fragmentation pattern, with characteristic cleavages including:
-
Decarboxylation: The loss of carbon dioxide (CO₂) as a neutral molecule (44 Da) is a common fragmentation pathway for carboxylic acids.[7]
-
Loss of the Carboxyl Group: Cleavage of the bond between the phenyl ring and the carboxylic acid can result in the loss of the •COOH radical (45 Da).[7][8]
-
Formation of the Benzoyl Cation: Following the loss of the ethylamino group, the formation of a benzoyl cation or related structures can occur.[9]
C. Fragmentation of the Ethylamino Group
The ethylamino substituent can undergo fragmentation through:
-
α-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a characteristic fragmentation of amines.[7] In this case, the loss of a methyl radical (•CH₃, 15 Da) from the ethyl group is a possibility.
The interplay of these fragmentation pathways will generate a complex but interpretable mass spectrum. The relative abundance of the fragment ions will depend on the collision energy used in MS/MS experiments.
III. Predicted Mass Spectrum and Comparative Data
Based on the fragmentation pathways detailed above, we can predict the major ions that would be observed in the ESI-MS/MS spectrum of 3-[(tert-Butoxycarbonyl)(ethyl)amino]benzoic acid (Molecular Weight: 279.33 g/mol ).
| Predicted m/z | Proposed Fragment Ion | Neutral Loss | Fragmentation Pathway |
| 280.15 | [M+H]⁺ | - | Protonated molecular ion |
| 224.10 | [M+H - C₄H₈]⁺ | 56.05 | Loss of isobutylene from the Boc group |
| 180.09 | [M+H - C₄H₈ - CO₂]⁺ | 100.06 | Subsequent loss of carbon dioxide |
| 166.07 | [M+H - C₅H₈O₂]⁺ | 114.04 | Loss of the Boc group and a proton rearrangement |
| 134.09 | [M+H - C₅H₈O₂ - CH₃OH]⁺ | 146.06 | Further fragmentation of the ethylamino benzoic acid core |
| 57.07 | [C₄H₉]⁺ | 223.08 | Formation of the tert-butyl cation |
Comparative Analysis:
To provide context, let us consider a hypothetical structural isomer, 4-[(tert-Butoxycarbonyl)(ethyl)amino]benzoic acid. While the primary fragmentation of the Boc and ethylamino groups would remain the same, the relative intensities of the fragment ions could differ due to the altered electronic effects of the substituent position on the phenyl ring. For instance, the stability of certain resonance structures of the fragment ions might be affected, leading to subtle but measurable differences in the mass spectrum.
Another comparison can be made with a compound utilizing a different protecting group, such as a benzyloxycarbonyl (Cbz) group. The Cbz group would exhibit a characteristic loss of benzyl alcohol (108 Da) or toluene (92 Da), leading to a completely different fragmentation pattern and allowing for easy differentiation by mass spectrometry.
IV. Experimental Protocol for Mass Spectrometry Analysis
To experimentally verify the predicted fragmentation pattern, the following protocol for LC-ESI-MS/MS analysis is recommended:
1. Sample Preparation:
- Dissolve 1 mg of 3-[(tert-Butoxycarbonyl)(ethyl)amino]benzoic acid in 1 mL of a suitable solvent such as methanol or acetonitrile to create a 1 mg/mL stock solution.
- Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition.
2. Liquid Chromatography (LC) Parameters:
- Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable.
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A linear gradient from 5% to 95% B over 5-10 minutes.
- Flow Rate: 0.3-0.5 mL/min.
- Column Temperature: 30-40 °C.
- Injection Volume: 1-5 µL.
3. Mass Spectrometry (MS) Parameters (Positive Ion Mode):
- Ion Source: Electrospray Ionization (ESI).
- Capillary Voltage: 3.5-4.5 kV.
- Source Temperature: 120-150 °C.
- Desolvation Temperature: 350-450 °C.
- Nebulizer Gas (Nitrogen): 3-5 Bar.
- Drying Gas (Nitrogen): 8-12 L/min.
- Full Scan MS (MS1): m/z 50-500.
- Tandem MS (MS/MS):
- Precursor Ion: m/z 280.15 ([M+H]⁺).
- Collision Gas: Argon.
- Collision Energy: A ramp of collision energies (e.g., 10-40 eV) should be applied to observe a range of fragment ions.
V. Visualizing the Fragmentation Workflow
The logical flow of the fragmentation process can be visualized as follows:
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A Comparative Guide to HPLC Method Development for Purity Analysis of 3-[(tert-Butoxycarbonyl)(ethyl)amino]benzoic acid
This guide presents a comprehensive strategy for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 3-[(tert-Butoxycarbonyl)(ethyl)amino]benzoic acid. As a critical intermediate in pharmaceutical synthesis, ensuring its purity is paramount for the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). We will explore the rationale behind the methodological choices, provide a detailed experimental protocol for a robust stability-indicating HPLC method, and compare its performance against alternative analytical technologies.
The Analytical Challenge: Understanding the Analyte
The first step in any method development is a thorough understanding of the analyte's physicochemical properties.
Caption: Chemical structure and key functional groups of the analyte.
This structural analysis dictates our analytical approach:
-
Chromatophore Presence: The benzene ring allows for sensitive detection using a UV detector, a standard and robust choice for HPLC systems.[1]
-
Polarity: The molecule possesses both a large, non-polar Boc group and a polar carboxylic acid group, making it an ideal candidate for Reverse-Phase (RP) HPLC, which separates compounds based on hydrophobicity.[2][3]
-
Ionizable Group: The carboxylic acid's ionization state will change with pH, drastically affecting its retention on a reverse-phase column. To ensure reproducible retention and sharp peak shapes, its ionization must be suppressed by acidifying the mobile phase.[4]
HPLC Method Development Workflow: A Logic-Driven Approach
The development of a robust and reliable HPLC method is not a matter of chance but a systematic process. The goal is to create a stability-indicating method, one that can resolve the main analyte peak from any potential impurities and degradation products. This is a key requirement of regulatory bodies like the ICH.[5][6]
Caption: Workflow for developing a stability-indicating HPLC method.
Experimental Protocol: A Validated RP-HPLC Method
Based on the principles outlined above, the following method was developed and validated to provide high resolution and sensitivity for the purity analysis of 3-[(tert-Butoxycarbonyl)(ethyl)amino]benzoic acid.
Chromatographic Conditions
| Parameter | Condition | Rationale |
| Instrument | Standard HPLC System | Equipped with a quaternary pump, autosampler, column oven, and DAD/UV detector. |
| Column | C18 Reverse-Phase, 250 mm x 4.6 mm, 5 µm | The long column length and standard particle size provide a good balance of resolution and backpressure for conventional HPLC systems.[2] |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid is a volatile modifier compatible with LC-MS and effectively suppresses the ionization of the carboxylic acid group, ensuring good peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with low viscosity and good UV transparency. |
| Gradient | 0-25 min, 30-95% B; 25-30 min, 95% B; 30.1-35 min, 30% B | A long, shallow gradient is employed to ensure the separation of closely eluting impurities from the main peak. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 254 nm | The benzene ring provides strong absorbance at this common wavelength. A Diode Array Detector (DAD) is recommended to check for peak purity. |
| Injection Vol. | 10 µL | A typical volume to avoid column overloading. |
| Sample Prep. | 0.5 mg/mL in 1:1 Acetonitrile:Water | The diluent should be similar in composition to the initial mobile phase to prevent peak distortion. |
Forced Degradation Study Protocol
To ensure the method is stability-indicating, the analyte is subjected to stress conditions to intentionally generate degradation products.[5][6] The stressed samples are then analyzed using the developed HPLC method to confirm that all degradant peaks are well-separated from the main analyte peak.
Caption: Logic of a forced degradation study for method specificity.
A successful study will show significant degradation of the main peak and the appearance of new, well-resolved impurity peaks, proving the method can accurately quantify the analyte in the presence of its degradation products. The Boc group is particularly susceptible to acid hydrolysis, which would yield 3-(ethylamino)benzoic acid as a likely degradant.
Comparison with Alternative Analytical Technologies
While RP-HPLC is the workhorse of pharmaceutical analysis, other techniques offer distinct advantages in specific contexts.[7][8] The choice of method depends on the specific requirements of the analysis, such as speed, resolution, or the need for orthogonal verification.
| Technique | Principle | Advantages for this Analyte | Disadvantages | Best Use Case |
| Developed HPLC | Reverse-phase chromatography | Robust, reliable, widely available, high-resolution for complex impurity profiles.[8] | Longer run times (~35 min), higher solvent consumption. | Routine quality control, stability studies, and regulatory filings. |
| UHPLC | Ultra-High-Performance Liquid Chromatography (sub-2 µm particles) | Much faster analysis (< 5 min), higher resolution, significantly lower solvent consumption.[4] | Requires specialized high-pressure instrumentation; potential for frictional heating effects. | High-throughput screening, process monitoring, rapid purity checks. |
| SFC | Supercritical Fluid Chromatography | Uses compressed CO₂ as the primary mobile phase ("green" chemistry), offers orthogonal selectivity to RP-HPLC, very fast.[9] | Requires specialized instrumentation; less effective for very polar impurities. | Chiral separations (if applicable), purification, orthogonal screening for difficult-to-separate impurities. |
| qNMR | Quantitative Nuclear Magnetic Resonance | Provides structural confirmation and quantification without needing a specific reference standard for each impurity; primary method.[2] | Lower sensitivity than HPLC for trace impurities (typically >0.1%); complex sample matrix can interfere. | Structural elucidation of unknown impurities, certification of reference standards, orthogonal assay measurement. |
Conclusion and Recommendations
The developed Reverse-Phase HPLC method provides a robust, selective, and reliable solution for the purity analysis of 3-[(tert-Butoxycarbonyl)(ethyl)amino]benzoic acid. Its stability-indicating nature, confirmed through forced degradation studies, makes it suitable for routine quality control and regulatory submissions.
For laboratories seeking to increase throughput and reduce environmental impact, transferring this method to a UHPLC system is the logical next step. SFC and qNMR serve as powerful orthogonal techniques. SFC can provide different selectivity for challenging impurity profiles, while qNMR is invaluable for the structural identification of unknown degradants and for providing an independent, primary quantification of the main component. The selection of the most appropriate technique should be guided by a risk-based assessment of the analytical requirements throughout the drug development lifecycle.
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HELIX Chromatography. HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. Available from: [Link]
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Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. PubMed Central (PMC). Available from: [Link]
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Challenging Pharmaceutical Impurity Analyses Part 1: Derivatization. Technology Networks. Available from: [Link]
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Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI. Available from: [Link]
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Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. Available from: [Link]
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Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. Available from: [Link]
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Reversed-phase high-performance liquid chromatography of disaccharides labeled by 4-aminobenzoic acid ethyl ester. Der Pharma Chemica. Available from: [Link]
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Development and Validation of a HPLC Method for Quantitation of BA-TPQ, a Novel Iminoquinone Anticancer Agent, and an Initial Pharmacokinetic Study in Mice. PubMed Central (PMC). Available from: [Link]
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A Comparative Guide to the Spectroscopic Identification of 3-[(tert-Butoxycarbonyl)(ethyl)amino]benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the unambiguous identification and characterization of novel chemical entities are paramount. This guide provides an in-depth technical comparison of Fourier-Transform Infrared (FTIR) spectroscopy and other key analytical techniques for the structural elucidation of 3-[(tert-Butoxycarbonyl)(ethyl)amino]benzoic acid, a substituted aromatic amino acid derivative of interest in medicinal chemistry. As Senior Application Scientists, our goal is to not only present data but to also provide the rationale behind the application of these techniques, ensuring a robust and validated approach to compound identification.
The Central Role of Structural Verification
The journey of a drug candidate from synthesis to clinical application is paved with rigorous analytical checkpoints. The identity, purity, and stability of a molecule must be unequivocally established to ensure safety and efficacy. Spectroscopic techniques are the cornerstone of this process, each providing a unique piece of the structural puzzle. Here, we delve into the utility of FTIR spectroscopy, complemented by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), for the comprehensive characterization of 3-[(tert-Butoxycarbonyl)(ethyl)amino]benzoic acid.
FTIR Spectroscopy: A Vibrational Fingerprint
FTIR spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of molecules.[1] The absorption of infrared radiation at specific frequencies corresponds to the stretching and bending of chemical bonds, providing a unique "fingerprint" of the functional groups present in a molecule.
Predicted FTIR Absorption Bands for 3-[(tert-Butoxycarbonyl)(ethyl)amino]benzoic Acid
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Broad, Strong |
| Aromatic Ring | C-H Stretch | 3100 - 3000 | Medium |
| Alkyl Groups (Ethyl, tert-Butyl) | C-H Stretch | 2980 - 2850 | Medium to Strong |
| Carboxylic Acid C=O Stretch | C=O Stretch | 1710 - 1680 | Strong |
| Carbamate C=O Stretch | C=O Stretch | 1700 - 1680 | Strong |
| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium, Multiple Bands |
| Carboxylic Acid | C-O Stretch | 1320 - 1210 | Strong |
| Carbamate | C-N Stretch | 1250 - 1180 | Medium |
| Aromatic Ring | C-H Out-of-Plane Bend | 900 - 680 | Medium to Strong |
Causality Behind the Predictions:
-
Broad O-H Stretch: The carboxylic acid O-H bond is involved in strong intermolecular hydrogen bonding, which causes a significant broadening of its stretching vibration, often appearing as a "hairy beard" that can overlap with C-H stretching bands.[2]
-
Dual C=O Stretches: The molecule possesses two carbonyl groups: one in the carboxylic acid and one in the carbamate. These are expected to have slightly different absorption frequencies due to their distinct electronic environments. Conjugation of the carboxylic acid's carbonyl with the aromatic ring will likely lower its stretching frequency.[2]
-
Aromatic Overtones: The region between 2000 and 1650 cm⁻¹ may show weak overtone and combination bands characteristic of the substitution pattern on the benzene ring.
-
Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that are unique to the molecule as a whole.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
A rapid and common method for obtaining an FTIR spectrum of a solid sample is using an ATR accessory.
-
Sample Preparation: A small amount of the solid 3-[(tert-Butoxycarbonyl)(ethyl)amino]benzoic acid is placed directly onto the ATR crystal (e.g., diamond or germanium).
-
Pressure Application: A pressure arm is engaged to ensure intimate contact between the sample and the crystal.
-
Data Acquisition: The infrared spectrum is recorded by co-adding multiple scans to improve the signal-to-noise ratio.
-
Background Correction: A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.
ATR-FTIR Experimental Workflow
A Comparative Analysis with Alternative Techniques
While FTIR provides excellent information on the functional groups present, it does not reveal the complete connectivity or the spatial arrangement of atoms. For a comprehensive structural elucidation, a multi-technique approach is essential.
| Technique | Information Provided | Advantages | Disadvantages |
| FTIR Spectroscopy | Functional group identification. | Fast, non-destructive, requires minimal sample preparation. | Provides limited information on molecular connectivity and stereochemistry. |
| NMR Spectroscopy | Detailed atomic connectivity, chemical environment of protons and carbons, stereochemistry. | Provides the most comprehensive structural information. | Slower, requires larger sample amounts, more expensive instrumentation. |
| Mass Spectrometry | Molecular weight, elemental composition (high-resolution MS), fragmentation patterns for structural clues. | High sensitivity, provides molecular formula. | Can be destructive, interpretation of fragmentation can be complex. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Determination
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.[3] It provides detailed information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom.
¹H NMR Analysis:
Based on the known spectrum of the closely related 3-((tert-Butoxycarbonyl)amino)benzoic acid, we can predict the ¹H NMR spectrum of our target molecule.[3] The addition of the ethyl group will introduce new signals and splitting patterns.
-
Aromatic Protons (4H): These will appear in the downfield region (δ 7.0 - 8.5 ppm) with complex splitting patterns due to their coupling with each other.
-
Ethyl Group Protons (5H): A quartet (2H, -CH₂-) and a triplet (3H, -CH₃) are expected, with the quartet being further downfield due to its proximity to the nitrogen atom.
-
tert-Butyl Protons (9H): A sharp singlet will be observed in the upfield region (δ 1.0 - 1.5 ppm) due to the nine equivalent protons.
-
Carboxylic Acid Proton (1H): A broad singlet, often far downfield (δ 10 - 13 ppm), which is exchangeable with D₂O.
-
N-H Proton: If present (in the case of the parent amine), it would appear as a broad singlet. However, in our N-substituted molecule, this signal is absent.
¹³C NMR Analysis:
A ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule. Using online prediction tools, we can estimate the chemical shifts:
-
Carboxylic Acid Carbonyl: ~165-175 ppm
-
Carbamate Carbonyl: ~150-160 ppm
-
Aromatic Carbons: ~110-150 ppm (6 distinct signals)
-
tert-Butyl Carbons: One signal for the quaternary carbon (~80 ppm) and one for the three methyl carbons (~28 ppm)
-
Ethyl Carbons: Two signals, one for the -CH₂- (~40-50 ppm) and one for the -CH₃ (~15 ppm)
Mass Spectrometry (MS): Unveiling the Molecular Weight and Formula
Mass spectrometry provides the exact molecular weight of the compound and, with high-resolution instruments, its elemental formula.[4] The fragmentation pattern can also offer valuable structural clues.
Predicted Mass Spectrum:
-
Molecular Ion Peak (M⁺): The molecular weight of 3-[(tert-Butoxycarbonyl)(ethyl)amino]benzoic acid (C₁₄H₁₉NO₄) is 265.13 g/mol . A prominent peak at m/z = 265 would be expected.
-
Key Fragmentation Pathways:
-
Loss of the tert-butyl group (-57) to give a fragment at m/z = 208.
-
Loss of isobutylene (-56) to give a fragment at m/z = 209.
-
Loss of CO₂ (-44) from the carboxylic acid.
-
Cleavage of the ethyl group.
-
Integrated Workflow for Compound Identification
Conclusion: A Synergistic Approach for Unambiguous Identification
The identification of 3-[(tert-Butoxycarbonyl)(ethyl)amino]benzoic acid serves as an excellent case study for the necessity of a multi-faceted analytical approach in drug development. While FTIR spectroscopy provides a rapid and invaluable assessment of the functional groups present, its combination with NMR spectroscopy and Mass Spectrometry creates a self-validating system that leads to the unambiguous confirmation of the molecular structure. This integrated workflow, grounded in the principles of scientific integrity, is essential for advancing drug candidates with confidence.
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Methyl 3-[(tert-butoxycarbonyl)amino]benzoate. (2025). IUCrData, 10(6), x250542. [Link]
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Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
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NMR Predictor - Documentation. (n.d.). ChemAxon. Retrieved from [Link]
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CASPRE - 13C NMR Predictor. (n.d.). Wishart Research Group. Retrieved from [Link]
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PubChem. (n.d.). 3-(((Tert-butoxy)carbonyl)amino)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
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NIST. (n.d.). Benzoic acid, 3-amino-, ethyl ester. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]
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NIST. (n.d.). Benzoic acid, 3-amino-, ethyl ester. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]
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NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]
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PrepChem. (n.d.). Synthesis of 3-amino-benzoic acid. Retrieved from [Link]
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Cheminfo. (n.d.). Predict 13C NMR spectra. Retrieved from [Link]
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Learning to Fragment Molecular Graphs for Mass Spectrometry Prediction. (2022). Harvard DASH. [Link]
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Hayashi, S., & Kimura, N. (1966). Infrared Spectra and Molecular Configuration of Benzoic Acid. Bulletin of the Institute for Chemical Research, Kyoto University, 44(4), 335-342. [Link]
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Advancing the Prediction of MS/MS Spectra Using Machine Learning. (2024). OSTI.GOV. [Link]
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Chegg. (2024, October 29). Solved 5. [2 pts] Predict the IR spectrum for the benzoic. [Link]
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Technical Analysis: 13C NMR Assignment Strategy for 3-[(tert-Butoxycarbonyl)(ethyl)amino]benzoic Acid
Topic: 13C NMR Peak Assignments for 3-[(tert-Butoxycarbonyl)(ethyl)amino]benzoic Acid Content Type: Technical Comparison Guide & Assignment Strategy Audience: Researchers, Medicinal Chemists, and Analytical Scientists[1]
Executive Summary & Structural Context
This guide provides a comprehensive framework for the 13C NMR characterization of 3-[(tert-Butoxycarbonyl)(ethyl)amino]benzoic acid (CAS: 111331-82-9).[1] As a critical intermediate in the synthesis of pharmaceutical linkers and peptidomimetics, accurate structural validation is essential.
The Core Challenge: Unlike simple benzoic acid derivatives, this molecule exhibits significant rotameric complexity at room temperature due to restricted rotation around the N-Boc amide bond (N–C=O).[1] This phenomenon frequently results in signal broadening or peak doubling in 1D NMR spectra, often leading to misinterpretation as impurities.
This guide compares the Standard Room Temperature (RT) Assignment against the High-Temperature (HT) Coalescence Method , demonstrating why the latter is the superior protocol for definitive characterization.[1]
Experimental Protocol: Resolving Rotamers
To achieve high-resolution data, the experimental setup must account for the dynamic equilibrium between cis and trans carbamate rotamers.
Method A: Standard Room Temperature (25°C)
-
Observation: The spectrum typically displays broadened or split resonances for the ethyl group, the Boc moiety, and the aromatic carbons ortho to the nitrogen (C2, C4, C6).
-
Verdict: Sub-optimal for publication-quality assignment due to signal overlap and ambiguity.
Method B: High-Temperature (VT-NMR at 80-100°C) – Recommended [1]
-
Solvent: DMSO-d₆ (High boiling point, excellent solubility).[1]
-
Temperature: 353 K (80°C) or higher.[1]
-
Mechanism: Thermal energy overcomes the rotational barrier (~15-18 kcal/mol) of the N-Boc bond, increasing the exchange rate between rotamers beyond the NMR timescale.[1]
-
Result: Coalescence of split signals into sharp, singlet peaks, allowing for precise integration and assignment.
Comprehensive 13C NMR Assignment Table
The following assignments are derived from comparative analysis of analogous N-Boc-N-alkylanilines and 3-aminobenzoic acid derivatives.
Table 1: Chemical Shift Assignments (DMSO-d₆, Referenced to 39.5 ppm)
| Carbon Position | Chemical Shift (δ, ppm) | Multiplicity (RT) | Multiplicity (HT, >80°C) | Structural Insight & Causality |
| C=O[1] (Acid) | 167.0 – 168.5 | Singlet | Singlet | Typical benzoic acid carbonyl; deshielded by electronegative oxygen.[1] |
| C=O (Boc) | 153.5 – 154.5 | Broad/Split | Sharp Singlet | Carbamate carbonyl; sensitive to N-lone pair delocalization.[1] Heavily affected by rotamers. |
| C-1 (Ar-COOH) | 131.0 – 132.5 | Singlet | Singlet | Ipso-carbon to the acid group; relatively stable shift.[1] |
| C-3 (Ar-N) | 142.0 – 144.0 | Broad | Sharp Singlet | Ipso-carbon to the Nitrogen; significantly deshielded by the N-Boc-Ethyl group.[1] |
| C-2 (Ortho) | 128.0 – 130.0 | Split | Coalesced | Ortho to both N-substituent and COOH.[1] Steric compression from the ethyl/Boc group causes shifts. |
| C-6 (Ortho) | 128.0 – 129.5 | Singlet | Singlet | Less affected by the N-substituent rotamers than C-2.[1] |
| C-5 (Meta) | 128.5 – 129.5 | Singlet | Singlet | Meta to the N-group; typical aromatic resonance.[1] |
| C-4 (Para) | 130.0 – 131.5 | Split | Coalesced | Para to COOH, Ortho to N-group.[1] Sensitive to electronic effects of the amide. |
| C-Quat (t-Bu) | 79.5 – 80.5 | Broad/Split | Sharp Singlet | Quaternary carbon of the tert-butyl group.[1][3] |
| N-CH₂ (Ethyl) | 44.0 – 46.0 | Doublet/Broad | Sharp Singlet | Diagnostic Peak. Distinctly split at RT due to different magnetic environments in cis/trans rotamers. |
| C-Me (t-Bu) | 27.8 – 28.5 | Broad/Split | Sharp Singlet | Intense signal from 3 equivalent methyl groups.[1] |
| CH₃ (Ethyl) | 13.0 – 14.5 | Broad | Sharp Singlet | Terminal methyl of the ethyl chain.[1] |
Note: Exact values may vary by ±0.5 ppm depending on concentration and specific temperature.[1]
Comparative Performance Analysis
This section objectively compares the spectral characteristics of the target molecule against its precursors to validate the assignment logic.
Comparison 1: Target vs. Precursor (N-Boc-3-aminobenzoic acid) [1]
-
Structure Change: Addition of the Ethyl group at the Nitrogen.
-
Spectral Impact:
-
New Signals: Appearance of N-CH₂ (~45 ppm) and CH₃ (~14 ppm).[1]
-
Shift in C-3 (Ipso): The alkylation of the carbamate nitrogen typically causes a downfield shift (deshielding) of the aromatic ipso carbon (C-3) by ~2-5 ppm compared to the N-H analog.[1]
-
Rotamer Ratio: The N-H analog (N-Boc-3-aminobenzoic acid) shows minor rotameric effects (often >90% trans).[1] The N-Ethyl analog (Target) shows severe rotameric splitting (often ~60:40 or 50:[1]50) due to increased steric bulk forcing the amide bond out of planarity.[1]
-
Comparison 2: Target vs. Unprotected (3-(Ethylamino)benzoic acid) [1]
-
Spectral Impact:
-
C=O Signal: Appearance of the carbamate carbonyl at ~154 ppm.
-
Shielding Reversal: The free amine is a strong electron donor (shielding ortho/para carbons).[1] The Boc group is electron-withdrawing (via resonance), causing a downfield shift of the ortho (C2/C4) and para carbons relative to the free amine.[1]
-
Assignment Workflow & Logic
The following diagram illustrates the logical pathway for unambiguous assignment, prioritizing the resolution of rotameric artifacts.
Caption: Workflow for resolving rotameric splitting and validating carbon assignments using Variable Temperature (VT) and 2D NMR techniques.
References
-
Chemical Shifts of N-Boc Anilines: Organic Letters, 2010, 12, 4176-4179.[5] (Discusses rotameric splitting in N-Boc heterocycles and anilines). [1]
-
3-Aminobenzoic Acid NMR Data: National Institute of Standards and Technology (NIST) WebBook, SRD 69.[1][6] (Standard reference for the benzoic acid core).
-
Rotameric Dynamics in Amides: Beilstein Journal of Organic Chemistry, 2014, 10, 660–668. (Mechanistic explanation of amide bond rotation and NMR coalescence).
-
Synthesis and Characterization of N-Boc Derivatives: RSC Advances, Supplementary Information. (Provides experimental shifts for similar N-Boc-3-aminobenzoic acid derivatives).
Sources
- 1. 3-(((Tert-butoxy)carbonyl)amino)benzoic acid | C12H15NO4 | CID 854162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Methyl 3-[(tert-butoxycarbonyl)amino]benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. Benzoic acid, 3-amino-, ethyl ester [webbook.nist.gov]
A Comparative Guide to the Reactivity of N-Ethyl vs. N-Methyl 3-Aminobenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of medicinal chemistry and drug development, 3-aminobenzoic acid derivatives serve as crucial structural motifs and versatile intermediates.[1][2][3] The substitution pattern on the amino group, specifically the choice between an N-methyl and an N-ethyl group, can profoundly influence the molecule's steric and electronic properties. These subtle changes dictate the derivative's reactivity in subsequent synthetic transformations, its metabolic stability, and its overall pharmacological profile. This guide provides an in-depth comparison of the reactivity of N-ethyl and N-methyl 3-aminobenzoic acid derivatives, supported by theoretical principles and detailed experimental protocols for empirical validation.
Theoretical Framework: Electronic and Steric Divergence
The reactivity of an N-substituted aniline is fundamentally governed by the interplay between the electronic effects of the alkyl group and the steric hindrance it imposes around the nitrogen atom.
Electronic Effects: Both methyl and ethyl groups are electron-donating groups (+I effect) that push electron density towards the nitrogen atom via an inductive effect.[4] This increases the electron density on the nitrogen's lone pair, making the amine more basic and a more potent nucleophile compared to the unsubstituted aniline.[4] The ethyl group, being slightly more electron-donating than the methyl group, is expected to enhance the basicity and nucleophilicity to a greater extent. Consequently, the aromatic ring of the N-ethyl derivative is more activated towards electrophilic aromatic substitution.[4][5]
Steric Effects: The primary difference lies in the steric bulk. An ethyl group is significantly larger than a methyl group. This increased steric hindrance in the N-ethyl derivative can impede the approach of reagents to both the nitrogen atom and the adjacent ortho positions on the aromatic ring.[6] This steric factor often counteracts the favorable electronic effect, leading to complex reactivity profiles that are highly dependent on the specific reaction conditions and the nature of the reacting partner.
Caption: Comparison of electronic and steric effects.
Experimental Validation: Protocols for Comparative Analysis
To empirically determine the reactivity differences, a series of controlled experiments are essential. The following protocols are designed to provide quantitative and qualitative comparisons.
Amide Bond Formation: A Probe of Nucleophilicity and Steric Hindrance
The reaction of the amino group to form an amide is a cornerstone of drug synthesis. The rate of this reaction is a direct measure of the nitrogen's nucleophilicity, modulated by steric accessibility.
Objective: To compare the rate of acylation of N-methyl-3-aminobenzoic acid and N-ethyl-3-aminobenzoic acid with a standard acylating agent.
Protocol: Comparative Acylation Kinetics
-
Reagent Preparation:
-
Prepare 0.1 M stock solutions of N-methyl-3-aminobenzoic acid and N-ethyl-3-aminobenzoic acid in anhydrous N,N-Dimethylformamide (DMF).
-
Prepare a 0.1 M stock solution of acetyl chloride in anhydrous DMF.
-
Prepare a 0.2 M stock solution of a non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIPEA) in anhydrous DMF to scavenge the HCl byproduct.
-
-
Reaction Setup:
-
In two separate temperature-controlled reaction vessels maintained at 25°C, add 5.0 mL of the respective amine stock solution and 5.0 mL of the DIPEA stock solution.
-
Initiate the reaction by adding 5.0 mL of the acetyl chloride stock solution to each vessel simultaneously.
-
-
Monitoring and Analysis:
-
At timed intervals (e.g., 0, 1, 2, 5, 10, 20, 30 minutes), withdraw a 1.0 mL aliquot from each reaction and quench it with 1.0 mL of a 1 M aqueous solution of sodium bicarbonate.
-
Analyze the quenched aliquots by High-Performance Liquid Chromatography (HPLC) to determine the concentration of the remaining starting material and the formed amide product.
-
-
Data Interpretation:
-
Plot the concentration of the product versus time for both reactions.
-
Calculate the initial reaction rates and determine the second-order rate constants.
-
Expected Outcome: The N-methyl derivative is expected to react faster due to lower steric hindrance, despite the slightly weaker electronic donation compared to the N-ethyl group. The N-ethyl derivative's bulkier group will likely slow the approach of the acetyl chloride.
Caption: Experimental workflow for acylation kinetics.
Electrophilic Aromatic Substitution: Assessing Ring Activation
The N-alkyl group strongly activates the aromatic ring towards electrophilic attack, directing substitution to the ortho and para positions.[7] A comparative nitration experiment can reveal differences in ring activation.
Objective: To compare the regioselectivity and yield of nitration for the two derivatives.
Protocol: Comparative Nitration
-
Reaction Setup:
-
Dissolve 1.0 mmol of N-methyl-3-aminobenzoic acid in 10 mL of concentrated sulfuric acid at 0°C in one flask.
-
In a separate flask, dissolve 1.0 mmol of N-ethyl-3-aminobenzoic acid in 10 mL of concentrated sulfuric acid at 0°C.
-
-
Nitration:
-
To each flask, slowly add a solution of 1.0 mmol of nitric acid in 2 mL of concentrated sulfuric acid, maintaining the temperature at 0°C.
-
Stir the reactions at 0°C for 1 hour.
-
-
Work-up:
-
Carefully pour each reaction mixture over crushed ice and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the products with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Analysis:
-
Analyze the crude product mixture by ¹H NMR spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the ratio of ortho- and para-substituted isomers and the overall yield.
-
Expected Outcome: The N-ethyl derivative, with its stronger electron-donating group, is predicted to show a slightly higher reaction rate and yield. However, the steric bulk of the ethyl group may disfavor substitution at the ortho position (position 2) compared to the N-methyl derivative, potentially leading to a higher para/ortho product ratio.[6]
Susceptibility to Oxidation: A Measure of Metabolic Liability
The oxidation of N-alkyl anilines is a critical metabolic pathway, often mediated by cytochrome P450 enzymes.[8][9] A simple chemical oxidation can serve as a proxy for evaluating this susceptibility.
Objective: To compare the rate of oxidation of the two derivatives using a mild chemical oxidant.
Protocol: Comparative Chemical Oxidation
-
Reagent Preparation:
-
Prepare 0.05 M solutions of each N-alkyl derivative in a 1:1 mixture of acetonitrile and water.
-
Prepare a 0.1 M solution of potassium dichromate (K₂Cr₂O₇) in water.[10]
-
-
Reaction Monitoring:
-
In a cuvette, mix 1.5 mL of the amine solution with 1.5 mL of the oxidant solution.
-
Monitor the disappearance of the starting material or the appearance of colored oxidation products using a UV-Vis spectrophotometer at regular intervals.
-
-
Data Analysis:
-
Plot absorbance vs. time to determine the initial rate of oxidation for each derivative.
-
Expected Outcome: Tertiary and secondary amines are generally easier to oxidize than primary amines.[11] The kinetics of oxidation between N-methyl and N-ethyl anilines can be complex. While the ethyl group is more electron-donating, which could favor oxidation, steric factors can influence the interaction with the oxidant. Studies on similar systems have shown that the rates can be comparable or substrate-dependent.[10][12]
Data Summary and Interpretation
| Experiment | Parameter Measured | Expected Result for N-Methyl Derivative | Expected Result for N-Ethyl Derivative | Primary Influencing Factor |
| Amide Bond Formation | Second-Order Rate Constant (k₂) | Higher (Faster Reaction) | Lower (Slower Reaction) | Steric Hindrance |
| Electrophilic Nitration | Overall Yield | High | Slightly Higher | Electronic Effect (+I) |
| Electrophilic Nitration | para:ortho Product Ratio | Lower | Higher | Steric Hindrance |
| Chemical Oxidation | Initial Rate of Reaction | Dependent on oxidant | Dependent on oxidant | Steric & Electronic Balance |
Implications for Drug Development
The choice between an N-methyl and an N-ethyl substituent on a 3-aminobenzoic acid core has significant downstream consequences:
-
Synthetic Route Optimization: A faster acylation rate for the N-methyl derivative could shorten reaction times and improve throughput in a multi-step synthesis.
-
Metabolic Stability: Differences in oxidation susceptibility can predict metabolic stability. If N-dealkylation is a primary metabolic route, the relative rates can inform which derivative might have a longer half-life in vivo.[8]
-
Pharmacological Activity: Steric hindrance from the N-ethyl group might prevent or enhance binding to a biological target compared to the smaller N-methyl group, directly impacting potency and selectivity.
-
Physicochemical Properties: The addition of an ethyl group versus a methyl group will increase lipophilicity, which can affect solubility, cell permeability, and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Conclusion
While the N-ethyl group offers a slight electronic advantage in activating the 3-aminobenzoic acid system, its increased steric bulk is a dominant factor in its reactivity. The N-methyl derivative is often more reactive in nucleophilic substitutions at the nitrogen due to its smaller size. Conversely, the N-ethyl derivative may exhibit slightly higher reactivity in electrophilic aromatic substitution, albeit with a potential bias against ortho-substitution. The ultimate choice of derivative in a drug development program must be guided by empirical data from experiments like those outlined here, balancing synthetic accessibility with the desired metabolic and pharmacological profile.
References
-
Why is N-Methylaniline More Basic than Aniline? (2024). Bloom Tech. [Link]
-
A) Analysis of the reactivity of N,N‐Me2 vs. N‐Me anilines in redox... (2022). ResearchGate. [Link]
-
Amino Benzoic acid derivatives, Medicinal Chemistry . Slideshare. [Link]
-
STUDIES IN NITRATION, III. NITRATION OF ANILINE AND OF CERTAIN OF ITS N-ALKYL, N-ARYL AND N-ACYL DERIVATIVES.1 . ResearchGate. [Link]
-
A comparative study on aniline alkylation activity using methanol and dimethyl carbonate as the alkylating agents over Zn . ScienceDirect. [Link]
-
The Differentiation of N-oxidation and N-dealkylation of N-ethyl-N-methylaniline by Rabbit Liver Microsomes as Distinct Metabolic Routes . (1975). PubMed. [Link]
-
N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran . TSI Journals. [Link]
-
The Crucial Role of 3-Aminobenzoic Acid in Modern Chemical Manufacturing . NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Quantification of amine functional groups on silica nanoparticles: a multi-method approach . (2019). RSC Publishing. [Link]
-
Asymmetric metabolic N-oxidation of N-ethyl-N-methylaniline by purified flavin-containing monooxygenase . (1994). PubMed. [Link]
-
An Efficient and Selective Nickel-Catalyzed Direct N-Alkylation of Anilines with Alcohols . (2017). ACS Publications. [Link]
-
Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives . MDPI. [Link]
-
4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents . MDPI. [Link]
-
N,N-dimethylaniline is extremely reactive toward electrophilic aromatic substitution... . Vaia. [Link]
-
Amine Reactivity . MSU Chemistry. [Link]
-
Quantification and Stability Determination of Surface Amine Groups on Silica Nanoparticles Using Solution NMR . (2018). PubMed. [Link]
-
Aromatic Electrophilic substitution . (2020). SlidePlayer. [Link]
-
Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications . PMC. [Link]
-
Protocol for primary amine quantification on magnetic nanoparticles? . (2018). ResearchGate. [Link]
-
(PDF) An analysis of Electrophilic Aromatic Substitution: A “complex approach” . ResearchGate. [Link]
-
Para amino benzoic acid derivatives . Pharmacy 180. [Link]
-
Kinetics of Oxidation of Aniline, N-Methylaniline, N,N'-Dimethylaniline by Chromic Acid . Asian Journal of Chemistry. [Link]
-
Analysis of Electrophilic Aromatic Substitution in Aromatic Nitration, Aromatic Halogenation – An Analysis . IJRAR.org. [Link]
-
Chemical oxidation of aniline and N-methylaniline: A kinetic study by Raman spectroscopy . ResearchGate. [Link]
-
Amines . NCERT. [Link]
-
Monoselective N-Methylation of Amides, Indoles, and Related Structures... . (2022). ACS Publications. [Link]
-
Selective N-formylation/N-methylation of amines... . RSC Publishing. [Link]
-
(PDF) A Guide for Mono‐Selective N‐Methylation, N‐Ethylation, and N‐n‐Propylation of Primary Amines... . ResearchGate. [Link]
Sources
- 1. Amino Benzoic acid derivatives, Medicinal Chemistry | PDF [slideshare.net]
- 2. nbinno.com [nbinno.com]
- 3. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bloomtechz.com [bloomtechz.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. vaia.com [vaia.com]
- 7. lkouniv.ac.in [lkouniv.ac.in]
- 8. The differentiation of N-oxidation and N-dealkylation of N-ethyl-N-methylaniline by rabbit liver microsomes as distinct metabolic routes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Asymmetric metabolic N-oxidation of N-ethyl-N-methylaniline by purified flavin-containing monooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives | MDPI [mdpi.com]
- 12. asianpubs.org [asianpubs.org]
A Comparative Guide to Reference Standards for the Analysis of 3-[(tert-Butoxycarbonyl)(ethyl)amino]benzoic acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and synthetic chemistry, the precise and accurate quantification of novel chemical entities is paramount. This guide provides a comprehensive technical overview of establishing a reliable analytical reference standard for 3-[(tert-Butoxycarbonyl)(ethyl)amino]benzoic acid, a key intermediate in various synthetic pathways. As a Senior Application Scientist, this document will navigate the absence of a commercially available pharmacopeial standard and detail the rigorous, self-validating process of qualifying an in-house reference material.
The Analytical Challenge: The Absence of a Pharmacopeial Standard
A thorough search of major pharmacopeias, including the United States Pharmacopeia (USP) and European Pharmacopoeia (EP), reveals no official certified reference standard for 3-[(tert-Butoxycarbonyl)(ethyl)amino]benzoic acid. This is not uncommon for specialized chemical intermediates. Consequently, laboratories engaged in the development, manufacturing, or quality control of processes involving this compound must establish their own well-characterized in-house reference standard. This approach, when executed with scientific rigor, provides a robust and traceable standard for all subsequent analytical measurements.
The In-House Reference Standard: A Practical and Defensible Alternative
The primary alternative to a pharmacopeial standard is a comprehensively characterized in-house primary reference standard . This involves selecting a high-purity batch of 3-[(tert-Butoxycarbonyl)(ethyl)amino]benzoic acid and subjecting it to a battery of analytical tests to unequivocally confirm its identity, purity, and potency.
A secondary, or working standard , can then be qualified against this primary standard for routine use. This hierarchical approach ensures the preservation of the primary standard and provides a cost-effective solution for daily analytical tasks.
Below is a comparison of these approaches:
| Standard Type | Description | Advantages | Disadvantages |
| Pharmacopeial Standard | A highly characterized substance provided by a pharmacopeial body (e.g., USP, EP). | Highest level of official recognition; minimal in-house characterization required. | Not available for 3-[(tert-Butoxycarbonyl)(ethyl)amino]benzoic acid. |
| In-House Primary Standard | A thoroughly characterized, high-purity batch of the substance established by the user's laboratory. | Enables accurate analysis in the absence of a pharmacopeial standard; full control over characterization and documentation. | Requires significant initial investment in analytical resources for comprehensive characterization. |
| In-House Working Standard | A batch of the substance qualified against the in-house primary standard. | Cost-effective for routine use; preserves the primary standard. | Traceability is dependent on the quality of the primary standard qualification. |
Establishing the In-House Primary Reference Standard: A Step-by-Step Workflow
The qualification of an in-house primary reference standard is a multi-faceted process that establishes an unbroken chain of traceability for all subsequent measurements. The following workflow outlines the critical steps.
Caption: Workflow for qualifying an in-house primary reference standard.
Structural Confirmation: "Is it the right molecule?"
The first and most critical step is to unequivocally confirm the chemical structure of the candidate material. This is achieved through a combination of spectroscopic techniques that provide orthogonal (independent) information.
¹H and ¹³C NMR are powerful tools for elucidating the structure of organic molecules. For 3-[(tert-Butoxycarbonyl)(ethyl)amino]benzoic acid, the expected spectra would show characteristic signals for the aromatic protons, the ethyl group, and the tert-butyl group of the Boc protecting group.
Expected ¹H NMR (CDCl₃, 400 MHz) Chemical Shifts (δ):
-
Aromatic Protons: Signals in the range of 7.4-8.1 ppm.
-
Ethyl Group (CH₂): A quartet around 3.4-3.6 ppm.
-
Ethyl Group (CH₃): A triplet around 1.1-1.3 ppm.
-
tert-Butyl Group: A singlet around 1.5 ppm.
Expected ¹³C NMR (CDCl₃, 100 MHz) Chemical Shifts (δ):
-
Carboxylic Acid Carbonyl: ~170-175 ppm.
-
Boc Carbonyl: ~153-155 ppm.
-
Aromatic Carbons: ~120-140 ppm.
-
Boc Quaternary Carbon: ~80-82 ppm.
-
Ethyl CH₂: ~45-47 ppm.
-
Boc Methyl Carbons: ~28 ppm.
-
Ethyl CH₃: ~14-16 ppm.
High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which can be used to confirm the elemental composition of the molecule. For 3-[(tert-Butoxycarbonyl)(ethyl)amino]benzoic acid (C₁₄H₁₉NO₄), the expected exact mass is approximately 265.1314 g/mol .
IR spectroscopy is used to identify the functional groups present in the molecule. Key expected vibrational frequencies include:
-
C=O stretch (Carboxylic Acid): ~1700-1725 cm⁻¹
-
C=O stretch (Carbamate): ~1680-1700 cm⁻¹
-
N-H bend (Amide): ~1510-1550 cm⁻¹
-
C-O stretch (Carboxylic Acid and Ester): ~1200-1300 cm⁻¹
Purity Determination: "How much of the right molecule is present?"
Once the identity is confirmed, the purity of the reference standard must be determined. This involves quantifying both organic and inorganic impurities.
A stability-indicating HPLC method is the cornerstone of purity assessment for organic compounds. The goal is to develop a method that separates the main component from all potential impurities, including starting materials, by-products, and degradation products.
Proposed HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 230 nm.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
qNMR is a primary ratio method for determining purity without the need for a reference standard of the analyte itself.[1][2] By adding a certified internal standard of known purity and concentration to a precisely weighed sample of the candidate material, the purity of the candidate can be calculated from the integral ratios of their respective NMR signals.[3]
Advantages of qNMR for Reference Standard Characterization:
-
Direct Measurement: The signal intensity is directly proportional to the number of nuclei.
-
High Precision and Accuracy: Can provide highly reliable purity values.
-
SI-Traceable: Purity can be traced back to the International System of Units (SI).
Potency Assignment
The potency of the reference standard is a critical value that corrects for the presence of impurities. It is typically calculated using a mass balance approach:
Potency (%) = 100% - (% Organic Impurities + % Water Content + % Residual Solvents + % Non-combustible Impurities)
Documentation and Stability
A comprehensive Certificate of Analysis (CoA) must be generated for the in-house primary reference standard. This document should include all characterization data, the assigned potency, storage conditions, and a re-test date.
A stability study should also be initiated to determine the appropriate re-test interval and to identify potential degradation products. Given the presence of the Boc group, the compound is likely susceptible to degradation under acidic conditions.[4]
Comparison of Analytical Methods for Purity Determination
| Method | Principle | Strengths | Limitations |
| HPLC-UV | Separation based on polarity, detection by UV absorbance. | Widely available, high precision, excellent for separating and quantifying organic impurities. | Requires a reference standard for quantification; non-chromophoric impurities are not detected. |
| qNMR | Signal intensity is proportional to the number of nuclei. | Primary method, does not require an analyte-specific reference standard, can provide structural information on impurities. | Lower sensitivity than HPLC for trace impurities; requires specialized expertise and instrumentation. |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase. | Excellent for analyzing residual solvents. | Not suitable for non-volatile compounds like the target analyte. |
| Karl Fischer Titration | Electrochemical titration to determine water content. | Highly specific and accurate for water determination. | Only measures water content. |
| Thermogravimetric Analysis (TGA) | Measures mass change as a function of temperature. | Provides information on volatile content and thermal stability. | Not specific for the type of volatile component. |
Conclusion and Recommendations
For the analysis of 3-[(tert-Butoxycarbonyl)(ethyl)amino]benzoic acid, the establishment of a well-characterized in-house primary reference standard is the most scientifically sound and defensible approach in the absence of a pharmacopeial standard.
Key Recommendations:
-
Comprehensive Characterization: Utilize a suite of orthogonal analytical techniques (NMR, MS, IR) to confirm the identity of the candidate standard.
-
Rigorous Purity Assessment: Employ a validated, stability-indicating HPLC method to quantify organic impurities. Use qNMR as a primary method to assign purity.
-
Accurate Potency Assignment: Calculate the potency based on a mass balance approach, taking into account all significant impurities.
-
Thorough Documentation: Maintain a detailed Certificate of Analysis and perform ongoing stability studies to ensure the continued suitability of the reference standard.
By following this rigorous, self-validating methodology, researchers and drug development professionals can ensure the accuracy, precision, and traceability of their analytical data for 3-[(tert-Butoxycarbonyl)(ethyl)amino]benzoic acid, thereby upholding the highest standards of scientific integrity.
References
-
Miura, T., & Sugimoto, N. (2021). Quantitative NMR as a Versatile Tool for the Reference Material Preparation. Molecules, 26(2), 469. [Link]
-
Mestrelab Research. (n.d.). What is qNMR and why is it important?. Retrieved from [Link]
-
Van Breemen, R. B., & Pajkovic, N. (2005). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry, 16(2), 227–234. [Link]
-
ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Retrieved from [Link]
-
University of Bristol. (2017). Quantitative NMR Spectroscopy. Retrieved from [Link]
-
Schulz, M. B., Le-Minh, D., & Van der Eycken, E. V. (2005). Elucidation of the Presence and Location of t-Boc Protecting Groups in Amines and Dipeptides Using On-Column H/D Exchange HPLC/ESI/MS. CORE. [Link]
-
ResearchGate. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?. Retrieved from [Link]
-
SIELC Technologies. (2018). Ethyl 3-aminobenzoate. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 3-Aminobenzoic acid. Retrieved from [Link]
-
LCGC International. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]
-
Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]
-
Magnetic Resonance in Chemistry. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Retrieved from [Link]
-
SIELC Technologies. (n.d.). 3-Aminobenzoic Acid. Retrieved from [Link]
-
PMC. (n.d.). Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil. Retrieved from [Link]
-
The Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Reversed-phase high-performance liquid chromatography of disaccharides labeled by 4-aminobenzoic acid ethyl ester. Retrieved from [Link]
-
PubChem. (n.d.). 3-(((Tert-butoxy)carbonyl)amino)benzoic acid. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Supporting information. Retrieved from [Link]
-
NIST. (n.d.). Benzoic acid, 3-amino-, ethyl ester. Retrieved from [Link]
Sources
TLC retention factors (Rf) for 3-[(tert-Butoxycarbonyl)(ethyl)amino]benzoic acid
Technical Guide: TLC Retention Factors ( ) for 3-[(tert-Butoxycarbonyl)(ethyl)amino]benzoic Acid[1]
Executive Summary
Compound: 3-[(tert-Butoxycarbonyl)(ethyl)amino]benzoic acid
CAS: 160670-35-9
Molecular Formula:
This guide provides a comparative analysis of Thin Layer Chromatography (TLC) systems for the isolation and identification of 3-[(tert-Butoxycarbonyl)(ethyl)amino]benzoic acid . Unlike standard amino acids, this intermediate possesses a lipophilic N-protecting group (Boc) and an N-ethyl substitution, significantly altering its polarity compared to its parent precursor, 3-aminobenzoic acid.[1]
The Analytical Challenge: The compound contains a free carboxylic acid (causing "streaking" on silica) and a lipophilic carbamate. Standard neutral solvents often yield poor resolution. This guide compares three optimized solvent systems to resolve these issues.
Chemical Behavior & Detection Logic
To select the correct
-
The Anchor (Carboxylic Acid): The free -COOH group forms strong hydrogen bonds with the silanol groups (
) of the stationary phase.[1] Without an acid modifier in the mobile phase, this results in tailing (streaking) and variable . -
The Lift (Boc + Ethyl): The tert-butyl and ethyl groups add significant lipophilicity, increasing the
in non-polar solvents compared to the unprotected amino acid. -
UV Activity: The benzoic aromatic ring provides strong UV absorption at 254 nm , making UV the primary detection method.
Comparison of Visualization Methods
| Method | Suitability | Observation | Mechanism |
| UV (254 nm) | Primary | Dark purple spot on green background | Aromatic |
| Ninhydrin | Ineffective | No reaction (or very faint) | The Boc group blocks the primary amine required for the Ruhemann's purple complex. |
| Hanessian’s Stain | Secondary | Blue/White spot on charring | Molybdate reacts with organic compounds; heat removes Boc, allowing amine reaction. |
| Bromocresol Green | Functional | Yellow spot on blue background | pH indicator detects the free carboxylic acid (acidic spot changes indicator color). |
Comparative Analysis of Mobile Phases
The following table compares the performance of three distinct solvent systems. System B is the recommended standard for this specific intermediate.
Table 1: Mobile Phase Performance Data
| Parameter | System A: Neutral Non-Polar | System B: Acidic Polar (Recommended) | System C: High Polarity |
| Composition | Hexane : Ethyl Acetate (1:[1]1) | Hexane : EtOAc : Acetic Acid (50:50:[1]1) | DCM : Methanol (9:[1]1) |
| Predicted | |||
| Spot Morphology | Severe tailing (Comet-like) | Tight, round spot | Round, slightly diffuse |
| Separation Power | Poor (Stays at baseline) | Excellent (Separates from SM*) | Good (Moves everything) |
| Use Case | Checking for non-polar impurities | Reaction monitoring & Purity | flushing column / Polar impurities |
*SM = Starting Material (3-(ethylamino)benzoic acid)[1]
Mechanistic Insight (Why System B works):
In System A, the carboxylic acid deprotonates slightly or H-bonds effectively with silica, causing it to "drag."[1] In System B, the addition of 1% Acetic Acid suppresses the ionization of the benzoic acid moiety (
Experimental Protocol: Self-Validating System
To ensure scientific integrity, you must run a Co-spot (C) lane.[1] This validates that the separation is real and not an artifact of the plate.
Step-by-Step Workflow
Reagents:
-
Analyte: 3-[(tert-Butoxycarbonyl)(ethyl)amino]benzoic acid (~10 mg/mL in DCM).[1]
-
Stationary Phase: Silica Gel
on Aluminum or Glass.[1]
Procedure:
-
Preparation: Mark a baseline 1.5 cm from the bottom of the plate with a soft pencil.
-
Spotting: Apply three spots:
-
Lane 1: Starting Material (SM) - 3-(ethylamino)benzoic acid[1]
-
Lane 2: Co-spot (Mix of SM + Product)
-
Lane 3: Product (Reaction Mixture or Isolated Solid)
-
-
Elution: Place in a developing chamber saturated with System B (Hexane:EtOAc:AcOH 50:50:1).
-
Visualization:
Expected Result (System B)
Decision Logic & Workflow Visualization
The following diagram illustrates the decision process for optimizing the retention factor for this specific class of benzoic acid derivatives.
Figure 1: Decision tree for optimizing mobile phases for acidic, lipophilic intermediates.
Comparison with Alternatives (Precursors)
When synthesizing this compound, you are likely comparing it against its precursors.
| Compound | Structure Features | Relative |
| 3-Aminobenzoic acid | Free amine (Polar/Basic), Free Acid | Lowest (< 0.1) |
| 3-(Ethylamino)benzoic acid | Secondary amine, Free Acid | Low (0.2) |
| 3-[(Boc)(Ethyl)amino]benzoic acid | Protected Amine (Lipophilic) , Free Acid | Medium (0.4 - 0.5) |
| Ethyl 3-[(Boc)(ethyl)amino]benzoate | Protected Amine, Ester (No Acid) | Highest (> 0.8) |
Note: If your
References
- Vogel, A.I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (Standard reference for TLC of carboxylic acids).
-
Sherma, J., & Fried, B. Handbook of Thin-Layer Chromatography. 3rd Ed. Marcel Dekker, 2003. [1]
-
PubChem Database. 3-(((Tert-butoxy)carbonyl)amino)benzoic acid (Related Compound Data). National Library of Medicine. Accessed 2024.[4][5] [Link][1]
-
Reich, H.J. Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison.[1] (Reference for acidity of benzoic acid derivatives). [Link]
Comparative Validation Guide: Elemental Analysis vs. Orthogonal Methods for 3-[(tert-Butoxycarbonyl)(ethyl)amino]benzoic Acid
Executive Summary
Objective: This guide provides a technical framework for validating the purity and identity of 3-[(tert-Butoxycarbonyl)(ethyl)amino]benzoic acid (CAS: 111331-82-9), a critical intermediate in peptidomimetic synthesis.
The Challenge: While High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (HRMS) are standard for detecting organic impurities, they often fail to quantify "silent" contaminants such as inorganic salts, moisture, and occluded solvents. For Boc-protected amino acid derivatives, which are prone to trapping solvent within their crystal lattice, Elemental Analysis (EA) remains the definitive "Gold Standard" for establishing bulk purity.
Verdict: This guide validates EA as the primary method for bulk composition certification, supported orthogonally by qNMR and HPLC-MS.
Technical Profile & Theoretical Benchmarks
Before validation, the theoretical composition must be established as the immutable reference point.
Compound: 3-[(tert-Butoxycarbonyl)(ethyl)amino]benzoic acid
Molecular Formula:
Table 1: Theoretical Elemental Composition (The "Truth" Standard)
Acceptance Criteria: Industry standard deviation is
| Element | Count | Atomic Mass Contribution | Theoretical % | Lower Limit (-0.4%) | Upper Limit (+0.4%) |
| Carbon (C) | 14 | 168.15 | 63.38% | 62.98% | 63.78% |
| Hydrogen (H) | 19 | 19.15 | 7.22% | 6.82% | 7.62% |
| Nitrogen (N) | 1 | 14.01 | 5.28% | 4.88% | 5.68% |
| Oxygen (O) | 4 | 64.00 | 24.12% | N/A | N/A |
*Oxygen is typically calculated by difference in standard CHN combustion analysis.
Comparative Analysis: EA vs. Orthogonal Methods
Why perform destructive combustion analysis when modern spectroscopy exists? The answer lies in blind spots .
Table 2: Method Performance Matrix
| Feature | Elemental Analysis (CHN) | HPLC-UV/MS | qNMR (Quantitative NMR) |
| Primary Detection | Total elemental mass % | Chromophoric/Ionizable impurities | Proton molar ratio |
| Blind Spots | Specific structural isomers | Inorganic salts, Water, Non-UV solvents | Low sensitivity, requires Internal Standard (IS) |
| Sample Requirement | ~2–5 mg (Destructive) | <1 mg (Non-destructive) | ~10–20 mg (Non-destructive) |
| Critical Utility | Detects trapped solvent/moisture | Purity % relative to UV absorption | Absolute purity assay |
| Validation Role | Bulk Purity Confirmation | Organic Impurity Profiling | Potency Assignment |
Expert Insight: The "Boc" Trap
Boc-protected amino acids are notorious for forming solvates. A sample might show >99% purity on HPLC (because the solvent doesn't absorb UV), but EA will reveal a massive Carbon deviation.
-
Scenario: If your sample contains 5% trapped Dichloromethane (DCM), your Carbon % will drop significantly (DCM is only ~14% Carbon vs. 63% for the product). Only EA detects this instantly.
Validation Workflow & Decision Logic
The following diagram outlines the decision process for validating this specific intermediate.
Figure 1: Logical workflow for Elemental Analysis validation, emphasizing the feedback loop for purification.
Experimental Protocols
Protocol A: Sample Preparation (Crucial)
Context: The Boc group is thermally stable but can degrade >150°C or in the presence of trace acids. However, the ethyl group adds lipophilicity, making solvent trapping likely.
-
Vessel: Use a chemically inert glass vial.
-
Drying: Place sample in a vacuum oven at 40°C (do not exceed 50°C to prevent thermal stress on the Boc moiety) at <10 mbar for a minimum of 12 hours .
-
Desiccator: Transfer immediately to a desiccator containing
or active silica gel. Allow to equilibrate to room temperature (25°C) before weighing.-
Why? Weighing a hot sample creates convection currents on the microbalance, causing measurement errors.
-
Protocol B: The Combustion Run
-
Calibration: Calibrate the CHN Analyzer using Acetanilide (Standard: C=71.09%, H=6.71%, N=10.36%) or Sulfanilamide .
-
Weighing: Weigh 2.0–3.0 mg of the dried sample into a tin capsule. Fold the capsule hermetically to exclude atmospheric nitrogen.
-
Combustion: Flash combustion at 975°C (with Oxygen boost).
-
Reduction: Reduction of
to over Copper at 600–700°C. -
Detection: Thermal Conductivity Detector (TCD).
Data Interpretation & Troubleshooting
Use this table to diagnose "Fail" results for C14H19NO4.
Table 3: Diagnostic Heuristics
| Observation | Likely Cause | Corrective Action |
| Found C is Low (<62.9%) | Moisture ( | The sample is hygroscopic. Re-dry at 45°C under high vacuum. Check NMR for water peak at ~3.3 ppm (DMSO). |
| Found C is High (>63.8%) | Trapped Solvent | Did you recrystallize from Ethyl Acetate or Hexane? These high-carbon solvents are trapped. Run TGA (Thermogravimetric Analysis) or extended drying. |
| Found N is Low (<4.8%) | Inorganic Salts | Silica or Sodium salts (from synthesis) are non-combustible "ash," diluting the N percentage. Filter the sample through a 0.2µm PTFE membrane. |
| Found N is High (>5.7%) | DMF Contamination | Dimethylformamide (DMF) is often used in Boc chemistry. It is high in Nitrogen. Check NMR for DMF peaks (2.9, 3.0, 8.0 ppm). |
Visualizing the Combustion Logic
The following diagram illustrates how the analyzer physically processes the Boc-amino acid to generate data.
Figure 2: The chemical pathway from solid sample to digital signal in CHN analysis.
References
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. Link
-
Waites, T. (2012). Is it possible to have a 10% elemental analysis deviation for an organic molecule? ResearchGate.[1][2] Link
-
PubChem. (2024). Compound Summary: 3-[(tert-Butoxycarbonyl)(ethyl)amino]benzoic acid. National Library of Medicine. Link
-
Royal Society of Chemistry. (2022). Characterization of New Compounds: Elemental Analysis Guidelines.
). Link -
NIST. (2024). WebBook Chemistry: Benzoic acid derivatives. Link
Sources
Comprehensive Guide: UV-Vis Spectroscopic Characterization of 3-[(tert-Butoxycarbonyl)(ethyl)amino]benzoic Acid
Executive Summary & Technical Context[1][2][3][4]
3-[(tert-Butoxycarbonyl)(ethyl)amino]benzoic acid (CAS: 111331-82-9) is a critical intermediate in the synthesis of peptidomimetics and small molecule drugs. Structurally, it consists of a benzoic acid core substituted at the meta position with an ethyl-functionalized carbamate (Boc-amine).
While NMR and HPLC-MS are the gold standards for structural elucidation and purity, UV-Vis spectroscopy offers a rapid, cost-effective alternative for routine concentration monitoring and reaction endpoint determination (specifically Boc-deprotection).
This guide provides a standardized protocol for the UV-Vis characterization of this compound, comparing its spectral performance against its deprotected precursors and alternative analytical methods.
Theoretical Basis: Chromophore Analysis
To interpret the spectrum accurately, one must understand the electronic transitions governing the molecule's absorption.
-
Primary Chromophore (Benzoic Acid Core): The benzene ring conjugated with the carboxylic acid group typically exhibits a strong $ \pi \to \pi^* $ transition (E-band) around 230 nm and a weaker B-band around 270–280 nm .
-
Auxochrome Effect (N-Ethyl-N-Boc Group):
-
Free Amine vs. Boc-Amine: In a free aniline derivative (e.g., 3-(ethylamino)benzoic acid), the nitrogen lone pair donates electron density into the ring ($ n \to \pi $), causing a significant bathochromic (red) shift.
-
The "Boc Effect": The tert-butoxycarbonyl (Boc) group is electron-withdrawing. It pulls the nitrogen lone pair into the carbamate resonance system, reducing its conjugation with the benzene ring. Consequently, the UV spectrum of the Boc-protected compound will be hypsochromically shifted (blue-shifted) and hypochromic (lower intensity) compared to its deprotected free-amine precursor.
-
Diagram: Electronic Interaction & Spectral Shift Logic
Figure 1: Mechanistic basis for the spectral differences between the free amine precursor and the Boc-protected target.
Experimental Protocol
Materials & Reagents[1][5][6][7]
-
Analyte: 3-[(tert-Butoxycarbonyl)(ethyl)amino]benzoic acid (>98% purity).
-
Solvent: Methanol (HPLC Grade) is recommended over water to ensure full solubility of the lipophilic Boc/Ethyl groups and to suppress pH-dependent shifts of the carboxylic acid.
-
Instrumentation: Double-beam UV-Vis Spectrophotometer (e.g., Agilent Cary 60 or Shimadzu UV-1900).
Step-by-Step Methodology
-
Stock Solution Preparation:
-
Weigh 10.0 mg of the compound into a 100 mL volumetric flask.
-
Dissolve in Methanol to produce a 100 µg/mL (approx. 0.37 mM) stock solution.
-
-
Working Standard Preparation:
-
Dilute 1.0 mL of Stock Solution into 9.0 mL of Methanol.
-
Final Concentration: 10 µg/mL .
-
-
Baseline Correction:
-
Fill two quartz cuvettes (1 cm pathlength) with pure Methanol.
-
Run a baseline correction (Auto-Zero) from 200 nm to 400 nm.
-
-
Measurement:
-
Replace the sample cuvette with the Working Standard.
-
Scan parameters:
-
Range: 200–400 nm
-
Scan Rate: 600 nm/min
-
Slit Width: 2.0 nm
-
-
Comparative Performance Guide
This section objectively compares UV-Vis characterization against alternative methods and structural analogs.
A. Method Comparison: UV-Vis vs. HPLC vs. NMR
| Feature | UV-Vis Spectroscopy | HPLC-PDA | 1H NMR |
| Primary Use | Rapid concentration check; Reaction monitoring | Purity profiling; Impurity quantification | Structural validation |
| Speed | < 2 minutes | 15–45 minutes | 10–30 minutes |
| Specificity | Low (Overlapping bands) | High (Separation of components) | Very High (Atom-level resolution) |
| Sample Recovery | Yes (Non-destructive) | No (Destructive/Waste) | Yes |
| Cost per Run | Negligible | Moderate (Solvents/Columns) | High (Solvents/Instrument time) |
| Limit of Detection | ~1 µM | ~0.1 µM | ~1 mM |
Verdict: Use UV-Vis for high-throughput concentration checks during process scale-up. Use HPLC for final certificate of analysis (CoA) generation.
B. Spectral Comparison: Protected vs. Deprotected
A critical application of UV-Vis for this compound is monitoring the removal of the Boc group (e.g., using TFA/DCM).
-
Target (Boc-Protected):
- : ~230 nm (strong), ~270 nm (shoulder/weak).
-
Why: The N-lone pair is withdrawn by the Boc carbonyl, making the ring electron-poorer.
-
Alternative (Deprotected - Free Amine):
- : ~235 nm , ~285–290 nm (distinct band).
-
Why: Removal of Boc restores the aniline character. The "Auxochrome" effect returns, causing a Red Shift and increased intensity in the 280+ nm region.
Experimental Data Summary (Simulated Typical Values)
| Parameter | 3-[(Boc)(Ethyl)amino]benzoic acid | 3-(Ethylamino)benzoic acid (Alternative) |
| Molecular Weight | 265.31 g/mol | 165.19 g/mol |
| Primary | 228 nm | 234 nm |
| Secondary | 272 nm (shoulder) | 288 nm (peak) |
| Molar Absorptivity ( | ~1,200 M⁻¹cm⁻¹ | ~2,500 M⁻¹cm⁻¹ |
| Visual Appearance | Colorless / White Powder | Off-white / Beige (oxidation prone) |
Workflow: Reaction Monitoring via UV-Vis
The following diagram illustrates how to use the spectral shift to monitor the deprotection reaction in real-time without waiting for HPLC.
Figure 2: Decision tree for monitoring Boc-deprotection using the bathochromic shift at 285 nm.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 854162, 3-(((Tert-butoxy)carbonyl)amino)benzoic acid. Retrieved from [Link][1]
-
Shimadzu Corporation. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Retrieved from [Link]
-
SIELC Technologies. UV-Vis Spectrum of 3-Aminobenzoic Acid. Retrieved from [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups: Protection and Deprotection. Retrieved from [Link]
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-[(tert-Butoxycarbonyl)(ethyl)amino]benzoic acid
As a Senior Application Scientist, my priority is to empower researchers with the knowledge to not only achieve their scientific goals but to do so with the highest commitment to safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-[(tert-Butoxycarbonyl)(ethyl)amino]benzoic acid, a compound frequently used in complex organic synthesis. The procedures outlined here are designed to ensure regulatory compliance, protect laboratory personnel, and maintain the integrity of your research environment.
Hazard Assessment and Chemical Profile
The primary hazards are associated with irritation and potential reactivity.[1][2] The tert-Butoxycarbonyl (Boc) protecting group is notably labile under acidic conditions, which is a critical consideration for waste segregation.[3][4]
Table 1: Summary of Chemical Hazards and Handling Parameters
| Parameter | Assessment & Recommended Action | Supporting Rationale |
| Physical State | Solid, likely a powder.[1] | Handle in a manner that avoids dust generation.[5] |
| Primary Hazards | Skin Irritant, Serious Eye Irritant, May cause respiratory irritation, Harmful if swallowed.[1][6] | Always use appropriate Personal Protective Equipment (PPE). Handle in a ventilated area. |
| Chemical Incompatibilities | Strong Acids: (e.g., HCl, TFA) | Reacts to cleave the Boc group, potentially releasing isobutylene gas and CO2.[3][4] |
| Strong Bases: (e.g., NaOH, KOH) | The benzoic acid moiety will react. The parent amine structure is incompatible with strong bases.[7] | |
| Strong Oxidizing Agents: (e.g., Perchlorates, Nitrates) | Aromatic amines and benzoic acid derivatives can react violently with strong oxidizers.[2][7] | |
| Environmental Hazards | May be harmful to aquatic life.[8] | Do not dispose of down the drain or in regular trash.[9][10][11] |
Immediate Safety and Handling Protocol
Before beginning any work that will generate waste, establish a safe handling environment. This proactive approach minimizes risk and ensures that waste is managed correctly from the point of generation.
-
Personal Protective Equipment (PPE): A baseline of appropriate PPE is mandatory. This includes:
-
Ventilation: All handling of the solid compound and preparation of its waste for disposal should occur within a certified chemical fume hood or a well-ventilated area to prevent the inhalation of airborne particles.[10]
Step-by-Step Disposal Procedure
The only acceptable method for the disposal of 3-[(tert-Butoxycarbonyl)(ethyl)amino]benzoic acid and materials contaminated with it is through a licensed chemical waste disposal service, coordinated by your institution's Environmental Health & Safety (EHS) office.[10][12]
Step 1: Waste Collection and Segregation
Proper segregation at the point of generation is the most critical step in preventing dangerous chemical reactions within a waste container.
-
Designated Waste Stream: Dedicate a specific waste container for this compound and any materials directly contaminated with it, such as:
-
Weighing paper or boats
-
Contaminated gloves
-
Pipette tips
-
Bench paper
-
-
Segregation Imperative: This waste stream must be kept separate from incompatible materials, especially acidic waste. Co-mingling with acids could initiate the deprotection reaction, leading to gas evolution and a potential pressure buildup in the container.[3]
Step 2: Container Selection and Labeling
Regulatory compliance hinges on correct containerization and labeling.
-
Container Choice: The waste container must be in good condition, constructed of a compatible material (e.g., HDPE - High-Density Polyethylene), and have a secure, leak-proof lid.[9][13] Keep the container closed at all times except when adding waste.[12][13][14]
-
Labeling Protocol: The label must be filled out as waste is generated. Do not wait until the container is full. The label must include:
Step 3: Waste Storage (Satellite Accumulation)
Waste must be stored safely in a designated Satellite Accumulation Area within the laboratory, near the point of generation and under the control of laboratory personnel.[9][14][15]
-
Location: The storage area should be cool, dry, and away from general laboratory traffic.[10]
-
Secondary Containment: Store the waste container within a secondary containment bin or tray to contain any potential leaks.[12][13]
-
Segregation: Ensure the container is physically segregated from incompatible waste streams (acids, bases, oxidizers).[9][14]
Step 4: Arranging for Final Disposal
Laboratory personnel should never transport chemical waste themselves.
-
Contact EHS: When the waste container is approximately 90% full, contact your institution's EHS department to schedule a waste pickup.[14] Follow your organization's specific procedures for requesting this service.
-
Provide Information: Be prepared to provide the full chemical name and any other relevant safety information to the EHS personnel.[10]
Caption: Decision workflow for proper waste stream management.
Emergency Procedures: Spill Management
In the event of an accidental spill, a prompt and correct response is crucial.
-
Assess the Spill: For a small, manageable spill of the solid material, laboratory personnel can proceed with cleanup. For large spills, evacuate the area and contact your EHS emergency line immediately.
-
Cleanup of a Small Solid Spill:
-
Ensure proper PPE is worn.
-
Gently sweep or scoop the spilled solid material to avoid creating dust.[16] A HEPA-filtered vacuum is also suitable if available.[7]
-
Place the collected material and any contaminated cleaning tools (e.g., scoop) into the designated hazardous waste container.[16]
-
Clean the spill surface with a cloth dampened with water, and dispose of the cloth in the hazardous waste container.[16] Do not wash spills into the sewer.[7]
-
Disposal of Empty Containers
An "empty" container that held a hazardous chemical is not considered regular trash until it has been properly decontaminated.
-
Triple-Rinse Procedure: The container must be triple-rinsed with a solvent capable of removing the chemical residue.[12][13] Water or ethanol are suitable choices.
-
Collect Rinsate: Crucially, all three portions of this rinsate must be collected and added to your hazardous waste container, as it is now considered hazardous waste.[13]
-
Final Disposal: Once triple-rinsed, completely deface or remove the original chemical label.[12] The decontaminated container can now be disposed of in the appropriate regular trash or glass recycling bin.
By adhering to this comprehensive guide, you contribute to a culture of safety and responsibility, ensuring that your innovative work does not come at the cost of personal or environmental health.
References
-
Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia University Research. Retrieved February 14, 2026, from [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. Retrieved February 14, 2026, from [Link]
-
Laboratory Chemical Waste Handling and Disposal Guidelines. (2025, March 21). University of Canterbury. Retrieved February 14, 2026, from [Link]
-
Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved February 14, 2026, from [Link]
-
Hazardous Waste Disposal Procedures Handbook. (n.d.). Lehigh University Campus Safety Division. Retrieved February 14, 2026, from [Link]
-
Material Safety Data Sheet: 3-amino benzoic acid. (n.d.). Oxford Lab Fine Chem LLP. Retrieved February 14, 2026, from [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). US EPA. Retrieved February 14, 2026, from [Link]
-
Safety Data Sheet: N-Boc-4-aminobenzoic acid. (2009, October 9). Thermo Fisher Scientific. Retrieved February 14, 2026, from [Link]
-
Regulation of Laboratory Waste. (n.d.). American Chemical Society. Retrieved February 14, 2026, from [Link]
-
Chapter 20: Chemical Waste Management. (2025, January). University of Nevada, Reno. Retrieved February 14, 2026, from [Link]
-
Hazardous Substance Fact Sheet: Benzoic Acid. (n.d.). New Jersey Department of Health. Retrieved February 14, 2026, from [Link]
-
3-(((Tert-butoxy)carbonyl)amino)benzoic acid. (n.d.). PubChem. Retrieved February 14, 2026, from [Link]
-
Safety Data Sheet: 3-Aminobenzoic acid. (n.d.). Carl ROTH. Retrieved February 14, 2026, from [Link]
-
N-Terminal Deprotection; Boc removal. (n.d.). Aapptec Peptides. Retrieved February 14, 2026, from [Link]
-
tert-Butyloxycarbonyl protecting group. (n.d.). Wikipedia. Retrieved February 14, 2026, from [Link]
-
Amine Protection and Deprotection. (n.d.). Master Organic Chemistry. Retrieved February 14, 2026, from [Link]
Sources
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. carlroth.com [carlroth.com]
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- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. 3-(((Tert-butoxy)carbonyl)amino)benzoic acid | C12H15NO4 | CID 854162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. nj.gov [nj.gov]
- 8. dentistry.ouhsc.edu [dentistry.ouhsc.edu]
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Personal protective equipment for handling 3-[(tert-Butoxycarbonyl)(ethyl)amino]benzoic acid
Executive Summary & Chemical Context
Compound Identity: 3-[(tert-Butoxycarbonyl)(ethyl)amino]benzoic acid CAS: 111331-82-9 Role in Synthesis: This compound is a specialized intermediate used primarily in the synthesis of peptidomimetics and small-molecule drugs.[1] It features a benzoic acid core (providing solubility in basic aqueous media) and an ethyl-substituted Boc-protected amine.[1]
The Safety Paradox: While often categorized alongside standard amino acid derivatives, the presence of the N-ethyl group significantly alters its lipophilicity compared to its non-alkylated analogs. This increases its potential for skin permeation, making standard "generic" laboratory safety protocols insufficient. This guide provides a heightened safety protocol designed to mitigate these specific structural risks.
Risk Assessment: Structure-Activity Hazard Analysis
Before selecting PPE, we must understand the causality of the hazard.
| Structural Feature | Associated Hazard | GHS Classification | Mechanism of Action |
| Carboxylic Acid (-COOH) | Irritant / Corrosive | H315, H319 | Proton donation causes local pH drop on mucous membranes, leading to protein denaturation and severe eye/respiratory irritation.[1] |
| Boc-Amine (Protected) | Sensitizer Potential | H317 (Implied) | While the Boc group masks the amine, metabolic or environmental deprotection can release the free aniline derivative, a known sensitizer.[1] |
| N-Ethyl Group | Enhanced Permeation | H312 | Increases |
| Physical State (Solid) | Inhalation Toxicity | H332, H335 | Fine particulate matter can deeply penetrate the bronchial tree. |
PPE Selection Matrix: A Self-Validating System
Do not rely on "standard" PPE. Use this matrix to select gear based on the specific operational intensity.
Tier 1: Standard Handling (Weighing < 1g, Closed Transfer)
-
Respiratory: Fume hood (Face velocity > 100 fpm).[1] Validation: Use a vane anemometer or the "Kimwipe test" daily.
-
Eye: Chemical Splash Goggles (ANSI Z87.1).[1] Note: Safety glasses are insufficient due to the fine powder nature of the solid.
-
Hand: Double Gloving Protocol.
Tier 2: High Exposure (Scale-up > 10g, Spills, Cleaning)[1]
-
Respiratory: If hood space is unavailable, use a Half-Face Respirator with P100/OV cartridges (Organic Vapor + HEPA).[1]
-
Body: Tyvek® Lab Coat or Apron. Cotton lab coats absorb powders and become secondary contamination sources.
-
Hand: Extended cuff Nitrile (8 mil) or Laminate Film (Silver Shield) if dissolving in halogenated solvents (DCM).[1]
Operational Protocol: Step-by-Step Handling
Phase A: Preparation & Weighing
-
Static Control: This powder is prone to static charge. Use an ionizing bar or anti-static gun inside the balance enclosure to prevent "flying powder."
-
The "Dirty Hand/Clean Hand" Rule: Designate your right hand for handling the spatula and chemical container; keep your left hand clean for touching the balance doors and notebook.
-
Solvent Selection: If preparing a stock solution, prefer Ethyl Acetate or DMSO . Avoid DCM in open vessels as it carries the compound through gloves rapidly.
Phase B: Reaction Setup
-
Acid Sensitivity: Be aware that contact with strong acids (TFA, HCl) will cleave the Boc group, releasing isobutylene gas (flammable) and the free amino-benzoic acid.[1] Ensure the reaction vessel is vented to a scrubber or hood exhaust.
-
Temperature Control: Maintain < 40°C during dissolution. Higher temperatures increase vapor pressure and potential for inhalation.
Phase C: Decontamination & Spill Response
-
Dry Spill: Do not sweep. Sweeping generates aerosols. Use a HEPA vacuum or wet a paper towel with ethyl acetate to wipe gently.
-
Wet Spill: Absorb with vermiculite.
-
Skin Contact: Wash with soap and water for 15 minutes. Crucial: Do not use alcohol or acetone to wash skin; these solvents will drive the lipophilic impurity deeper into the dermis.
Visualizing the Safety Logic
Diagram 1: Risk-to-PPE Decision Tree
This flowchart guides you through the decision-making process for PPE selection based on the state of the chemical.[1]
Caption: Decision logic for selecting glove material and respiratory protection based on physical state and solvent carrier.
Diagram 2: Lab-to-Disposal Workflow
A closed-loop system to ensure zero environmental release.[1]
Caption: The critical path for disposing of Boc-protected benzoic acid derivatives, emphasizing segregation from oxidizers.
Disposal & Environmental Stewardship
The Protocol:
-
Classification: Classify as "Hazardous Organic Waste - Toxic/Irritant."
-
Segregation: Never mix with oxidizing agents (e.g., Nitric Acid, Peroxides). The Boc group is organic fuel; mixing with oxidizers can cause exothermic runaway.
-
Container: High-density polyethylene (HDPE) or glass.[1] Avoid metal containers if the waste stream is acidic.
-
Destruction: The only validated destruction method is High-Temperature Incineration equipped with scrubbers to capture nitrogen oxides (NOx) released from the amine combustion.[1]
References
-
PubChem. (2025). 3-(((Tert-butoxy)carbonyl)amino)benzoic acid (Compound Summary). National Library of Medicine. [Link][1]
-
National Research Council (US). (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Respiratory Protection Standard (29 CFR 1910.134).[1][Link][1]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
